3-Methyl-5-phenylisothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-5-phenyl-1,2-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHWBAYZJSQQJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344905 | |
| Record name | Isothiazole, 3-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1732-45-2 | |
| Record name | Isothiazole, 3-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Characterization of 3-Methyl-5-phenylisothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the analytical methodologies required for the unambiguous characterization of 3-Methyl-5-phenylisothiazole (CAS No: 1732-45-2), a heterocyclic compound of interest in synthetic and medicinal chemistry. We move beyond mere data reporting to explain the causal relationships behind experimental choices, establishing a self-validating framework for confirming the compound's identity, structure, and purity. This document details protocols for synthesis and purification, followed by an in-depth analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each analytical section is grounded in theoretical principles and supported by practical, step-by-step protocols. The guide is designed to equip researchers with the expertise to confidently synthesize and validate this compound, ensuring data integrity for subsequent research and development applications.
Introduction: The Isothiazole Scaffold
Isothiazoles are five-membered heterocyclic aromatic compounds containing adjacent nitrogen and sulfur atoms. First synthesized in 1956, this scaffold has garnered significant attention due to its synthetic versatility and presence in a wide array of biologically active molecules.[1] Isothiazole derivatives have shown promise as anticancer, antibacterial, and anti-inflammatory agents.[2][3] this compound is a specific derivative featuring a methyl group at the 3-position and a phenyl substituent at the 5-position.
Accurate structural confirmation and purity assessment are paramount before any biological or chemical screening. This guide establishes an orthogonal analytical workflow, where each technique independently corroborates the findings of the others, to build a robust and trustworthy characterization profile.
Caption: Molecular structure and key identifiers of this compound.
Synthesis and Purification
The synthesis of 3,5-disubstituted isothiazoles can be achieved through various methods, including the transition metal-free reaction of β-ketodithioesters with an ammonia source, which undergo intramolecular cyclization and aromatization.[3] A common and effective laboratory-scale synthesis involves the reaction of an appropriate enamine with a sulfur source and an oxidizing agent.
Expert Insight: The choice of a synthetic route is critical as it dictates the potential impurity profile. For instance, routes involving halogenated precursors might leave residual halogenated impurities, which are important to screen for during characterization. The following is a generalized, robust protocol.
General Synthetic Protocol
-
Reactant Preparation: A solution of benzoylacetonitrile and Lawesson's reagent in a suitable anhydrous solvent (e.g., toluene or dioxane) is prepared under an inert atmosphere (N₂ or Ar).
-
Reaction: The mixture is heated to reflux for several hours, monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon cooling, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Trustworthiness: The purification step is validated by TLC analysis of the collected fractions. Fractions containing the pure product (as determined by a single spot on the TLC plate) are combined and the solvent is evaporated to yield the purified this compound.
Caption: Generalized workflow for the synthesis and purification of the target compound.
Physicochemical and Spectroscopic Data
The identity and purity of the synthesized compound are confirmed by a combination of physicochemical measurements and spectroscopic analysis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NS | [4][5] |
| Molecular Weight | 175.25 g/mol | [4][5] |
| Exact Mass | 175.04600 Da | [4] |
| Appearance | White to off-white solid | [6] |
| LogP | 3.11850 | [4] |
Spectroscopic Characterization: A Triad of Validation
A multi-technique spectroscopic approach is essential for unambiguous structure elucidation. NMR provides the carbon-hydrogen framework, Mass Spectrometry confirms the molecular weight and formula, and IR spectroscopy identifies the functional groups present.
Caption: Workflow illustrating the orthogonal approach to spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.
Expertise: ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the number and types of carbon atoms. For this compound, we expect to see signals corresponding to the methyl group, the isothiazole ring proton, and the protons of the phenyl ring.
¹H NMR (Proton NMR) - Predicted Chemical Shifts:
-
~2.5 ppm (singlet, 3H): This signal corresponds to the three protons of the methyl group at the C3 position. It is a singlet as there are no adjacent protons to cause splitting.
-
~7.4-7.5 ppm (multiplet, 3H): These signals arise from the meta and para protons of the phenyl ring.
-
~7.7-7.8 ppm (multiplet, 2H): These signals are attributed to the two ortho protons of the phenyl ring, which are slightly deshielded by the isothiazole ring.
-
~7.9 ppm (singlet, 1H): This singlet corresponds to the proton at the C4 position of the isothiazole ring.
¹³C NMR (Carbon-13 NMR) - Predicted Chemical Shifts:
-
~12.0 ppm: Methyl carbon (C3-CH₃).
-
~115.0 ppm: Isothiazole C4.
-
~126.0 - 130.0 ppm: Phenyl carbons (ortho, meta, para).
-
~131.0 ppm: Phenyl ipso-carbon (the carbon attached to the isothiazole ring).
-
~160.0 ppm: Isothiazole C3.
-
~170.0 ppm: Isothiazole C5.
Protocol for NMR Data Acquisition:
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified solid and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record both ¹H and ¹³C spectra. Standard acquisition parameters should be used.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
Mass Spectrometry (MS)
MS provides the exact molecular weight and can offer structural information through fragmentation patterns.
Expertise: For this compound, Electron Ionization (EI) is a suitable technique. We expect to see a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can help confirm the structure.
Expected Mass Spectrum Data:
-
m/z 175: This is the molecular ion peak [M]⁺, confirming the molecular weight.[5]
-
m/z 134: A significant fragment likely resulting from the loss of the acetonitrile radical (•CH₂CN) from the molecular ion, a characteristic fragmentation for some isothiazoles.[5]
-
m/z 176: The M+1 peak, resulting from the natural abundance of ¹³C.[5]
Protocol for MS Data Acquisition:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: Utilize an electron ionization (EI) source, typically at 70 eV.
-
Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-300).
-
Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.
Expertise: The IR spectrum will confirm the presence of aromatic C-H bonds, C=C and C=N bonds within the aromatic rings, and the C-S bond of the isothiazole ring.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic (Phenyl & Isothiazole)[7] |
| 2950-2850 | C-H Stretch | Aliphatic (Methyl)[8] |
| 1600-1585 | C=C Stretch | Aromatic Ring[7] |
| 1500-1400 | C=N / C=C Stretch | Isothiazole & Phenyl Ring[7][8] |
| 750-690 | C-H Out-of-plane Bend | Monosubstituted Phenyl Ring |
| ~730 | C-S Stretch | Thiazole/Isothiazole Ring[8] |
Protocol for FT-IR Data Acquisition:
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample (~1-2 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan of the empty sample compartment or the clean ATR crystal.
-
Sample Scan: Place the sample in the IR beam path and collect the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
The characterization of this compound requires a systematic and multi-faceted analytical approach. By integrating synthetic protocols with orthogonal spectroscopic techniques—NMR for structural framework, MS for molecular weight confirmation, and IR for functional group identification—a complete and trustworthy profile of the molecule can be established. The methodologies and data presented in this guide provide a robust framework for researchers to validate their synthesis, ensuring the material's identity, structure, and purity for subsequent applications in drug discovery and materials science. This self-validating system of characterization is fundamental to scientific integrity and the reproducibility of experimental results.
References
-
The chemistry of isothiazoles. (n.d.). Academia.edu. Retrieved January 22, 2026, from [Link]
-
This compound | CAS#:1732-45-2. (2025, September 18). Chemsrc. Retrieved January 22, 2026, from [Link]
-
3-Methyl-5-phenyl-1,2-thiazole | C10H9NS | CID 600269. (2025, September 20). PubChem. Retrieved January 22, 2026, from [Link]
-
d4ob01725k1.pdf. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (2023). MDPI. Retrieved January 22, 2026, from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved January 22, 2026, from [Link]
- Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. (2024, July 24). Books.
-
Synthesis and Biological Evaluation of Some Substituted Phenylthiazolylnaphthylmethanone Derivatives. (n.d.). International Journal of Chemical Sciences. Retrieved January 22, 2026, from [Link]
Sources
- 1. (PDF) The chemistry of isothiazoles [academia.edu]
- 2. mdpi.com [mdpi.com]
- 3. books.rsc.org [books.rsc.org]
- 4. This compound | CAS#:1732-45-2 | Chemsrc [chemsrc.com]
- 5. 3-Methyl-5-phenyl-1,2-thiazole | C10H9NS | CID 600269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. tsijournals.com [tsijournals.com]
Foreword: The Isothiazole Scaffold in Modern Chemistry
An In-depth Technical Guide to the Chemical Properties of 3-Methyl-5-phenylisothiazole
The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone scaffold in the fields of organic synthesis and medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity have made it a privileged motif in the design of a wide array of biologically active agents, including antifungal, antipsychotic, and antiviral drugs.[1][2] Within this important class of compounds, this compound (CAS: 1732-45-2) serves as a quintessential example, embodying the characteristic properties and synthetic accessibility of 3,5-disubstituted isothiazoles. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Physicochemical and Spectroscopic Profile
Precise characterization is the bedrock of chemical research. The identity and purity of this compound are unequivocally established through a combination of its physical constants and spectroscopic signature.
Physicochemical Data Summary
The fundamental properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvent systems, its potential for biological membrane permeability (indicated by LogP), and for computational modeling studies.
| Property | Value | Reference |
| IUPAC Name | 3-methyl-5-phenyl-1,2-thiazole | [3] |
| CAS Number | 1732-45-2 | [3][4] |
| Molecular Formula | C₁₀H₉NS | [3][4] |
| Molecular Weight | 175.25 g/mol | [3][4] |
| Exact Mass | 175.04557 Da | [3] |
| LogP | 3.118 | [4] |
| Polar Surface Area (PSA) | 41.13 Ų | [4] |
| SMILES | Cc1cc(ns1)c2ccccc2 | [3] |
| InChI | InChI=1S/C10H9NS/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h2-7H,1H3 | [3] |
| InChIKey | UAHWBAYZJSQQJY-UHFFFAOYSA-N | [3] |
Spectroscopic Signature for Structural Elucidation
Spectroscopic analysis provides an unambiguous fingerprint of the molecule's structure.
-
Mass Spectrometry (MS): In electron ionization (EI-MS), the molecule will exhibit a strong molecular ion peak (M⁺) at an m/z of approximately 175. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₁₀H₉NS) with high precision (calculated exact mass: 175.04557 Da).[3] Predicted values for common adducts in electrospray ionization (ESI-MS) include [M+H]⁺ at m/z 176.05286 and [M+Na]⁺ at m/z 198.03480.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum is dictated by the vibrational modes of its functional groups. Key expected absorptions include:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations from the phenyl ring and the isothiazole C4-H.[6]
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl group.
-
~1600-1450 cm⁻¹: A series of sharp bands corresponding to C=C and C=N stretching vibrations within the aromatic phenyl and isothiazole rings.[6][7]
-
~750-690 cm⁻¹: Strong bands from C-H out-of-plane bending, indicative of monosubstitution on the phenyl ring.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be clean and highly informative. The anticipated signals in a solvent like CDCl₃ would be:
-
A singlet at ~2.5 ppm, integrating to 3H, corresponding to the C3-methyl protons.
-
A singlet at ~7.0-7.5 ppm, integrating to 1H, for the C4 proton on the isothiazole ring.
-
A series of multiplets between ~7.3-7.8 ppm, integrating to 5H, representing the protons of the C5-phenyl group.
-
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display 8 distinct signals (due to symmetry in the phenyl group):
-
Synthetic Strategies: Constructing the 3,5-Disubstituted Isothiazole Core
The synthesis of this compound is representative of modern, efficient methods for creating 3,5-disubstituted isothiazoles. The choice of strategy is often dictated by the availability of starting materials and the desire to avoid harsh conditions or transition metals.
Primary Protocol: One-Pot Annulation from β-Ketothioamides
This approach is highly valued for its operational simplicity and atom economy, proceeding under metal- and catalyst-free conditions.[10] The causality behind this reaction is a cascade of well-understood organic transformations.
Experimental Protocol:
-
Reactant Preparation: To a solution of the appropriate β-ketothioamide (e.g., 3-oxo-3-phenylpropanethioamide) in a suitable solvent like ethanol or DMF, add 2.0-3.0 equivalents of ammonium acetate (NH₄OAc).
-
Reaction Execution: Heat the mixture to reflux (typically 80-120 °C) and stir under an air atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Isolation: The crude product is purified by silica gel column chromatography to yield pure this compound.
Mechanistic Rationale: Ammonium acetate serves as a convenient in situ source of ammonia. The reaction proceeds via an initial condensation between the ketone of the starting material and ammonia to form an enamine intermediate. This is followed by an intramolecular cyclization where the nitrogen attacks the thiocarbonyl carbon. The final, and often rate-determining, step is an oxidative aromatization facilitated by atmospheric oxygen, which expels water and forms the stable isothiazole ring.
Caption: A streamlined workflow for the synthesis of 3,5-disubstituted isothiazoles.
Alternative Synthetic Routes
While the one-pot method is efficient, other strategies have been developed, showcasing the versatility of isothiazole synthesis:
-
From β-Ketodithioesters: Similar to the protocol above, β-ketodithioesters can be used in place of β-ketothioamides, reacting with ammonium acetate to form the isothiazole ring.[1]
-
Three-Component Reactions: Elegant methods involving the reaction of alkynones, a sulfur source like potassium xanthate, and an ammonium salt (e.g., NH₄I) have been reported, eliminating the need for pre-functionalized starting materials.[1]
-
From Thioacetamides and Iminoiodinanes: Metal-free reactions of specific thioacetamide derivatives with N-sulfonyliminoiodinanes provide a pathway to substituted isothiazoles under mild conditions.[10]
Chemical Reactivity: A Tale of Aromaticity and Heteroatoms
The reactivity of this compound is governed by the interplay between the aromatic isothiazole ring and its substituents. The N-S bond is the inherent point of weakness, while the C4 position is the primary site for electrophilic attack.
Caption: Key reactive sites of the this compound scaffold.
-
Electrophilic Aromatic Substitution: The C4 position is the most electron-rich carbon and is thus the most susceptible to attack by electrophiles (e.g., in nitration, halogenation, or Friedel-Crafts reactions). Reaction conditions must be chosen carefully to avoid degradation of the ring.
-
Reactivity of the Phenyl Group: The C5-phenyl ring can undergo its own electrophilic substitution reactions. The isothiazole ring acts as a deactivating group, directing incoming electrophiles primarily to the meta position of the phenyl ring.
-
Ring-Cleavage Reactions: The relatively weak N-S bond can be cleaved under various conditions. Reductive cleavage using reagents like Raney Nickel or sodium borohydride can open the ring, providing a synthetic route to other acyclic compounds.
-
Deprotonation: Strong bases can deprotonate the C4 proton, generating a nucleophilic species that can react with various electrophiles, allowing for further functionalization at this position.
Relevance and Applications in Drug Discovery
Isothiazoles are considered "privileged structures" in medicinal chemistry. Their derivatives have demonstrated a vast spectrum of biological activities.[2][11] The phenylthiazole motif, in particular, is a well-established pharmacophore.
-
Bioisosterism: The phenylisothiazole core can act as a bioisostere for other aromatic systems like phenylthiazole, benzimidazole, or even a substituted phenyl ring itself.[12] This allows medicinal chemists to modulate physicochemical properties like solubility, metabolism, and target binding affinity while maintaining the crucial geometric arrangement of functional groups.
-
Antifungal Agents: Phenylthiazole-containing drugs like Isavuconazole are potent inhibitors of lanosterol 14α-demethylase (CYP51), a critical enzyme in fungal cell membrane biosynthesis.[13] The this compound scaffold represents a logical starting point for the design of novel CYP51 inhibitors.
-
Anti-inflammatory and Anticancer Activity: Various substituted isothiazoles have shown significant anti-inflammatory and anticancer activities.[8][11] The ability to easily generate libraries of derivatives from the core scaffold makes it an attractive target for screening against protein kinases, cyclooxygenases (COX), and other enzymes implicated in these diseases.
Caption: Drug discovery workflow starting from a core chemical scaffold.
Safety and Handling
According to the Globally Harmonized System (GHS) classification, this compound should be handled with appropriate care. It is flagged with the following hazards:
-
Harmful if swallowed (H302)[3]
-
Causes skin irritation (H315)[3]
-
Causes serious eye irritation (H319)[3]
-
May cause respiratory irritation (H335)[3]
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
References
- Singh, H. et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In Books.
- Ghosh, S. et al. (n.d.). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry (RSC Publishing).
- Sławiński, J. et al. (n.d.). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed.
- ChemicalBook. (2022). Synthesis of Isothiazole.
- Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles.
- Chemsrc. (2025). This compound | CAS#:1732-45-2.
- PubChem. (2025). 3-Methyl-5-phenyl-1,2-thiazole | C10H9NS | CID 600269.
- MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.
- PubChemLite. (n.d.). 3-methyl-5-phenyl-1,2-thiazole (C10H9NS).
- University of Regensburg. (n.d.). Table of Characteristic IR Absorptions.
- MDPI. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate.
- ACS Publications. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210.
- PMC. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors.
- International Journal of Chemical Sciences. (n.d.). Synthesis and Biological Evaluation of Some Substituted Phenylthiazolylnaphthylmethanone Derivatives.
- PMC. (n.d.). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 3. 3-Methyl-5-phenyl-1,2-thiazole | C10H9NS | CID 600269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:1732-45-2 | Chemsrc [chemsrc.com]
- 5. PubChemLite - 3-methyl-5-phenyl-1,2-thiazole (C10H9NS) [pubchemlite.lcsb.uni.lu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. tsijournals.com [tsijournals.com]
- 8. mdpi.com [mdpi.com]
- 9. Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate | MDPI [mdpi.com]
- 10. Isothiazole synthesis [organic-chemistry.org]
- 11. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CAS 1732-45-2: Properties and Relevance in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of modern drug discovery is characterized by the pursuit of novel chemical entities that can modulate biological pathways with high specificity and efficacy. Within this context, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, offering diverse structural motifs and a broad range of biological activities. This guide provides a detailed technical overview of the compound identified by CAS number 1732-45-2, 3-Methyl-5-phenylisothiazole.
Furthermore, to provide a deeper insight into the application of related chemical scaffolds in cutting-edge therapeutic development, this document presents a case study on KAYO-1732, a novel drug candidate. While any direct structural relationship between CAS 1732-45-2 and KAYO-1732 is not publicly confirmed, the latter's development provides a compelling example of how specific chemical inhibitors are being advanced to address complex diseases.
Part 1: Core Profile of this compound (CAS 1732-45-2)
The compound registered under CAS number 1732-45-2 is chemically known as this compound. It belongs to the isothiazole class of five-membered heterocyclic compounds containing adjacent nitrogen and sulfur atoms. The isothiazole ring is a significant pharmacophore, and its derivatives are known to exhibit a wide array of biological activities.[1][2][3]
Chemical Identity and Physicochemical Properties
A summary of the core chemical and physical properties of this compound is presented below. It is important to note that while basic identifiers are well-established, extensive experimental data on its physicochemical properties are not widely published.
| Property | Value | Source(s) |
| CAS Registry Number | 1732-45-2 | [4][5][6] |
| IUPAC Name | 3-methyl-5-phenyl-1,2-thiazole | [6] |
| Synonyms | This compound | [6] |
| Molecular Formula | C₁₀H₉NS | [4][6] |
| Molecular Weight | 175.25 g/mol | [6] |
| Canonical SMILES | CC1=NSC(C2=CC=CC=C2)=C1 | [5] |
| InChIKey | UAHWBAYZJSQQJY-UHFFFAOYSA-N | [6] |
Synthesis and Chemical Reactivity
The isothiazole ring is relatively stable due to its aromatic character. The presence of the phenyl and methyl substituents on the ring influences its reactivity, providing sites for further functionalization, which is a key aspect in medicinal chemistry for optimizing activity and pharmacokinetic properties.
Biological and Pharmacological Context
The isothiazole nucleus is a component of various biologically active compounds with a broad spectrum of activities, including antimicrobial, anti-inflammatory, antiviral, and antineoplastic properties.[1][3] The first naturally occurring isothiazole derivative, brassilexin, was identified as a phytoalexin.[1] The diverse biological activities of isothiazole derivatives make them attractive scaffolds for drug discovery programs.[1][8] However, specific biological activity or drug development applications for this compound (CAS 1732-45-2) are not extensively documented in public-domain scientific literature.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound is associated with the following hazards:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H410 (Very toxic to aquatic life with long lasting effects).
-
Precautionary Statements: P261 (Avoid breathing dust), P273 (Avoid release to the environment), P280 (Wear protective gloves/ eye protection/ face protection).
Standard laboratory procedures should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.
Caption: Summary of Identity and Safety for CAS 1732-45-2.
Part 2: A Case Study in ALDH1A3 Inhibition - The Drug Candidate KAYO-1732
To illustrate the journey of a novel chemical entity from discovery to a preclinical candidate in a high-impact therapeutic area, we now turn to KAYO-1732. This compound serves as an exemplary case study in modern drug development, targeting a key enzyme in a critical signaling pathway.
Disclaimer: The following information is based on publicly available press releases and publications concerning the drug development candidate KAYO-1732. The CAS number for KAYO-1732 has not been publicly disclosed, and any structural similarity or identity to CAS 1732-45-2 is unconfirmed.
Overview and Therapeutic Indication
KAYO-1732 is a first-in-class, orally available, small-molecule inhibitor of the enzyme Aldehyde Dehydrogenase 1 Family Member A3 (ALDH1A3).[9] It is being developed by Kayothera, Inc. as a potential treatment for type 2 diabetes and cardiovascular disorders.[9] The development of KAYO-1732 is based on foundational research from Princeton University, the Ludwig Institute for Cancer Research, and Kayothera, Inc., published in the journal iScience.[9][10]
Mechanism of Action: Targeting the Retinoid Nuclear Receptor Pathway
The therapeutic rationale for KAYO-1732 is centered on its inhibition of ALDH1A3, a key enzyme in the synthesis of all-trans retinoic acid (atRA). atRA is the ligand that activates retinoid nuclear receptors, and dysregulation of this pathway is implicated in both cancer and cardiometabolic diseases.[9][10]
The mechanism proceeds as follows:
-
Enzyme Inhibition: KAYO-1732 directly inhibits the enzymatic activity of ALDH1A3.
-
Ligand Depletion: This inhibition prevents the conversion of retinaldehyde into atRA, thereby reducing the levels of the active ligand for retinoid nuclear receptors.
-
Pathway Blockade: By depleting atRA, KAYO-1732 effectively blocks the activation of the retinoid nuclear receptor signaling pathway.
-
Therapeutic Effect in Type 2 Diabetes: In the context of type 2 diabetes, pathogenic ALDH1A3 activity is a key driver of pancreatic β-cell dedifferentiation and failure. By inhibiting ALDH1A3, KAYO-1732 is reported to reverse this process, leading to the restoration of β-cell function, increased insulin secretion, and restored glucose control in preclinical models.[9]
Caption: Mechanism of Action of KAYO-1732.
Preclinical Development and Significance
KAYO-1732 has been nominated as a drug development candidate based on compelling preclinical data. It has demonstrated a favorable safety profile in 28-day toxicology studies and has shown significant disease-modifying activity in preclinical models of cardiometabolic disease.[9] This positions KAYO-1732 for advancement into IND (Investigational New Drug)-enabling studies, a critical step towards clinical trials.[9]
The development of a safe, oral inhibitor of the retinoid nuclear receptor pathway represents a significant scientific achievement, as this pathway has been a challenging target for drug developers for decades.[9] The approach of inhibiting the ligand-synthesizing enzyme (ALDH1A3) rather than the receptor itself is a key strategic innovation.
Experimental Workflow: From Target to Candidate
The discovery and optimization of a drug candidate like KAYO-1732 follows a rigorous, multi-stage process. While the specific experimental details for KAYO-1732 are proprietary, a generalized workflow for such a project is outlined below.
Caption: Generalized Drug Discovery and Development Workflow.
Step-by-Step Protocol for In Vitro Enzyme Inhibition Assay (Illustrative):
The validation of a hit compound's activity against a target enzyme like ALDH1A3 is a critical first step. Below is a representative protocol for an in vitro enzyme inhibition assay.
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human ALDH1A3 enzyme in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5).
-
Prepare a stock solution of the substrate, retinaldehyde, in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the cofactor, NAD⁺, in assay buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., KAYO-1732) in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add the test inhibitor at various concentrations to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the ALDH1A3 enzyme to all wells except the negative control and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of retinaldehyde and NAD⁺.
-
-
Detection and Data Analysis:
-
The reaction progress is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH from NAD⁺.
-
Read the plate kinetically using a microplate reader for a specified duration (e.g., 30 minutes).
-
Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion
This compound (CAS 1732-45-2) is a heterocyclic compound belonging to a class with known, diverse biological activities. While specific applications in drug development for this particular molecule are not widely reported, the isothiazole scaffold remains an area of interest for medicinal chemists.
The case of KAYO-1732 provides a powerful, contemporary example of how targeted inhibition of a specific enzyme, ALDH1A3, can lead to a promising preclinical drug candidate with a novel mechanism of action for treating complex metabolic diseases. The strategic approach of modulating a signaling pathway through inhibition of ligand synthesis underscores the innovation driving modern therapeutic development. This guide aims to provide researchers and drug development professionals with both the foundational data on a specific chemical entity and a broader perspective on its potential relevance within the dynamic field of pharmaceutical sciences.
References
-
Miedzybrodzki, R. (2003). [Biological activity of the isothiazole derivatives]. Postepy Higieny i Medycyny Doswiadczalnej, 57(6), 617-30. [Link]
-
Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds, 55(10-11), 1234-1257. [Link]
-
Sasane, N. A., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry. [Link]
-
Esposito, M., et al. (2025). Development of retinoid nuclear receptor pathway antagonists through targeting aldehyde dehydrogenase 1A3. iScience, 28(11), 113675. [Link]
-
Kayothera, Inc. (2025). Development of retinoid nuclear receptor pathway antagonists through targeting Aldehyde Dehydrogenase 1A3 (ALDH1A3). Kayothera News. [Link]
-
Foks, H., et al. (1990). Synthesis of isothiazole derivatives with potential biological activity. Die Pharmazie, 45(8), 614-5. [Link]
-
Chemsrc. (n.d.). This compound CAS#:1732-45-2. Chemsrc.com. [Link]
-
Kayothera, Inc. (n.d.). News. Kayothera.com. [Link]
-
Kayothera, Inc. (n.d.). Home. Kayothera.com. [Link]
-
Kayothera, Inc. (n.d.). Mission. Kayothera.com. [Link]
-
PubChem. (n.d.). 3-Methyl-5-phenyl-1,2-thiazole. National Center for Biotechnology Information. [Link]
-
Phosphoristamp. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]
Sources
- 1. [Biological activity of the isothiazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. books.rsc.org [books.rsc.org]
- 4. This compound | CAS#:1732-45-2 | Chemsrc [chemsrc.com]
- 5. 1732-45-2|this compound|BLD Pharm [bldpharm.com]
- 6. 3-Methyl-5-phenyl-1,2-thiazole | C10H9NS | CID 600269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of isothiazole derivatives with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Development of retinoid nuclear receptor pathway antagonists through targeting Aldehyde Dehydrogenase 1A3 (ALDH1A3) | Kayothera [kayothera.com]
- 10. Development of retinoid nuclear receptor pathway antagonists through targeting aldehyde dehydrogenase 1A3 [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-Methyl-5-phenylisothiazole: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize the heterocyclic compound 3-methyl-5-phenylisothiazole. Intended for researchers and professionals in synthetic chemistry and drug development, this document synthesizes theoretical principles with practical, field-proven insights into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We delve into the causal relationships between the molecule's unique structure and its spectroscopic output, offering detailed experimental protocols and data interpretation strategies. All methodologies are presented as self-validating systems to ensure scientific integrity and reproducibility.
Introduction: The Isothiazole Core in Modern Chemistry
The isothiazole ring is a significant five-membered aromatic heterocycle containing nitrogen and sulfur atoms. This scaffold is of considerable interest in medicinal and materials science due to its presence in a range of biologically active compounds and functional materials.[1][2] this compound (C₁₀H₉NS) serves as a classic example of this structural class, combining the isothiazole core with methyl and phenyl substituents.
Accurate structural elucidation and purity assessment are paramount for any application. Spectroscopic methods provide the definitive data required for this confirmation. This guide offers a comprehensive examination of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, explaining not just the data itself, but the rationale behind the expected spectral features.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is essential for assigning spectroscopic signals. The structure of this compound, with a systematic numbering scheme for NMR assignment, is presented below.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.[3] By analyzing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular framework and confirm the identity of this compound.
¹H NMR Spectroscopy
Expertise & Rationale: Proton NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin splitting), and their relative quantities (integration). For this compound, we expect three main signal regions corresponding to the methyl group, the isothiazole ring proton, and the phenyl group protons.
Predicted Spectral Data & Interpretation:
-
Methyl Protons (H-1'): These three protons are equivalent and attached to a carbon adjacent to the electron-deficient isothiazole ring. They are expected to appear as a sharp singlet (no adjacent protons) in the upfield region, typically around δ 2.3-2.5 ppm.[4]
-
Isothiazole Proton (H-4): This single proton is attached to the heterocyclic ring and is influenced by the ring's aromaticity and the adjacent sulfur and carbon atoms. It is expected to resonate as a singlet at a downfield position, estimated to be around δ 6.3-6.8 ppm, similar to related isoxazole structures.[5]
-
Phenyl Protons (H-2'' to H-6''): The five protons of the phenyl ring will appear in the aromatic region (δ 7.2-7.8 ppm). Due to the electronic influence of the isothiazole ring, the ortho-protons (H-2'', H-6'') are expected to be shifted further downfield compared to the meta- (H-3'', H-5'') and para- (H-4'') protons. This will likely result in a complex multiplet.[5]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 2.4 | Singlet | 3H | -CH₃ (H-1') |
| ~ 6.5 | Singlet | 1H | Isothiazole H (H-4) |
| ~ 7.4-7.8 | Multiplet | 5H | Phenyl H (H-2'' to H-6'') |
¹³C NMR Spectroscopy
Expertise & Rationale: Carbon-13 NMR identifies all unique carbon atoms in a molecule. Given the structure's symmetry, we anticipate 8 distinct signals: one for the methyl carbon, three for the isothiazole ring carbons, and four for the phenyl ring carbons (C-1'', C-2''/C-6'', C-3''/C-5'', and C-4'').
Predicted Spectral Data & Interpretation:
-
Methyl Carbon (C-1'): This aliphatic carbon will appear at the highest field (lowest δ value), likely in the range of δ 10-15 ppm.[5]
-
Isothiazole Ring Carbons (C-3, C-4, C-5): These carbons are part of an aromatic heterocycle and will resonate at lower field. C-3 and C-5, being directly attached to heteroatoms, will be the most downfield. Based on analogous structures, C-3 (next to N and with the methyl group) and C-5 (next to S and with the phenyl group) are expected around δ 160-170 ppm, while C-4 is expected at a higher field, around δ 100-110 ppm.[5][6]
-
Phenyl Ring Carbons (C-1'' to C-6''): The quaternary carbon C-1'' will have a weak signal around δ 127-130 ppm. The other phenyl carbons will appear in the typical aromatic region of δ 125-130 ppm.[5]
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 12 | C-1' (-CH₃) |
| ~ 105 | C-4 |
| ~ 126 | C-2'' / C-6'' |
| ~ 128 | C-1'' |
| ~ 129 | C-3'' / C-5'' |
| ~ 130 | C-4'' |
| ~ 160 | C-3 |
| ~ 169 | C-5 |
Experimental Protocol: NMR Data Acquisition
Caption: Standard workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule.[7] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, the key is to identify vibrations characteristic of the aromatic rings and the alkyl group.
Predicted Spectral Data & Interpretation: The IR spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).
-
C-H Stretching: Aromatic C-H stretches from the phenyl and isothiazole rings are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Aliphatic C-H stretches from the methyl group will appear just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹).[8][9]
-
C=C and C=N Stretching: The vibrations of the double bonds within the phenyl and isothiazole rings will produce a series of sharp bands in the 1600-1450 cm⁻¹ region.[8]
-
C-H Bending: Out-of-plane ("oop") bending vibrations for the substituted phenyl ring will give strong absorptions in the fingerprint region, typically between 900-675 cm⁻¹, which can be diagnostic of the substitution pattern.[10]
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 3000-2850 | Medium | Aliphatic C-H Stretch |
| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C & C=N Ring Stretch |
| 900-675 | Strong | Aromatic C-H Out-of-Plane Bend |
Experimental Protocol: FTIR Data Acquisition (KBr Pellet)
-
Sample Preparation: Grind ~1 mg of the purified solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Record the sample spectrum (e.g., averaging 32 scans) over the range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data serves as a final confirmation of the molecular formula and offers corroborating evidence for the proposed structure.[11]
Data Analysis & Interpretation: The molecular formula C₁₀H₉NS corresponds to a molecular weight of 175.05 Da.
-
Molecular Ion Peak ([M]⁺•): In an electron ionization (EI) mass spectrum, the parent molecule loses an electron to form the molecular ion. A strong peak is expected at a mass-to-charge ratio (m/z) of 175.[12]
-
Isotope Peaks: An [M+1]⁺• peak at m/z 176 will be observed due to the natural abundance of ¹³C (1.1%) and ³³S (0.76%). An [M+2]⁺• peak will also be present due to ³⁴S (4.29%). The relative intensities of these isotope peaks are highly predictable and can help confirm the elemental composition.
-
Fragmentation: The molecular ion can break apart into smaller, characteristic fragments. A significant fragment is often observed at m/z 134.[12] This corresponds to a loss of 41 Da, which can be rationalized as the loss of acetonitrile (CH₃CN) via a rearrangement process, a common fragmentation pathway for molecules containing a methyl group adjacent to a nitrogen atom in a ring.
Table 4: Key Mass Spectrometry Data (EI-MS)
| m/z | Proposed Assignment |
|---|---|
| 175 | [M]⁺• (Molecular Ion) |
| 176 | [M+1]⁺• Isotope Peak |
| 134 | [M - CH₃CN]⁺• |
Proposed Fragmentation Pathway
Caption: Primary fragmentation of this compound in EI-MS.
Experimental Protocol: EI-MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample (typically <1 mg dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions strike a detector, which generates a signal proportional to the ion abundance. The instrument's software plots this abundance against the m/z ratio to produce the mass spectrum.
Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a definitive and unambiguous structural confirmation of this compound. ¹H and ¹³C NMR map the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key functional groups (aromatic and alkyl), and mass spectrometry verifies the molecular weight and elemental formula. The convergence of these distinct analytical techniques provides the high degree of certainty required for research, development, and quality control applications involving this important heterocyclic compound.
References
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from The Royal Society of Chemistry. (URL not directly provided, but content is referenced)
-
PubChem. (n.d.). 3-Methyl-5-phenyl-1,2-thiazole. National Center for Biotechnology Information. [Link]
- Supporting Information for scientific publication. (n.d.). 3-methyl-5-phenylisoxazole data.
-
ResearchGate. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. [Link]
- Who we serve. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (Source URL not provided, but content is referenced).
-
Academia.edu. (n.d.). The chemistry of isothiazoles. [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of compound (14). [Link]
-
MDPI. (n.d.). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. [Link]
- Royal Society of Chemistry. (n.d.). Hydroxyphenyl-Benzothiazole Based Full Color Organic Emitting Materials Generated by Facile Molecular Modification. (Source URL not provided, but content is referenced).
-
Asian Journal of Chemistry. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. [Link]
-
PubMed Central (PMC). (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. [Link]
-
University of California, Los Angeles. (n.d.). IR Chart. [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. [Link]
-
MDPI. (n.d.). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. [Link]
-
SpringerLink. (2025). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
-
PubChem. (n.d.). 3-Methyl-5-phenyl-1H-pyrazole. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (n.d.). Infrared spectroscopy. [Link]
-
PubMed. (2009). Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. [Link]
-
MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. [Link]
-
ResearchGate. (n.d.). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. edu.rsc.org [edu.rsc.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 11. (PDF) The chemistry of isothiazoles [academia.edu]
- 12. 3-Methyl-5-phenyl-1,2-thiazole | C10H9NS | CID 600269 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Isothiazole Scaffold: A Privileged Core in Modern Drug Discovery
Abstract
The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship, has emerged as a cornerstone in medicinal chemistry. First synthesized in 1956, this scaffold has demonstrated a remarkable breadth of biological activities, leading to its incorporation into a wide array of therapeutic and biocidal agents.[1] This technical guide provides an in-depth exploration of the diverse biological activities of isothiazole compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, synthesizing technical data with field-proven insights to facilitate the continued development of isothiazole-based therapeutics.
Introduction: The Enduring Versatility of the Isothiazole Nucleus
The isothiazole moiety is a versatile pharmacophore due to its unique electronic properties and ability to engage in various non-covalent interactions with biological targets. Its derivatives have been successfully developed as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents.[1] The isothiazolinone class, in particular, is widely utilized for its potent biocidal properties in industrial applications. This guide will systematically explore these key biological activities, providing a detailed understanding of the underlying science and practical methodologies.
Antimicrobial Activity: A Legacy of Potent Biocides and Novel Antibacterials
Isothiazole derivatives, especially isothiazolinones, are renowned for their broad-spectrum antimicrobial properties.[2] They are effective against bacteria, fungi, and algae, making them valuable as preservatives and disinfectants.
Mechanism of Action: Disruption of Essential Enzymatic Machinery
The primary mechanism of antimicrobial action for isothiazolinones involves the inhibition of key metabolic enzymes, particularly dehydrogenases. The electron-deficient sulfur atom of the isothiazole ring is susceptible to nucleophilic attack by thiol groups present in the active sites of enzymes like succinate dehydrogenase. This interaction leads to the formation of a disulfide bond, irreversibly inactivating the enzyme and disrupting cellular respiration and energy production, ultimately leading to cell death.
Caption: Mechanism of antimicrobial action of isothiazolinones.
Structure-Activity Relationship (SAR)
The antimicrobial potency of isothiazole derivatives is significantly influenced by the nature and position of substituents on the isothiazole ring.
| Compound/Substituent | Target Organism | MIC (µg/mL) | Reference |
| 2,5-dichloro thienyl-substituted isothiazole | Staphylococcus aureus | 6.25 - 12.5 | [2] |
| 2,5-dichloro thienyl-substituted isothiazole | Escherichia coli | 6.25 - 12.5 | [2] |
| 2-phenylacetamido-thiazole derivative | Escherichia coli | 1.56 - 6.25 | [2] |
| 2-phenylacetamido-thiazole derivative | Staphylococcus aureus | 1.56 - 6.25 | [2] |
| Catechol-derived thiazole | MRSA | 3.12 | [3] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.
Materials:
-
Test isothiazole compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Inoculum: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Test Compounds: Prepare a stock solution of the isothiazole compound in a suitable solvent. Perform a two-fold serial dilution of the compound in MHB in the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, the optical density (OD) can be measured using a microplate reader.[4][5][6][7]
Caption: Workflow for MIC determination by broth microdilution.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
The isothiazole scaffold is present in several anticancer agents, demonstrating its potential in oncology drug discovery.[8] These compounds exert their effects through various mechanisms, including the inhibition of key signaling pathways and the induction of programmed cell death (apoptosis).
Mechanism of Action: Modulation of Key Signaling Pathways
Several isothiazole derivatives have been shown to inhibit the proliferation of cancer cells by targeting critical signaling pathways. For instance, some benzothiazole derivatives have been found to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] NF-κB is a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation. By inhibiting NF-κB, these compounds can downregulate the expression of pro-inflammatory enzymes like COX-2 and iNOS, leading to reduced inflammation and induction of apoptosis.[9]
Caption: Inhibition of the NF-κB signaling pathway by isothiazole derivatives.
Structure-Activity Relationship (SAR)
The anticancer activity of isothiazole derivatives is highly dependent on their substitution patterns.
| Compound/Substituent | Cell Line | IC50 (µM) | Reference |
| Naphthalene–azine–thiazole hybrid (6a) | OVCAR-4 (ovarian) | 1.569 | [10] |
| Thiazole derivative (4c) | MCF-7 (breast) | 2.57 | [11] |
| Thiazole derivative (4c) | HepG2 (liver) | 7.26 | [11] |
| Thiazole derivative (4a) | MCF-7 (breast) | 12.7 | [11] |
| Thiazole derivative (4a) | HepG2 (liver) | 6.69 | [11] |
| Thiazole derivative (4b) | MCF-7 (breast) | 31.5 | [11] |
| Thiazole derivative (4b) | HepG2 (liver) | 51.7 | [11] |
| Thiazole derivative (5) | MCF-7 (breast) | 28.0 | [11] |
| Thiazole derivative (5) | HepG2 (liver) | 26.8 | [11] |
| Thiazole derivative (7c) | General | Promising | [12] |
| Thiazole derivative (9c) | General | Promising | [12] |
| Thiazole derivative (11d) | General | Promising | [12] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Complete culture medium
-
Test isothiazole compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the isothiazole compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[13][14]
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.[15]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Certain isothiazole derivatives have demonstrated significant anti-inflammatory properties, making them potential candidates for the treatment of inflammatory disorders.[17][18]
Mechanism of Action
The anti-inflammatory effects of isothiazole compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators. As discussed in the anticancer section, inhibition of the NF-κB pathway is a key mechanism. By blocking NF-κB activation, these compounds can reduce the expression of enzymes like COX-2 and iNOS, which are responsible for the production of prostaglandins and nitric oxide, respectively, both of which are key mediators of inflammation.[9][19]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.[20][21][22][23][24]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
Test isothiazole compounds
-
Plethysmometer or digital calipers
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test isothiazole compounds orally or intraperitoneally to the animals. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness with calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Neuroprotective Activity: A Frontier in Neurological Drug Discovery
Emerging research has highlighted the potential of isothiazole derivatives in the treatment of neurodegenerative diseases.[25]
Mechanism of Action
The neuroprotective mechanisms of isothiazole compounds are still under active investigation. Some proposed mechanisms include the modulation of neurotransmitter receptors, such as AMPA receptors, and the inhibition of enzymes involved in neuroinflammation and oxidative stress.[25] For example, some thiazole-carboxamide derivatives have been shown to act as negative allosteric modulators of AMPA receptors, which could be beneficial in conditions of excitotoxicity.[25][26]
Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative diseases and screening for neuroprotective compounds.[27][28][29][30][31]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium and supplements
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), amyloid-β peptide)
-
Test isothiazole compounds
-
MTT assay reagents
-
Fluorescence microscope for assessing cell morphology and apoptosis
Procedure:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells and, if required, differentiate them into a more mature neuronal phenotype using agents like retinoic acid.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the isothiazole compounds for a defined period.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxin to induce cell death.
-
Assessment of Cell Viability: After the neurotoxin exposure, assess cell viability using the MTT assay as described previously.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the isothiazole compounds by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone. The EC50 value (the concentration of the compound that provides 50% of the maximal neuroprotective effect) can be determined.[32]
Conclusion and Future Perspectives
The isothiazole scaffold continues to be a highly productive platform for the discovery of new biologically active compounds. The diverse range of activities, from potent biocidal effects to promising anticancer, anti-inflammatory, and neuroprotective properties, underscores the remarkable versatility of this heterocyclic core. Future research will likely focus on the synthesis of novel isothiazole derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action at the molecular level will be crucial for the rational design of next-generation isothiazole-based therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this remarkable class of compounds.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
National Institutes of Health. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enzyme inhibition assay for pyruvate dehydrogenase complex: Clinical utility for the diagnosis of primary biliary cirrhosis. Retrieved from [Link]
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
National Institutes of Health. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]
-
INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]
-
PubMed. (1973). New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide. Retrieved from [Link]
-
ResearchGate. (2025). Carrageenan-induced rat paw oedema: Significance and symbolism. Retrieved from [Link]
-
Springer Nature Experiments. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from [Link]
-
National Institutes of Health. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Retrieved from [Link]
-
MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Neuroprotective effects, effective dose 50 (EC50) values, and maximal.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Retrieved from [Link]
-
University of New Haven. (n.d.). Investigation of Enzyme Inhibition Mechanism. Retrieved from [Link]
-
Journal of Surgery and Medicine. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Retrieved from [Link]
-
American Chemical Society. (n.d.). Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents. Retrieved from [Link]
-
ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines.. Retrieved from [Link]
-
National Institutes of Health. (2024). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro cellular evaluation in SH‐SY 5Y cells: a) Cell viability and.... Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 and IC 75 values and Cytotoxicity (%) of 12-14 | Download Table. Retrieved from [Link]
-
Hancock Lab. (n.d.). Dehydrogenase Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Isothiazole derivatives which act as antiviral, anti-inflammatory and immunotropic properties.. Retrieved from [Link]
-
National Institutes of Health. (2023). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). MIC values (µg/mL) for effects of thiazole and imidazole derivatives.... Retrieved from [Link]
-
Frontiers. (2024). Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress. Retrieved from [Link]
-
MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Retrieved from [Link]
- Google Patents. (n.d.). US5409946A - Isoxazole, isothiazole and pyrazole compounds that enhance cognitive function.
-
ResearchGate. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from [Link]
-
PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]
-
MDPI. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Imidazo[2,1-b]thiazole-1,4-DHPs and neuroprotection: preliminary study in hits searching. Retrieved from [Link]
-
MDPI. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. Retrieved from [Link]
-
PubMed. (2003). [Biological activity of the isothiazole derivatives]. Retrieved from [Link]
-
WJPMR. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. Retrieved from [Link]
Sources
- 1. [Biological activity of the isothiazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. integra-biosciences.com [integra-biosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. wjpmr.com [wjpmr.com]
- 19. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. inotiv.com [inotiv.com]
- 21. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 23. wisdomlib.org [wisdomlib.org]
- 24. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 25. mdpi.com [mdpi.com]
- 26. sserc.org.uk [sserc.org.uk]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. In vitro neuroprotective effects of allicin on Alzheimer’s disease model of neuroblastoma cell line | Journal of Surgery and Medicine [jsurgmed.com]
- 29. researchgate.net [researchgate.net]
- 30. In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress [frontiersin.org]
- 32. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Photochemical Transformations of Phenylisothiazoles for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the photochemical transformations of phenylisothiazoles, intended for researchers, scientists, and professionals in drug development. Phenylisothiazoles, upon photoexcitation, undergo a fascinating array of rearrangements and cleavages, offering unique synthetic pathways to novel heterocyclic scaffolds. This document delves into the core mechanistic principles, provides detailed experimental protocols, and explores the burgeoning applications of these light-driven reactions in the synthesis of complex molecules, including those with potential therapeutic value. By elucidating the causal relationships behind experimental choices and grounding the discussion in authoritative references, this guide aims to serve as a practical and insightful resource for harnessing the power of photochemistry in modern organic synthesis.
Introduction: The Promise of Light in Heterocyclic Chemistry
Isothiazoles and their derivatives are foundational motifs in medicinal and agrochemical discovery.[1] However, traditional synthetic approaches to specific isomers can be circuitous and low-yielding.[2] Photochemical methods present a paradigm shift, offering mild and selective reaction conditions to access diverse chemical space.[1] The photochemical permutation of the isothiazole ring, for instance, allows for the transformation of a readily available isomer into several others that are more challenging to synthesize conventionally.[1] This guide will explore the primary photochemical pathways of phenylisothiazoles, providing the foundational knowledge to leverage these transformations in synthetic design and drug discovery programs.
The core of phenylisothiazole photochemistry revolves around the absorption of ultraviolet light, which promotes the molecule to an excited singlet state (S 1(π,π*)).[3] From this energetic state, the molecule can traverse several reaction pathways, leading to a variety of isomeric and fragmented products. The specific outcome of the photoreaction is highly dependent on the substitution pattern of the phenylisothiazole and the surrounding reaction environment, including solvent polarity and the presence of additives.[4]
Mechanistic Pathways of Phenylisothiazole Phototransformations
Upon photoexcitation, phenylisothiazoles primarily undergo three types of transformations: photoisomerization through two distinct pathways, and photocleavage. The competition between these pathways is a key aspect of controlling the reaction outcome.
The N₂-C₃ Interchange Pathway
This pathway involves the interchange of the nitrogen atom at position 2 and the carbon atom at position 3 of the isothiazole ring. It is the exclusive phototransposition pathway for 4-phenylisothiazole.[3] The reaction is initiated by the photochemical cleavage of the weak S-N bond, leading to the formation of a diradical or a β-thioformylvinyl nitrene intermediate.[3] This intermediate is stabilized by the β-phenyl group, which facilitates the initial bond cleavage.[3]
The N₂-C₃ interchange pathway is particularly sensitive to the reaction conditions, especially for 5-phenylisothiazole. The addition of a base like triethylamine (TEA) and an increase in solvent polarity can significantly enhance this pathway.[4]
Diagram: N₂-C₃ Interchange Pathway
Caption: The N₂-C₃ interchange pathway initiated by photoexcitation.
Electrocyclic Ring Closure-Heteroatom Migration Pathway
Competing with the N₂-C₃ interchange, this pathway involves an electrocyclic ring closure followed by a migration of the sulfur and nitrogen atoms. This mechanism is operative for 3- and 5-phenylisothiazoles.[3] Deuterium labeling studies have shown that the phototransposition of 3-phenylisothiazole to 4-phenylthiazole proceeds via a P₆ permutation pathway, consistent with a single sulfur walk around the ring.[3]
Unlike the N₂-C₃ interchange, the product distribution from this pathway for 3-phenylisothiazole is not significantly affected by solvent polarity or the addition of TEA.[4]
Diagram: Electrocyclic Ring Closure-Heteroatom Migration
Caption: The electrocyclic ring closure and heteroatom migration pathway.
Photochemical Cleavage
In addition to isomerization, phenylisothiazoles can undergo photochemical ring cleavage. For instance, 5-phenylisothiazole can photocleave to form 2-cyano-1-phenylethenethiol.[4] This reactive intermediate can be trapped in the presence of a suitable agent, such as benzyl bromide, to yield a stable thioether derivative.[3] This photocleavage reaction provides a synthetic route to functionalized acyclic compounds from a heterocyclic starting material.
Experimental Protocols and Methodologies
The successful execution of photochemical transformations of phenylisothiazoles requires careful attention to the experimental setup and reaction conditions.
General Experimental Setup
A typical setup for the photolysis of phenylisothiazoles involves a Rayonet reactor equipped with low-pressure mercury lamps, which primarily emit at 254 nm. The reaction is carried out in a quartz vessel to allow for the transmission of UV light. The choice of solvent is critical and can dictate the reaction pathway. Degassing the solvent prior to use is recommended to remove dissolved oxygen, which can quench the excited state of the phenylisothiazole.
Diagram: Experimental Workflow for Phenylisothiazole Photolysis
Caption: A generalized workflow for the photochemical transformation of phenylisothiazoles.
Step-by-Step Protocol for the Photolysis of 5-Phenylisothiazole
The following protocol is adapted from the work of Pavlik and Tongcharoensirikul (2000) for the trapping of the photocleavage product of 5-phenylisothiazole.[3]
-
Preparation of Reactant Solution: Dissolve 5-phenylisothiazole (e.g., 0.050 g, 0.31 mmol) in freshly distilled diethyl ether (90 mL) in a quartz reaction vessel.
-
Addition of Reagents: Add triethylamine (TEA) (5.0 mL) to the solution, followed by benzyl bromide (0.10 mL, 0.84 mmol).
-
Irradiation: Place the reaction vessel in a Rayonet reactor equipped with eight low-pressure mercury lamps and irradiate for a predetermined time (e.g., 30 minutes). Monitor the reaction progress by gas-liquid chromatography (GLC).
-
Work-up: After the reaction is complete, allow the mixture to stand overnight at room temperature. Filter the solution and evaporate the filtrate to dryness to obtain a crude oil.
-
Purification: Purify the crude product by preparative layer chromatography on silica gel using an appropriate solvent system (e.g., CH₂Cl₂:hexane 6:4) to isolate the trapped thioether product.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Step-by-Step Protocol for the Photolysis of 3-Phenylisothiazole
This protocol is based on the study of the photoisomerization of 3-phenylisothiazole.[3]
-
Preparation of Reactant Solution: Dissolve 3-phenylisothiazole in the desired solvent (e.g., benzene or methanol) in a quartz reaction vessel to a specific concentration (e.g., 2.2 x 10⁻² M).
-
Irradiation: Irradiate the solution in a merry-go-round apparatus within a Rayonet reactor to ensure uniform irradiation of multiple samples. Use low-pressure mercury lamps as the light source.
-
Reaction Monitoring: Monitor the consumption of the starting material and the formation of products (4-phenylthiazole and 2-phenylthiazole) by GLC analysis at regular intervals.
-
Product Quantification: Determine the absolute yields of the products based on the amount of consumed reactant, using appropriate internal standards for GLC analysis.
-
Data Analysis: Analyze the product distribution to understand the influence of the solvent and any additives on the reaction pathway.
Quantitative Analysis: Product Distribution and Yields
The efficiency and selectivity of phenylisothiazole phototransformations are highly dependent on the substitution pattern and reaction conditions. The following table summarizes representative product yields for the photolysis of 3- and 5-phenylisothiazoles under different conditions.
| Starting Material | Solvent | Additive | % Consumption | 4-Phenylthiazole Yield (%) | 3-Phenylisothiazole Yield (%) | 2-Phenylthiazole Yield (%) | Reference |
| 5-Phenylisothiazole | Benzene | None | 32 | 15 | 5 | 2 | [3] |
| 5-Phenylisothiazole | Benzene | TEA | - | - | - | - | [3] |
| 3-Phenylisothiazole | Methanol | None | 36 | 16.8 | - | 4.9 | [3] |
| 3-Phenylisothiazole | Methanol | TEA | 56 | 8.7 | - | 3.3 | [3] |
Note: The addition of TEA to the photolysis of 5-phenylisothiazole in benzene was noted to enhance the N₂-C₃ interchange pathway, but specific yield data was not provided in the primary reference in a comparable format.
Applications in Drug Development and Organic Synthesis
The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs with diverse therapeutic activities, including antimicrobial, antiretroviral, antifungal, and anticancer properties.[5] The photochemical transformations of phenylisothiazoles provide a powerful tool for accessing novel thiazole derivatives that may be difficult to synthesize through traditional methods.[1][2]
A recent groundbreaking study has demonstrated a conceptually new approach where photochemical irradiation is used to selectively and predictably alter the structure of thiazoles and isothiazoles.[1] This "photochemical permutation" allows a single, readily prepared heteroaromatic scaffold to serve as a gateway to a multitude of other isomers.[1] This strategy holds immense promise for rapidly expanding chemical libraries for drug discovery, enabling the exploration of structure-activity relationships with unprecedented efficiency.[2]
For instance, the synthesis of complex, substituted thiazoles, which are often key components of bioactive molecules, can be streamlined. Instead of a multi-step de novo synthesis for each desired isomer, one could synthesize a single phenylisothiazole precursor and then use light to access a variety of phenylthiazole derivatives by carefully controlling the reaction conditions. This approach is particularly valuable for generating derivatives for high-throughput screening and lead optimization in drug discovery pipelines.
Conclusion and Future Outlook
The photochemical transformations of phenylisothiazoles represent a vibrant and evolving area of organic chemistry with significant potential for innovation in drug development and complex molecule synthesis. The ability to control reaction pathways through the judicious choice of substituents, solvents, and additives provides a versatile toolkit for the synthetic chemist. The emerging concept of photochemical permutation further expands the synthetic utility of these reactions, offering a rapid and efficient means to generate molecular diversity.
Future research in this field will likely focus on several key areas:
-
Expanding the Substrate Scope: Investigating the photochemistry of a broader range of substituted phenylisothiazoles to further delineate the electronic and steric effects governing the reaction outcomes.
-
Asymmetric Photochemistry: Developing chiral catalysts or auxiliaries to achieve enantioselective photochemical transformations, leading to the synthesis of chiral thiazole-containing drug candidates.
-
Flow Photochemistry: Translating these photochemical reactions to continuous flow systems to improve scalability, safety, and reproducibility, making them more amenable to industrial applications.
-
Computational Modeling: Utilizing advanced computational methods to predict reaction outcomes and guide the rational design of substrates and reaction conditions for achieving specific synthetic targets.
By continuing to explore the fundamental principles and practical applications of phenylisothiazole photochemistry, the scientific community is poised to unlock new and powerful strategies for the synthesis of the next generation of therapeutics and functional materials.
References
[3] Pavlik, J. W., & Tongcharoensirikul, P. (2000). Photochemistry of 3- and 5-Phenylisothiazoles. Competing Phototransposition Pathways. The Journal of Organic Chemistry, 65(12), 3626–3632. [Link]
[4] Pavlik, J. W., & Tongcharoensirikul, P. (2000). Photochemistry of 3- and 5-phenylisothiazoles. Competing phototransposition pathways. The Journal of Organic Chemistry, 65(12), 3626-32. [Link]
[1] Roure, B., et al. (2025). Photochemical permutation of thiazoles, isothiazoles and other azoles. Nature, 637(8047), 860-867. [Link]
[2] Chemistry World. (2024). Light-driven method simplifies synthesis of complex heterocycles. [Link]
[6] Vernin, G., et al. (1975). Photoisomerization of phenylisothiazoles. Journal of the Chemical Society, Chemical Communications, (14), 1148. [Link]
[5] Ibrahim, S. A., & Rizk, H. F. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. In Azoles - Synthesis, Properties, Applications and Perspectives. IntechOpen. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photochemical permutation of thiazoles, isothiazoles and other azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Light-driven method simplifies synthesis of complex heterocycles | Research | Chemistry World [chemistryworld.com]
- 4. Photochemistry of 3- and 5-phenylisothiazoles. Competing phototransposition pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photochemical permutation of thiazoles, isothiazoles and other azoles [ideas.repec.org]
reaction pathways of 3-Methyl-5-phenylisothiazole
An In-Depth Technical Guide to the Reaction Pathways of 3-Methyl-5-phenylisothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isothiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, valued for its unique electronic properties and diverse reactivity.[1][2][3] this compound, as a key representative of this class, presents a fascinating landscape of chemical transformations. This guide provides a comprehensive exploration of its reaction pathways, moving beyond simple procedural descriptions to elucidate the underlying mechanistic principles that govern its synthesis, functionalization, and degradation. We will delve into the causality behind experimental choices, offering field-proven insights for researchers aiming to harness the synthetic potential of this versatile heterocycle.
Introduction: The Isothiazole Core
Isothiazoles are five-membered heterocyclic compounds containing adjacent nitrogen and sulfur atoms. This arrangement results in an electron-deficient aromatic system, which profoundly influences its reactivity. The N-S bond is the weakest link in the ring, often susceptible to cleavage under reductive or nucleophilic conditions, a key aspect of its degradation and ring-transformation pathways. The 3-methyl and 5-phenyl substituents on the core introduce additional sites for chemical modification, making the molecule a versatile building block for creating libraries of complex derivatives.[2][3] Its applications are extensive, with the isothiazole motif appearing in compounds with anti-inflammatory, antiviral, and immunotropic properties.[2]
Synthesis of the this compound Scaffold
The construction of the isothiazole ring is the foundational step. Several strategies exist, primarily relying on (3+2) or (4+1) heterocyclization approaches.[1] A robust and widely applicable method involves the reaction of an α,β-unsaturated ketone with a sulfur and nitrogen source.
Key Synthesis Pathway: Hantzsch-Type Condensation
A common and effective route involves the reaction of a β-chlorovinyl ketone with a source of sulfur and ammonia. This pathway is notable for its convergence and the availability of starting materials.
Caption: Synthesis via β-chlorovinyl ketone intermediate.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general methods for isothiazole synthesis.[4]
-
Step 1: Synthesis of 3-Chloro-1-phenylbut-2-en-1-one.
-
To a stirred solution of 1-phenylbut-2-en-1-one (1 eq.) in an inert solvent such as dichloromethane, add thionyl chloride (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates complete consumption of the starting material.
-
Carefully quench the reaction with a saturated sodium bicarbonate solution and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-chlorovinyl ketone.
-
-
Step 2: Heterocyclization.
-
Dissolve the crude 3-chloro-1-phenylbut-2-en-1-one in a solvent like ethanol.
-
Add a solution of sodium hydrosulfide (1.5 eq.) in ethanol, followed by the dropwise addition of aqueous ammonia (3 eq.).
-
Heat the mixture to reflux for 8-12 hours. The choice to reflux provides the necessary activation energy for the intramolecular cyclization and subsequent aromatization.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Key Reaction Pathways of the Isothiazole Core
Once formed, the this compound molecule offers multiple avenues for further functionalization.
Electrophilic Aromatic Substitution (EAS)
The phenyl ring at the C5 position is the primary site for electrophilic attack. The isothiazole ring acts as a deactivating group due to the electronegativity of the nitrogen and sulfur atoms, similar to other electron-deficient heterocycles like pyridine.[5] This deactivation slows the reaction rate compared to benzene.[6] The substitution is directed to the meta and para positions of the phenyl ring.
Mechanism of Nitration: The mechanism follows the canonical steps of electrophilic aromatic substitution: generation of a potent electrophile (the nitronium ion, NO₂⁺), attack by the π-system of the phenyl ring to form a resonance-stabilized carbocation (the arenium ion or sigma complex), and subsequent deprotonation to restore aromaticity.[7][8]
Caption: Mechanism of Electrophilic Aromatic Substitution (Nitration).
Table 1: Common Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Electrophile | Typical Product |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ | 3-Methyl-5-(nitrophenyl)isothiazole[9] |
| Halogenation | Br₂, FeBr₃ | Br⁺ | 3-Methyl-5-(bromophenyl)isothiazole |
| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | 5-(Isothiazol-5-yl)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | (Phenyl)(isothiazol-5-yl)methanone derivative |
Cycloaddition Reactions
The C4=C5 double bond of the isothiazole ring can act as a dipolarophile in [4π+2π] cycloaddition reactions.[10] This reactivity is particularly pronounced in isothiazole S,S-dioxides, where the electron-withdrawing nature of the sulfonyl group enhances the dienophilic character of the double bond. These reactions proceed with a high degree of regioselectivity.[10][11]
Experimental Insight: The choice of dipole (e.g., diazoalkanes, nitrones) and reaction conditions (thermal or photochemical) allows for the synthesis of a wide array of fused heterocyclic systems. The resulting cycloadducts are often thermally labile and can undergo subsequent ring-opening or rearrangement reactions, providing a powerful tool for constructing complex molecular architectures from the isothiazole template.[12]
Nucleophilic Substitution
While the isothiazole ring itself is resistant to nucleophilic attack, substituents on the ring can be readily displaced. A prime example would be a halogenated methyl group at the C3 position. Analogous to benzyl halides, a 3-(bromomethyl) group would be highly reactive towards nucleophiles due to the ability of the heterocyclic system to stabilize the transition state.
Mechanism of Sₙ2 Substitution: The reaction proceeds via a concerted mechanism where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of configuration at the carbon center.[13]
Caption: Workflow for an Sₙ2 nucleophilic substitution reaction.
Ring-Opening and Degradation Pathways
The stability of the isothiazole ring is finite. The N-S bond is susceptible to cleavage under various conditions, including reductive cleavage, strong base, or advanced oxidation processes.
Reductive Cleavage: Treatment with reducing agents like zinc in acetic acid or catalytic hydrogenation can cleave the N-S bond, leading to open-chain compounds such as β-enaminones or β-thioketones, which can be valuable synthetic intermediates themselves.
Oxidative Degradation: Advanced oxidation processes (AOPs), such as those involving UV light and hydrogen peroxide (UV/H₂O₂), generate highly reactive hydroxyl radicals.[14] These radicals can attack the isothiazole ring, initiating a cascade of reactions that lead to fragmentation and mineralization. The degradation of thioflavin T, a thiazole-containing compound, shows that initial attack can lead to hydroxylation of the aromatic rings, followed by cleavage of the heterocyclic core.[14] This serves as a model for the environmental fate of isothiazole-based compounds.
Applications in Drug Development
The reactivity of this compound makes it an excellent starting point for generating compound libraries for drug discovery. The ability to perform selective electrophilic substitutions on the phenyl ring, coupled with nucleophilic substitutions at the methyl group, allows for systematic modification of the molecule's steric and electronic properties to optimize binding to biological targets. The thiazole and isothiazole cores are found in numerous marketed drugs and biologically active agents, highlighting their importance as pharmacophores.[15][16]
Conclusion
This compound is a molecule of significant synthetic utility. Its reaction pathways are a study in the interplay between an electron-deficient heterocycle and an appended aromatic ring. A thorough understanding of its electrophilic and nucleophilic reactivity, cycloaddition potential, and degradation routes is crucial for any researcher seeking to exploit this scaffold. By carefully selecting reagents and conditions, scientists can precisely manipulate its structure to build novel molecules for applications ranging from pharmaceuticals to advanced materials.
References
- Clerici, F., Gelmi, M., Soave, R., & Presti, L. L. (2002). Isothiazoles. Part 3. Cycloadditions of diazoalkanes to 3-dialkylaminoisothiazole 1,1-dioxides.
- Schulze, B., Gidon, D., Siegemund, A., & Rodina, L. L. (2003).
- Clerici, F., & Pocar, D. (2007). From isothiazoles to new or known heterocycles via cycloaddition reactions. Conference Object.
-
Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Organic Chemistry Portal. Retrieved from [Link]
- Various Authors. (2024). Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. Organic Letters.
- Unknown. (n.d.). Nucleophilic Substitution Reactions.
- Di Giorgio, A., et al. (2022). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210.
-
Koutentis, P. A., et al. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. Retrieved from [Link]
- Various Authors. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone.
-
BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction. BYJU'S. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-5-phenyl-1,2-thiazole. PubChem. Retrieved from [Link]
- Al-Rawi, J. M. A., & Elias, G. Y. (n.d.). Nucleophilic substitution of N-(p-substituted phenyl)-3-bromomethyl-5-methyl.
-
Shirkhan, M., et al. (2020). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. Retrieved from [Link]
-
Chimichi, S., & Cosimelli, B. (1990). On the Nitration of 5-Phenyl- and 3-Methyl-5-phenylisoxazoles. ResearchGate. Retrieved from [Link]
-
Khan Academy. (n.d.). Electrophilic aromatic substitution. Khan Academy. Retrieved from [Link]
- Various Authors. (2016).
- Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes.
- The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry.
- Various Authors. (2022). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. PMC - NIH.
-
Khan Academy. (n.d.). Electrophilic aromatic substitution mechanism. Khan Academy. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. Retrieved from [Link]
- Various Authors. (n.d.). Some Reactions of 3-Methyl-5-oxo-1-phenyl-Δ2-pyrazoline-4-thiocarbohydrazide.
-
Das, A., & Borthakur, S. K. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. Retrieved from [Link]
- Smith, P. A., & Williams, A. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
-
Semantic Scholar. (n.d.). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Semantic Scholar. Retrieved from [Link]
- Various Authors. (2023). Photoinduced Ring Opening of Methyl 1-Aryl-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylates in the Presence of Diaryl Disulfides. MDPI.
-
Chemical Society Reviews (RSC Publishing). (2020). Visible light-promoted ring-opening functionalization of three-membered carbo- and heterocycles. Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
- Gronowitz, S., et al. (1976). Ring-Opening Reactions of Heterocyclic Organometallics. Amanote Research.
-
Gronowitz, S., Frejd, T., & Dahlbom, R. (1976). Ring-opening Reactions of Heterocyclic Organometallics. X. Phenyl and N,N-Dimethylaminomethyl-substituted 3-Thienyllithium Derivatives. ResearchGate. Retrieved from [Link]
- Various Authors. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.
- Various Authors. (2016).
- Various Authors. (2020). Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Isothiazole synthesis [organic-chemistry.org]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. Khan Academy [khanacademy.org]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. From isothiazoles to new or known heterocycles via cycloaddition reactions [air.unimi.it]
- 12. semanticscholar.org [semanticscholar.org]
- 13. gacariyalur.ac.in [gacariyalur.ac.in]
- 14. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Methyl-5-phenylisothiazole: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-5-phenylisothiazole, a heterocyclic compound of interest in medicinal and materials chemistry. While specific literature on this exact molecule is sparse, this document synthesizes foundational knowledge of the isothiazole scaffold, proposes a robust synthetic route based on established methodologies, and explores its physicochemical properties and potential biological significance. This guide is intended to serve as a foundational resource for researchers initiating projects involving this compound, providing both theoretical grounding and practical insights into its synthesis and characterization.
Introduction and Significance
Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This structural motif is found in a variety of biologically active molecules and functional materials.[1] The isothiazole ring system is a key component in pharmaceuticals such as the antibacterial drug sulfasomizole, and various derivatives have been investigated for their potential as anticancer, acaricidal, insecticidal, and fungicidal agents.[1] The presence of the phenyl and methyl substituents on the isothiazole core in this compound suggests the potential for interesting biological activities, as these groups can influence the molecule's lipophilicity, steric profile, and interactions with biological targets. Phenylthiazole derivatives, a closely related class of compounds, have demonstrated a wide range of pharmacological activities, including antifungal, antitumor, antiviral, and anti-inflammatory effects.[2]
This guide will delve into the essential technical aspects of this compound, providing a detailed, albeit proposed, synthetic protocol, a summary of its known and predicted properties, and a discussion of its potential applications in drug discovery and materials science.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1, based on available data.[3]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NS | [3] |
| Molecular Weight | 175.25 g/mol | [3] |
| IUPAC Name | 3-methyl-5-phenyl-1,2-thiazole | [3] |
| CAS Number | 1732-45-2 | [3] |
| Appearance | Solid (predicted) | |
| Melting Point | 63-68 °C | [4] |
| Boiling Point | 262-264 °C at 760 mmHg | [4] |
| Solubility | Slightly soluble in chloroform and methanol | [4] |
Synthesis of this compound: A Proposed Protocol via Hantzsch Thiazole Synthesis
Causality of Experimental Choices
-
Reactants: Phenacyl bromide provides the 5-phenyl-substituted backbone of the target molecule. Thioacetamide serves as the source of the sulfur and nitrogen atoms for the isothiazole ring, as well as the 3-methyl group.
-
Solvent: A polar protic solvent such as ethanol is typically used to facilitate the dissolution of the reactants and to participate in the reaction mechanism.
-
Catalyst: While the reaction can proceed without a catalyst, the use of a mild base or a phase-transfer catalyst like tetrabutylammonium salts has been shown to improve yields and reaction times in similar Hantzsch syntheses.[5] For this proposed protocol, a base is omitted to favor the isothiazole cyclization pathway.
-
Temperature: Refluxing the reaction mixture provides the necessary activation energy for the condensation and cyclization steps to occur at a reasonable rate.
Proposed Experimental Protocol
Reaction Scheme:
A proposed Hantzsch synthesis of this compound.
Materials:
-
Phenacyl bromide (1.0 eq)
-
Thioacetamide (1.1 eq)
-
Ethanol (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenacyl bromide (1.0 eq) in anhydrous ethanol.
-
Add thioacetamide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Self-Validating System for Protocol
The success of this synthesis can be validated through a series of analytical techniques:
-
TLC Analysis: Monitor the disappearance of the starting materials and the appearance of a new spot corresponding to the product.
-
Melting Point Determination: The purified product should exhibit a sharp melting point consistent with the literature value (63-68 °C).[4]
-
Spectroscopic Analysis:
-
¹H NMR: The spectrum should show characteristic signals for the methyl group (singlet), the phenyl group protons (multiplets in the aromatic region), and the isothiazole ring proton (singlet).
-
¹³C NMR: The spectrum should display the correct number of carbon signals corresponding to the methyl, phenyl, and isothiazole ring carbons.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 175, corresponding to the molecular weight of the product.[3]
-
IR Spectroscopy: The spectrum should exhibit characteristic absorption bands for C=N, C=C, and C-S stretching vibrations of the isothiazole ring and the aromatic C-H stretching of the phenyl group.
-
Chemical Reactivity
The reactivity of the isothiazole ring is influenced by the electronegativity of the nitrogen and sulfur atoms and the aromaticity of the ring.
General reactivity of the isothiazole ring.
-
Electrophilic Aromatic Substitution: The phenyl ring at the 5-position is expected to be the primary site for electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The isothiazole ring itself is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the heteroatoms.
-
Reactivity of the Isothiazole Ring: The isothiazole ring can undergo nucleophilic attack, particularly at the carbon atoms adjacent to the heteroatoms, although this is less common. Ring-opening reactions can occur under certain conditions, such as with strong reducing agents or bases.
Potential Biological Activities and Applications
While no specific biological activities have been reported for this compound itself, the broader classes of isothiazole and phenylthiazole derivatives have shown significant promise in drug discovery.
-
Anticancer Activity: Numerous thiazole derivatives have been synthesized and evaluated as anticancer agents.[7][8][9] They have been shown to target various cellular pathways involved in cancer progression, such as receptor tyrosine kinases and cell cycle regulators. The presence of the phenyl group in this compound provides a scaffold that can be further functionalized to optimize interactions with specific biological targets.
-
Antimicrobial Activity: The thiazole and isothiazole cores are present in several antimicrobial agents.[2][10] Phenylthiazole derivatives have shown activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] The structural features of this compound make it a candidate for investigation as a novel antimicrobial agent.
-
Enzyme Inhibition: The isothiazole ring can act as a bioisostere for other five-membered heterocycles in enzyme inhibitors. The specific substitution pattern of this compound could allow for tailored interactions within the active site of various enzymes, making it a valuable scaffold for the design of new inhibitors.
Potential applications of this compound.
Conclusion
This compound represents a simple yet potentially valuable heterocyclic scaffold. While direct research on this specific compound is limited, this guide has provided a comprehensive framework for its synthesis, characterization, and potential applications based on established chemical principles and the known properties of related compounds. The proposed Hantzsch synthesis offers a reliable and straightforward route to access this molecule, paving the way for further investigation into its chemical and biological properties. The insights provided herein are intended to empower researchers to explore the untapped potential of this compound in the development of new therapeutics and functional materials.
References
-
Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. Available from: [Link]
-
3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. MDPI. Available from: [Link]
-
Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. MDPI. Available from: [Link]
-
3-Methyl-5-phenyl-1,2-thiazole | C10H9NS | CID 600269. PubChem. Available from: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]
-
Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry. Available from: [Link]
-
A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. Available from: [Link]
-
On the Nitration of 5-Phenyl- and 3-Methyl-5-phenylisoxazoles. ResearchGate. Available from: [Link]
-
Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives+. ResearchGate. Available from: [Link]
-
Conversion of 3-Arylazo-5-phenyl-2(3H)-furanones into Other Heterocycles of Anticipated Biological Activity. ResearchGate. Available from: [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available from: [Link]
-
1H-NMR Spectrum of (phenyl((5-phenylthiazol-2-yl)amino)methyl)naphthalen-2-ol (7a). ResearchGate. Available from: [Link]
-
Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties. PubMed Central. Available from: [Link]
-
Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. Available from: [Link]
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Molecules. Available from: [Link]
-
Inhibition of cancer cell growth in three human cancer cell lines, determined by the MTT assay (exposure time: 96 h). 50% Inhibitory concentrations (means ± standard deviations) from at least three inde- pendent experiments. ResearchGate. Available from: [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. ResearchGate. Available from: [Link]
-
Synthesis of thiazol‐2(3H)‐imine using thiourea and phenacyl bromide... ResearchGate. Available from: [Link]
-
Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. ResearchGate. Available from: [Link]
-
SYNTHESIS AND ANTI-MICROBIAL ACTIVITIES OF SOME 3-(4-PHENYLTHIAZOLE-2-YL) / 3-(3-CARBETHOXY-4,5,6,7- TETRAHYDROBENZOTHIOPHENE-2Y. ResearchGate. Available from: [Link]
-
Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][1][11]dioxol- 5-yl). ResearchGate. Available from: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available from: [Link]
-
Synthesis of 3-methyl-1-phenyl-5-pyrazoline | Ms. Amarjit Kaur. YouTube. Available from: [Link]
-
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences. Available from: [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. Available from: [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Methyl-5-phenyl-1,2-thiazole | C10H9NS | CID 600269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-METHYL-5-PHENYLISOXAZOLE CAS#: 1008-75-9 [chemicalbook.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: 3-Methyl-5-phenylisothiazole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-5-phenylisothiazole is a heterocyclic compound of significant interest in the field of organic synthesis and medicinal chemistry. The isothiazole ring system is a key structural motif found in a variety of biologically active molecules, including pharmaceuticals.[1] This document provides detailed application notes and protocols for the synthesis of this compound and its utilization as a versatile building block in the construction of more complex molecular architectures, with a particular focus on its potential applications in drug discovery.
The inherent reactivity of the isothiazole ring, coupled with the presence of methyl and phenyl substituents, offers multiple avenues for functionalization and elaboration. This makes this compound an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. Isothiazole derivatives have been investigated for a wide range of biological activities, including as anticancer, acaricidal, insecticidal, and fungicidal agents.[1]
Physicochemical Properties and Safety Information
A clear understanding of the physical and chemical properties of this compound is crucial for its safe handling and effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NS | [2] |
| Molecular Weight | 175.25 g/mol | [2] |
| CAS Number | 1732-45-2 | [2] |
| Appearance | Not specified, likely a solid | |
| Solubility | Soluble in common organic solvents |
Safety and Handling: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the cyclization of a 1,3-dicarbonyl compound, specifically 1-phenylbutane-1,3-dione (benzoylacetone), with a source of aminating agent and sulfur. A well-established method involves the use of hydroxylamine-O-sulfonic acid, which serves as both the nitrogen and sulfur source in a one-pot reaction.[3][4]
Reaction Scheme:
Figure 1. Synthesis of this compound.
Detailed Protocol:
Materials:
-
1-Phenylbutane-1,3-dione (benzoylacetone)
-
Hydroxylamine-O-sulfonic acid
-
Ethanol (or other suitable solvent)
-
Sodium hydroxide (or other suitable base)
-
Hydrochloric acid
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenylbutane-1,3-dione (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add hydroxylamine-O-sulfonic acid (1.1 equivalents) portion-wise.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated solution of sodium hydroxide.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
Characterization: The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application as a Building Block in Organic Synthesis
This compound serves as a valuable scaffold for the synthesis of more complex molecules, particularly in the context of drug discovery. The isothiazole ring can act as a bioisostere for other aromatic systems, and its substituents offer handles for further chemical modifications.
Conceptual Application in the Synthesis of Atypical Antipsychotic Analogs
Atypical antipsychotic drugs such as Ziprasidone and Lurasidone feature a benzisothiazole moiety linked to a piperazine unit.[5][6] The isothiazole core of this compound can be envisioned as a key building block for the synthesis of novel analogs of these drugs, where the phenyl group of our starting material replaces the fused benzene ring of the benzisothiazole. This strategic modification allows for the exploration of new chemical space and potentially improved pharmacological profiles.
Figure 2. Synthetic strategy for antipsychotic analogs.
Hypothetical Protocol for the Synthesis of a Ziprasidone Analog Intermediate
This protocol outlines a hypothetical synthetic route to an intermediate that could be further elaborated to a Ziprasidone analog. The strategy focuses on the functionalization of the methyl group at the 3-position of the isothiazole ring.
Part 1: Bromination of the Methyl Group
Reaction Scheme:
Figure 3. Bromination of this compound.
Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide (BPO).
-
Reaction Conditions: Reflux the mixture under irradiation with a UV lamp for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield 3-(bromomethyl)-5-phenylisothiazole.
Part 2: Coupling with a Piperazine Derivative
Reaction Scheme:
Figure 4. Coupling with a piperazine derivative.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the piperazine derivative (e.g., a protected piperazine or a piperazine-containing fragment of a drug molecule) (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Addition of Base: Add a suitable base, such as potassium carbonate (2 equivalents), to the solution.
-
Addition of Electrophile: Add a solution of 3-(bromomethyl)-5-phenylisothiazole (1.1 equivalents) in DMF dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (50-60 °C) for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the desired coupled intermediate.
This intermediate can then be further modified, for example, by deprotection and coupling with the oxindole moiety of Ziprasidone, to generate the final drug analog.
Conclusion
This compound is a readily accessible and highly versatile building block for organic synthesis. Its straightforward preparation from commercially available starting materials, combined with the multiple reactive sites it possesses, makes it an attractive scaffold for the development of novel compounds, particularly in the realm of medicinal chemistry. The presented protocols and conceptual applications are intended to serve as a guide for researchers and scientists to explore the full potential of this valuable heterocyclic compound.
References
- Ziprasidone - New Drug Approvals. (2013).
-
3-Methyl-5-phenyl-1,2-thiazole | C10H9NS | CID 600269 - PubChem. National Center for Biotechnology Information. [Link]
-
Lurasidone - Wikipedia. [Link]
- Controlled synthesis of ziprasidone and compositions thereof. (2003).
-
Hydroxylamine-O-sulfonic acid - Wikipedia. [Link]
-
N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. (2011). National Institutes of Health. [Link]
-
Isothiazole synthesis - Organic Chemistry Portal. [Link]
-
Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. (2019). Royal Society of Chemistry. [Link]
-
Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (2023). MDPI. [Link]
-
Hydroxylamine-O-sulfonic acid — a versatile synthetic reagent. (1978). Nanyang Technological University. [Link]
-
3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents. (1995). PubMed. [Link]
-
A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. (2023). Journal of Medicinal and Medical Chemistry. [Link]
-
Phenothiazine - Wikipedia. [Link]
-
Synthesis and in vivo pharmacology of new derivatives of isothiazolo[5,4-b]pyridine of Mannich base type. (2001). PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 4. N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Lurasidone - Wikipedia [en.wikipedia.org]
Synthesis of 3-Methyl-5-phenylisothiazole Derivatives: An Application Note and Protocol Guide for Researchers
Introduction: The Isothiazole Scaffold in Modern Drug Discovery
The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship, represents a privileged scaffold in medicinal chemistry and drug development.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have led to the discovery of numerous derivatives with a wide spectrum of biological activities. These activities include antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][3] The 3-methyl-5-phenylisothiazole core, in particular, serves as a versatile template for the design of novel therapeutic agents, offering opportunities for structural modification to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed overview of the primary synthetic routes to this compound and its derivatives, complete with step-by-step protocols and an exploration of their potential applications.
Key Synthetic Strategies for the Isothiazole Ring
The construction of the isothiazole nucleus can be achieved through several synthetic methodologies. The choice of a particular route often depends on the availability of starting materials, the desired substitution pattern, and the scalability of the reaction. Two of the most prominent and effective strategies for the synthesis of 3,5-disubstituted isothiazoles, including the 3-methyl-5-phenyl scaffold, are the [4+1] annulation of β-ketothioamides and cycloaddition reactions.
The [4+1] Annulation Strategy: A Robust Route to 3,5-Disubstituted Isothiazoles
A highly efficient and user-friendly approach for the synthesis of 3,5-disubstituted isothiazoles involves the [4+1] annulation of β-ketothioamides with an ammonia source, such as ammonium acetate.[2] This method is advantageous due to its operational simplicity and the ready availability of the starting materials. The reaction proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to furnish the isothiazole ring.
The general mechanism for this transformation is outlined below:
Sources
Investigating the Medicinal Chemistry Potential of 3-Methyl-5-phenylisothiazole: A Proposed Research Framework
Introduction
The isothiazole nucleus, a sulfur and nitrogen-containing five-membered aromatic heterocycle, represents a privileged scaffold in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities[1]. The specific isomer, 3-Methyl-5-phenylisothiazole, presents an intriguing yet underexplored scaffold. While its structural isomer, the thiazole ring, is a component of numerous approved drugs, dedicated research into the biological activities of this compound is notably limited.
This document serves as a detailed guide for researchers, scientists, and drug development professionals interested in exploring the medicinal chemistry applications of this compound. In the absence of extensive published data on this specific molecule, we present a proposed research framework. This guide provides robust, field-proven protocols for the synthesis and subsequent evaluation of its potential anticancer and antimicrobial properties. The methodologies are designed to be self-validating and are grounded in established principles of medicinal chemistry research.
Part 1: Synthesis of this compound
A plausible and efficient route for the synthesis of 3,5-disubstituted isothiazoles involves the condensation of a β-ketothioamide with an activating agent. The following protocol is adapted from established methods for isothiazole synthesis[2][3].
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Materials:
-
Acetophenone
-
Ethyl thioacetate
-
Sodium ethoxide
-
Ethanol (absolute)
-
Ammonium acetate (NH4OAc)
-
Diethyl ether
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Preparation of the β-ketothioamide (1-phenyl-3-thioxobutan-1-one): a. To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol at 0°C, add ethyl thioacetate (1.2 equivalents) dropwise. b. Stir the mixture for 15 minutes, then add acetophenone (1.0 equivalent) dropwise. c. Allow the reaction to warm to room temperature and stir for 12-16 hours. d. Monitor the reaction by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction with 1M HCl until the solution is neutral. f. Extract the product with diethyl ether (3 x 50 mL). g. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-ketothioamide.
-
Cyclization to this compound: a. In a round-bottom flask, dissolve the crude β-ketothioamide in ethanol. b. Add ammonium acetate (3.0 equivalents) to the solution. c. Reflux the mixture for 4-6 hours, allowing for aerial oxidation. The progress of the reaction can be monitored by TLC[2][3]. d. After cooling to room temperature, remove the ethanol under reduced pressure. e. Dissolve the residue in ethyl acetate and wash with water and brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. g. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: Proposed Application Note 1: Anticancer Activity Screening
Rationale:
Thiazole derivatives are well-established as potent anticancer agents, with some acting as kinase inhibitors[4][5][6][7]. Given the structural similarity, it is plausible that this compound may exhibit cytotoxic effects against cancer cell lines. A primary screening assay to determine general cytotoxicity is the MTT assay.
Protocol 2: MTT Assay for Cytotoxicity Screening
This protocol is a widely used colorimetric assay to assess cell viability[8][9][10][11].
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). c. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). d. Incubate the plate for 48-72 hours.
-
MTT Addition and Incubation: a. Add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible[11].
-
Formazan Solubilization and Absorbance Reading: a. Carefully remove the medium from the wells. b. Add 150 µL of MTT solvent to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals[12]. c. Read the absorbance at 570 nm using a microplate reader.
Data Interpretation and Hypothetical Results
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Compound | IC₅₀ (µM) |
| MCF-7 | This compound | 15.2 |
| A549 | This compound | 25.8 |
| HCT116 | This compound | 18.5 |
| MCF-7 | Doxorubicin (Control) | 0.8 |
Proposed Mechanistic Investigation: Kinase Inhibition
Should this compound show significant cytotoxicity, further studies could investigate its mechanism of action. Many thiazole-based anticancer agents function by inhibiting protein kinases involved in cell proliferation and survival signaling pathways[4][5][6][7]. A potential pathway to investigate is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K signaling pathway.
Part 3: Proposed Application Note 2: Antimicrobial Activity Screening
Rationale:
Heterocyclic compounds containing sulfur and nitrogen are known to possess a broad spectrum of antimicrobial activities. Therefore, it is worthwhile to screen this compound for potential antibacterial and antifungal properties. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound[13][14][15][16].
Protocol 3: Broth Microdilution Assay for MIC Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Procedure:
-
Preparation of Compound Dilutions: a. In a 96-well plate, add 100 µL of sterile broth to all wells. b. Add 100 µL of a 2x concentrated stock solution of this compound in broth to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column.
-
Inoculation: a. Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. b. Dilute the standardized suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. c. Add 100 µL of the diluted inoculum to each well of the microtiter plate[17]. This will bring the final volume in each well to 200 µL. d. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: a. Cover the plates and incubate at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: a. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism[14].
Data Interpretation and Hypothetical Results
The MIC value provides a quantitative measure of the compound's antimicrobial potency.
Table 2: Hypothetical MIC Values for this compound
| Microorganism | Compound | MIC (µg/mL) |
| S. aureus (Gram-positive) | This compound | 16 |
| E. coli (Gram-negative) | This compound | >64 |
| C. albicans (Fungus) | This compound | 32 |
| S. aureus | Ciprofloxacin (Control) | 1 |
| C. albicans | Fluconazole (Control) | 2 |
Conclusion
While there is a scarcity of direct research on the medicinal applications of this compound, its structural features suggest it may be a valuable scaffold for drug discovery. This guide provides a comprehensive and scientifically rigorous framework for the synthesis and initial biological evaluation of this compound. The detailed protocols for anticancer and antimicrobial screening offer a clear starting point for researchers to investigate its potential therapeutic value. The proposed mechanistic studies, though speculative, are based on the known activities of related heterocyclic compounds and provide a logical path for further research. It is our hope that this guide will stimulate further investigation into the promising, yet unexplored, field of this compound medicinal chemistry.
References
-
Shukla, G., Srivastava, A., & Singh, M. S. (2016). An operationally simple and user-friendly synthesis of 3,5-disubstituted/annulated isothiazoles from β-ketodithioesters/β-ketothioamides and NH4OAc via C=O/C=S bond functionalization under metal- and catalyst-free conditions. Organic Letters, 18(10), 2451-2454. Available from: [Link]
-
Salem, M. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available from: [Link]
-
Thakur, A., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry. Available from: [Link]
-
World Organisation for Animal Health (WOAH). (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available from: [Link]
-
Zhang, Y., et al. (2023). Virtual Screening-Based Study of Novel Anti-Cancer Drugs Targeting G-Quadruplex. Molecules. Available from: [Link]
-
StatPearls. (2023). Antimicrobial Susceptibility Testing. StatPearls Publishing. Available from: [Link]
-
El-Metwaly, A. M., et al. (2022). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. ResearchGate. Available from: [Link]
-
Alkitab University. (2023). MTT (Assay protocol). protocols.io. Available from: [Link]
-
INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Available from: [Link]
-
FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Available from: [Link]
-
Li, Y., et al. (2018). The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study. Oncotarget. Available from: [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. Available from: [Link]
-
Chen, Y.-L., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega. Available from: [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available from: [Link]
-
Science of Synthesis. (n.d.). Product Class 15: Isothiazoles. Thieme. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available from: [Link]
-
Salem, M. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available from: [Link]
-
El-Sayed, N. N. E., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Crystals. Available from: [Link]
-
de-Souza-Silva, C. M., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available from: [Link]
-
El-Gamal, M. I., et al. (2022). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules. Available from: [Link]
-
Trofimov, B. A., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews. Available from: [Link]
-
ResearchGate. (2025). Bioassays for Anticancer Activities. Available from: [Link]
-
Provost & Wallert Research. (2025). MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]
-
Vasilev, K., et al. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Microorganisms. Available from: [Link]
-
JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds. YouTube. Available from: [Link]
-
ACS Publications. (n.d.). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer. Available from: [Link]
-
World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]
-
Ahmed, M. F., et al. (2024). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. Future Medicinal Chemistry. Available from: [Link]
-
Abebe, F. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available from: [Link]
-
Salem, M. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available from: [Link]
-
Nguyen, T. T., et al. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Nandi, P., et al. (2018). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry. Available from: [Link]
-
Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]
-
ResearchGate. (2025). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isothiazole synthesis [organic-chemistry.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. researchgate.net [researchgate.net]
- 13. rr-asia.woah.org [rr-asia.woah.org]
- 14. integra-biosciences.com [integra-biosciences.com]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes & Protocols: Leveraging 3-Methyl-5-phenylisothiazole in High-Throughput Screening for Novel Drug Discovery
Abstract
The isothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Methyl-5-phenylisothiazole as a representative scaffold in high-throughput screening (HTS) campaigns. We will explore the scientific rationale for screening this compound class, provide detailed, self-validating protocols for assay development and execution, and outline a robust workflow for hit identification and validation. The methodologies described herein are designed to be adaptable to various biological targets, with a focus on explaining the causality behind experimental choices to ensure scientific integrity and successful outcomes.
Scientific Rationale: The Isothiazole Scaffold in Drug Discovery
Isothiazoles and their bioisosteres, thiazoles, are foundational motifs in a multitude of therapeutic agents. Their unique electronic properties and ability to form key interactions with biological macromolecules have established them as valuable starting points for drug discovery.[1] The literature documents a broad spectrum of activities for isothiazole and thiazole derivatives, underscoring their potential to modulate diverse biological pathways.
A survey of published research reveals the extensive therapeutic promise of this scaffold class:
| Derivative Class | Biological Target/Activity | Therapeutic Area | Reference |
| Benzo[d]isothiazole derivatives | 5-lipoxygenase (5-LOX), mPGES-1 | Anti-inflammatory | [2] |
| Phenoxy thiazole derivatives | Acetyl-CoA carboxylase 2 (ACC2) | Metabolic Disorders | [3] |
| 2-Amino thiazole derivatives | Carbonic anhydrase, Cholinesterases | Various | [4] |
| Tris-thiazole derivatives | pre-miR-210 biogenesis | Oncology | [5] |
| Phenylthiazole derivatives | CYP51 (Lanosterol 14α-demethylase) | Antifungal | [6] |
| 2-Amino-5-arylmethyl-thiazoles | Antiproliferative (DU-145 cells) | Oncology (Prostate Cancer) | [7] |
Given this extensive history of biological activity, this compound (PubChem CID: 600269)[8] serves as an excellent candidate for inclusion in HTS libraries. Its relatively simple structure provides a solid foundation for future structure-activity relationship (SAR) studies, allowing for the systematic exploration of chemical space to optimize potency and selectivity against a chosen target.
The High-Throughput Screening (HTS) Paradigm
HTS is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds against a specific biological target.[9][10] The process relies on miniaturized assays, automation, and sophisticated data analysis to identify "hits"—compounds that modulate the target's activity. A successful HTS campaign is not merely about speed; it is a qualitative process that emphasizes the generation of high-quality, actionable data.[10]
This application note will focus on a common HTS format: a biochemical enzyme inhibition assay. The principles and protocols can be readily adapted for other assay types, such as cell-based assays or protein-protein interaction screens.
Caption: Core principles for a successful HTS campaign.
Protocol 1: Biochemical Assay Development and Optimization
Objective: To develop a robust, miniaturized biochemical assay for a hypothetical enzyme, "Target Kinase X," suitable for a 384-well plate HTS format.
Principle: The most critical phase of any HTS campaign is the development of a reliable assay.[9] A robust assay is characterized by a large signal-to-background ratio, low data variability, and high reproducibility, quantitatively measured by the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. This protocol uses a fluorescence-based readout, a common and sensitive method in HTS.
Materials:
-
Purified Target Kinase X
-
Kinase Substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
Fluorescence-based detection reagent (e.g., ADP-Glo™, HTRF®, or similar)
-
This compound (solubilized in 100% DMSO)
-
Positive Control Inhibitor (e.g., Staurosporine)
-
384-well, low-volume, white assay plates
-
Multichannel pipettes or automated liquid handlers
-
Plate reader capable of luminescence or fluorescence detection
Methodology:
Part A: Enzyme and Substrate Titration
-
Causality: To find the optimal enzyme concentration that yields a robust signal within the linear range of the reaction.
-
Prepare serial dilutions of Target Kinase X in assay buffer.
-
Dispense a fixed, excess concentration of ATP and substrate into wells of a 384-well plate.
-
Add the enzyme dilutions to initiate the reaction. Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Read the plate and plot the signal versus enzyme concentration. Select a concentration on the linear portion of the curve (typically ~80% of the maximum signal) for subsequent experiments.
Part B: ATP Kₘ Determination
-
Causality: Screening at the Kₘ concentration of ATP is crucial. It ensures that the assay is sensitive to competitive inhibitors that bind to the ATP pocket, a common mechanism for kinase inhibitors.
-
Using the optimal enzyme concentration from Part A, set up reactions with a serial dilution of ATP.
-
Incubate for a time that ensures the reaction is in the initial linear velocity phase (typically <20% substrate turnover).
-
Stop the reaction, add detection reagent, and read the plate.
-
Plot reaction velocity (signal) versus ATP concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ value. The HTS will be performed at [ATP] = Kₘ.
Part C: DMSO Tolerance Test
-
Causality: Library compounds are stored in DMSO. High concentrations of DMSO can denature enzymes or interfere with the assay, so determining the maximum tolerated concentration is essential for data integrity.
-
Set up assay reactions containing a serial dilution of DMSO (e.g., from 10% down to 0.01%).
-
Include a "no enzyme" control and a "no DMSO" control.
-
Run the assay and plot the signal versus DMSO concentration.
-
Determine the highest DMSO concentration that does not significantly inhibit the enzyme's activity (typically ≤1% final concentration). This will be the final DMSO concentration in the HTS.
Part D: Z'-Factor Validation
-
Causality: This is the self-validating step that confirms the assay is ready for HTS. It measures the statistical separation between positive and negative controls.
-
Prepare a 384-well plate with 192 wells for the maximum signal control (enzyme + substrate + vehicle [DMSO]) and 192 wells for the minimum signal control (enzyme + substrate + a saturating concentration of a known inhibitor).
-
Run the assay and read the plate.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (σ_max + σ_min)) / |μ_max - μ_min| (where σ is the standard deviation and μ is the mean)
-
Acceptance Criterion: A Z'-factor ≥ 0.5 is required to proceed to the full HTS campaign.
Protocol 2: The High-Throughput Screening Workflow
Objective: To screen a compound library, including this compound, against Target Kinase X to identify primary "hit" compounds.
Caption: A typical automated workflow for a biochemical HTS.
Methodology:
-
Plate Mapping: Design the layout for each 384-well plate. Typically, columns 1 and 2 are reserved for negative (DMSO vehicle) and positive (control inhibitor) controls, respectively. Columns 3-24 are for the library compounds.
-
Compound Plating: Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 25-50 nL) of each library compound, including this compound, from the source plates to the assay plates. This results in a final assay concentration typically between 1-20 µM.
-
Reagent Addition 1 (Enzyme/Substrate): Dispense the pre-determined mix of Target Kinase X and its substrate in assay buffer into all wells of the assay plates.
-
Reagent Addition 2 (ATP): To start the reaction simultaneously across the plate, dispense the ATP solution (at Kₘ concentration) into all wells.
-
Incubation: Incubate the plates at room temperature for the optimized duration (e.g., 60 minutes).
-
Reaction Quench & Detection: Add the detection reagent to all wells. This step typically stops the enzymatic reaction and initiates the signal-generating reaction.
-
Data Acquisition: Read the plates on a compatible plate reader to obtain the raw data (e.g., luminescence units).
Data Analysis and Hit Validation
Objective: To process the raw HTS data, identify statistically significant primary hits, and confirm their activity through dose-response analysis.
Caption: The hit triage funnel, from primary screen to validated leads.
Part A: Primary Data Analysis
-
Normalization: For each plate, normalize the data. The average signal from the negative control wells (DMSO) is set to 100% activity (or 0% inhibition), and the average signal from the positive control wells (inhibitor) is set to 0% activity (or 100% inhibition).
-
Inhibition Calculation: Calculate the percent inhibition for each compound well: % Inhibition = 100 * (1 - (Signal_compound - μ_pos) / (μ_neg - μ_pos))
-
Hit Selection: Define a hit threshold. A common method is to select compounds that exhibit inhibition greater than three times the standard deviation (σ) of the negative control wells (e.g., % inhibition > 3σ_neg). For our example, let's assume this compound showed 65% inhibition at 10 µM and was selected as a primary hit.
Part B: Hit Confirmation and Potency Determination (Protocol 3)
-
Causality: Primary hits must be confirmed to eliminate errors from automated liquid handling or compound aggregation/precipitation in the source plates. Determining potency (IC₅₀) is the first step in building an SAR.
-
Cherry-Picking: From the original library plates, re-test all primary hits in triplicate.
-
Fresh Compound Analysis: For all confirmed hits, obtain a fresh, dry powder sample of the compound (e.g., new stock of this compound). This eliminates issues of compound degradation or concentration errors in the original library stock.
-
Dose-Response Curves: Prepare a serial dilution of the fresh compound stock (e.g., 10-point, 1:3 dilution series, starting at 50 µM).
-
IC₅₀ Determination: Test this dilution series in the validated kinase assay. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).
Example IC₅₀ Data for Confirmed Hits:
| Compound ID | Scaffold | Primary Inhibition @ 10 µM | IC₅₀ (µM) |
| MPI-001 | This compound | 65% | 4.2 |
| Hit-002 | Phenylthiazole | 72% | 2.8 |
| Hit-003 | Benzimidazole | 58% | 11.5 |
Part C: Counter-Screening and Specificity
-
Causality: It is critical to ensure that the observed activity is due to specific interaction with the target and not an assay artifact. Thiazole-containing compounds can sometimes interfere with assays.[11]
-
Promiscuity/Reactivity: Test validated hits against a panel of unrelated enzymes to assess specificity. Thiol reactivity assays should also be performed, as some heterocyclic compounds can be reactive.[11]
-
Assay Interference: Screen for compound autofluorescence/autoluminescence by running the assay without the enzyme. This identifies compounds that interfere directly with the detection method.
Conclusion
This compound and related heterocyclic compounds represent a promising starting point for drug discovery campaigns. By employing a systematic and rigorous HTS approach, from meticulous assay development to robust hit validation and counter-screening, researchers can effectively interrogate large compound libraries to identify novel modulators of therapeutically relevant targets. The protocols and workflows outlined in this document provide a validated framework for leveraging this important chemical scaffold in the pursuit of new medicines.
References
-
Title: Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. Source: Bioorganic & Medicinal Chemistry Letters, 2014. URL: [Link]
-
Title: Phenoxy thiazole derivatives as potent and selective acetyl-CoA carboxylase 2 inhibitors: Modulation of isozyme selectivity by incorporation of phenyl ring substituents. Source: Bioorganic & Medicinal Chemistry Letters, 2007. URL: [Link]
-
Title: 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Source: Archives of Biochemistry and Biophysics, 2022. URL: [Link]
-
Title: Journal of Medicinal Chemistry Ahead of Print. Source: ACS Publications. URL: [Link]
-
Title: The importance of isothiazoles in medicinal and pharmaceutical sectors. Source: ResearchGate, 2022. URL: [Link]
-
Title: Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Source: ACS Publications. URL: [Link]
-
Title: Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. Source: ResearchGate. URL: [Link]
-
Title: Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. Source: Molecules, 2022. URL: [Link]
-
Title: Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? Source: ACS Medicinal Chemistry Letters, 2022. URL: [Link]
-
Title: Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Source: Molecules, 2022. URL: [Link]
-
Title: Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Source: Molecules, 2022. URL: [Link]
-
Title: Design, Synthesis, Biological Activity and In Silico Evaluation of Novel Phenylthiazole Derivatives as Multifunctional Skin-Whitening Agents. Source: ResearchGate. URL: [Link]
-
Title: Synthesis and biological evaluation of 3-methyl- 2-pyrazolin-5-one derivatives containing thiazole and indole moieties. Source: Der Pharma Chemica, 2014. URL: [Link]
-
Title: Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Source: RSC Medicinal Chemistry, 2024. URL: [Link]
-
Title: 3-Methyl-5-phenyl-1,2-thiazole. Source: PubChem. URL: [Link]
-
Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Source: Pharmaceuticals, 2022. URL: [Link]
-
Title: Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Source: Future Medicinal Chemistry, 2023. URL: [Link]
-
Title: Exploring novel aryl/heteroaryl-isosteres of phenylthiazole against multidrug-resistant bacteria. Source: RSC Advances, 2023. URL: [Link]
-
Title: Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Source: PubMed Central. URL: [Link]
-
Title: Hybrid phenylthiazole and 1,3,5-triazine target cytosolic leucyl-tRNA synthetase for antifungal action as revealed by molecular docking studies. Source: Bioinformation, 2014. URL: [Link]
-
Title: High Throughput Synthesis of 2,3,6-Trisubstituted-5,6-Dihydroimidazo[2,1-b]thiazole Derivatives. Source: Combinatorial Chemistry & High Throughput Screening, 2007. URL: [Link]
-
Title: Novel trends in high-throughput screening. Source: Current Opinion in Pharmacology, 2009. URL: [Link]
-
Title: Discovery and potency optimization of 2-amino-5-arylmethyl-1,3-thiazole derivatives as potential therapeutic agents for prostate cancer. Source: Archiv der Pharmazie, 2009. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenoxy thiazole derivatives as potent and selective acetyl-CoA carboxylase 2 inhibitors: Modulation of isozyme selectivity by incorporation of phenyl ring substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and potency optimization of 2-amino-5-arylmethyl-1,3-thiazole derivatives as potential therapeutic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Methyl-5-phenyl-1,2-thiazole | C10H9NS | CID 600269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Novel trends in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for N–S Bond Formation in Isothiazole Synthesis: An Application Guide
Introduction
The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone of modern medicinal chemistry and drug development.[1] Its derivatives exhibit a wide spectrum of biological activities, including anti-cancer, anti-diabetic, and anti-viral properties.[2][3] The unique electronic properties conferred by the N-S bond also make isothiazoles valuable intermediates in organic synthesis.[1] However, the construction of the thermodynamically challenging N-S bond presents a significant synthetic hurdle.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and field-proven protocols for the formation of the N-S bond in isothiazole synthesis. We will delve into the mechanistic underpinnings of these transformations, offering not just step-by-step instructions, but also the scientific rationale behind the experimental choices.
Core Synthetic Strategies
The synthesis of the isothiazole ring primarily revolves around the strategic formation of the N-S bond. Several key disconnection approaches have emerged as reliable and versatile. This guide will focus on three of the most powerful and widely adopted strategies:
-
Oxidative Cyclization of Enamines and Thioamides: A prevalent and efficient method involving the intramolecular oxidative coupling of a sulfur and a nitrogen atom.
-
Condensation of β-Ketodithioesters/β-Ketothioamides with an Ammonia Source: A convergent approach that assembles the isothiazole core from readily available acyclic precursors.[2][4]
-
Cycloaddition and Rearrangement Reactions: Advanced strategies that offer unique pathways to complex isothiazole structures.
Protocol 1: Oxidative Cyclization of β-Enaminones
This protocol details the synthesis of 3,5-disubstituted isothiazoles via the oxidative cyclization of β-enaminones. This method is advantageous due to the ready availability of the starting materials and the operational simplicity of the reaction.
Mechanistic Rationale
The reaction proceeds through the initial formation of a β-enaminone from the condensation of a β-dicarbonyl compound with an amine. The crucial N-S bond is then forged through an intramolecular oxidative cyclization, typically promoted by an oxidizing agent such as iodine or N-bromosuccinimide (NBS). The choice of oxidant and reaction conditions can be tuned to optimize the yield and purity of the desired isothiazole.
Experimental Workflow
Caption: Workflow for Isothiazole Synthesis via Oxidative Cyclization.
Detailed Step-by-Step Protocol
Step 1: Synthesis of the β-Enaminone
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the β-dicarbonyl compound (1.0 eq), the primary amine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude β-enaminone, which can often be used in the next step without further purification.
Step 2: Thionation of the β-Enaminone
-
Dissolve the crude β-enaminone (1.0 eq) in dry toluene in a round-bottom flask under a nitrogen atmosphere.
-
Add Lawesson's reagent (0.5 eq) portion-wise to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure to obtain the crude β-enaminothione.
Step 3: Oxidative Cyclization to the Isothiazole
-
Dissolve the crude β-enaminothione (1.0 eq) in dichloromethane (DCM).
-
Add pyridine (2.0 eq) to the solution.
-
Slowly add a solution of iodine (1.1 eq) in DCM to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired isothiazole.
Data Summary
| Starting Material (β-Dicarbonyl) | Amine | Oxidant | Yield (%) | Reference |
| Acetylacetone | Aniline | Iodine | 75 | [4] |
| Ethyl Acetoacetate | Benzylamine | NBS | 68 | [2] |
| Dibenzoylmethane | Cyclohexylamine | Iodine | 82 | [4] |
Protocol 2: Condensation of β-Ketothioamides with an Ammonia Source
This protocol describes a highly efficient, one-pot synthesis of 3,5-disubstituted isothiazoles from β-ketothioamides and ammonium acetate.[2][4] This method is notable for its operational simplicity and the use of readily available and inexpensive reagents.
Mechanistic Rationale
The reaction proceeds via a sequential imine formation, cyclization, and aerial oxidation cascade.[2] The β-ketothioamide first condenses with ammonia (from ammonium acetate) to form an enamine intermediate. This is followed by an intramolecular cyclization involving the nucleophilic attack of the sulfur atom onto the imine carbon, leading to the formation of a dihydroisothiazole intermediate. Subsequent aerial oxidation furnishes the aromatic isothiazole ring.
Reaction Mechanism
Caption: Mechanism of Isothiazole Synthesis from β-Ketothioamides.
Detailed Step-by-Step Protocol
-
In a round-bottom flask, dissolve the β-ketothioamide (1.0 eq) and ammonium acetate (2.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Heat the reaction mixture to reflux and stir vigorously, ensuring good aeration (e.g., by using a condenser open to the atmosphere).
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure isothiazole.
Data Summary
| β-Ketothioamide | Solvent | Time (h) | Yield (%) | Reference |
| 3-Oxo-3-phenylpropanethioamide | Ethanol | 6 | 85 | [2] |
| 3-Oxo-N-phenylbutanamide | Acetic Acid | 4 | 92 | [4] |
| 3-(4-Methoxyphenyl)-3-oxopropanethioamide | Ethanol | 8 | 78 | [2] |
Protocol 3: Synthesis from Alkynyl Oxime Ethers
A modern and versatile approach to isothiazoles involves the base-promoted demethoxylative cycloaddition of alkynyl oxime ethers with a sulfur source.[4] This method offers excellent functional group tolerance and utilizes inexpensive and readily available sulfur sources like sodium sulfide (Na₂S).
Mechanistic Rationale
The reaction is initiated by the deprotonation of the alkynyl oxime ether by a base, followed by the nucleophilic addition of the sulfur source to the alkyne. The resulting intermediate undergoes an intramolecular cyclization with the concomitant elimination of a methoxy group to form the isothiazole ring.
Experimental Workflow
Sources
Application Notes and Protocols for Photoredox-Catalyzed Synthesis of 3-Aryl-Substituted Heterocycles
For: Researchers, scientists, and drug development professionals.
Introduction: A New Light on Heterocycle Functionalization
3-Aryl-substituted heterocycles are privileged structural motifs, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. Their synthesis has traditionally relied on transition-metal-catalyzed cross-coupling reactions, which, despite their power, often necessitate pre-functionalized starting materials and can be sensitive to functional groups. In recent years, visible-light photoredox catalysis has emerged as a transformative approach, offering a milder, more versatile, and often more sustainable platform for the direct C–H arylation of heterocycles.[1][2][3]
This guide provides an in-depth exploration of photoredox catalysis for the synthesis of 3-aryl-substituted heterocycles, moving beyond a simple recitation of procedures to explain the underlying principles and practical considerations. We will delve into the mechanistic intricacies, provide detailed, field-proven protocols for the arylation of key heterocycles, and offer insights into reaction optimization and troubleshooting.
Core Principles and Mechanistic Overview
Visible-light photoredox catalysis harnesses the energy of photons to initiate single-electron transfer (SET) events, generating highly reactive radical intermediates under remarkably mild conditions.[4][5] The general catalytic cycle for the C–H arylation of a heterocycle typically involves the following key steps, as illustrated in the diagram below.
Sources
- 1. Divergent C(sp2)–H arylation of heterocycles via organic photoredox catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Direct arylation of N-heterocycles enabled by photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. ethz.ch [ethz.ch]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
Application Note: High-Purity Isolation of 3-Methyl-5-phenylisothiazole via Optimized Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of 3-Methyl-5-phenylisothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science, using the robust technique of recrystallization.[1][2] The protocol emphasizes a systematic approach, from strategic solvent selection to the final isolation of high-purity crystalline material. By elucidating the causality behind each step, this guide serves as a self-validating system for researchers to achieve optimal purity and yield.
Introduction: The Imperative for Purity
This compound is a five-membered aromatic heterocycle containing nitrogen and sulfur, a scaffold found in numerous biologically active compounds.[3] Isothiazole derivatives are integral to the development of novel therapeutic agents, including anti-inflammatory, antiviral, and antipsychotic drugs.[2][3] The efficacy, safety, and reproducibility of downstream applications—be it in biological screening, advanced material synthesis, or as a pharmaceutical intermediate—are directly contingent on the purity of the starting material. Recrystallization is a powerful and economical purification technique for crystalline solids, predicated on the principle that the solubility of a compound in a solvent increases with temperature.[4] This process effectively removes impurities, yielding a product with a highly ordered crystal lattice.
Physicochemical Profile: this compound
A thorough understanding of the compound's properties is foundational to developing a successful purification protocol.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NS | [5] |
| Molecular Weight | 175.25 g/mol | [5] |
| Appearance | Solid (typical for substituted isothiazoles) | Inferred |
| Melting Point | Data not available in searched sources. Determination is critical for purity assessment. | N/A |
| Solubility | Sparingly soluble in water; likely soluble in alcohols, benzene, and chloroform. | Inferred from related structures |
| CAS Number | 1732-45-2 | [5][6] |
Note: The lack of a reported melting point in the available literature underscores the importance of experimental determination as a primary method for assessing the purity of the final product.
The Science of Recrystallization: A Self-Validating System
Recrystallization is a separation and purification technique that leverages the differences in solubility between the target compound and impurities at different temperatures.[7] The process is governed by thermodynamic principles where slow, controlled cooling of a saturated solution allows for the selective growth of pure crystals, while impurities are excluded and remain in the solvent, known as the mother liquor.[4]
Caption: Detailed experimental workflow for recrystallization.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, bring the chosen solvent (e.g., ethanol) to a boil. Add the boiling solvent to the Erlenmeyer flask in small portions, swirling after each addition, until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing product recovery.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated carbon (1-2% of the solute's weight) to the hot solution and boil for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration. This step must be done quickly with pre-heated glassware to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent. Causality: Using ice-cold solvent washes away the residual mother liquor (containing impurities) without significantly dissolving the purified crystals.
-
Drying: Transfer the crystalline product to a watch glass and dry to a constant weight, preferably in a vacuum oven or desiccator.
-
Analysis: Determine the melting point of the purified product and compare it to the crude material. A sharp melting point close to the literature value (if found) indicates high purity.
Troubleshooting Guide
| Problem | Probable Cause(s) | Expert-Proven Solution(s) |
| "Oiling Out" (Product separates as a liquid) | 1. Solution is cooling too rapidly.2. The boiling point of the solvent is higher than the melting point of the solute.3. The solution is too concentrated. | 1. Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow to cool more slowly.2. Choose a lower-boiling point solvent.3. Use a solvent pair; add a miscible "non-solvent" dropwise to the hot solution until it becomes slightly cloudy, then clarify with a drop of the primary solvent before cooling. |
| No Crystals Form | 1. Solution is too dilute.2. The compound is highly soluble in the solvent even when cold. | 1. Boil off some of the solvent to increase concentration and attempt cooling again.2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a "seed crystal" of the pure compound.3. If all else fails, the solvent is unsuitable; recover the solid by evaporation and restart with a different solvent. |
| Very Low Recovery | 1. Too much solvent was used.2. Premature crystallization during hot filtration.3. Crystals were washed with room-temperature solvent. | 1. Recover the product from the mother liquor by evaporating some solvent and re-cooling.2. Ensure all glassware for hot filtration is pre-heated.3. Always wash crystals with ice-cold solvent. |
References
-
Department of Chemistry, University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Chemsrc. (2024). This compound CAS#:1732-45-2. Retrieved from [Link]
- Ivanova, Y., et al. (2024).
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-5-phenyl-1,2-thiazole. Retrieved from [Link]
- Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews, 88(10).
-
PubMed Central. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Retrieved from [Link]
- Books. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications.
-
Academia.edu. (n.d.). (PDF) The chemistry of isothiazoles. Retrieved from [Link]
-
PubMed. (n.d.). Iron-catalyzed arylation of heterocycles via directed C-H bond activation. Retrieved from [Link]
-
ChemSynthesis. (2024). methyl 3-hydroxy-5-isothiazolecarboxylate. Retrieved from [Link]
-
IUPAC-NIST Solubility Data Series. (n.d.). Solubility Data Series. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 5-methyl thiazole. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-5-phenylisoxazole. Retrieved from [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 3. books.rsc.org [books.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3-Methyl-5-phenyl-1,2-thiazole | C10H9NS | CID 600269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:1732-45-2 | Chemsrc [chemsrc.com]
- 7. mt.com [mt.com]
experimental setup for photochemical rearrangement of isothiazoles
An Application Note and Protocol for the Photochemical Rearrangement of Isothiazoles
Introduction: A Paradigm Shift in Heterocyclic Synthesis
Isothiazoles and their isomeric counterparts, thiazoles, represent privileged structural motifs in the realms of medicinal chemistry and agrochemical development.[1] The synthesis of specific derivatives is often a bespoke challenge, with multi-step sequences that can be arduous and limited in scope.[2] Photochemistry offers a conceptually novel and powerful alternative, enabling the direct rearrangement of the heterocyclic core through controlled irradiation.[1][3] This approach leverages light as a "traceless" reagent to navigate complex chemical space, transforming readily available isomers into high-value, difficult-to-access derivatives under remarkably mild conditions.[3][4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental setup and a detailed protocol for the photochemical rearrangement of isothiazoles. It is designed to bridge the gap between theoretical understanding and practical implementation, grounded in established scientific principles and field-proven insights.
Section 1: Mechanistic Insights into Isothiazole Photorearrangement
The photochemical isomerization of an isothiazole to a thiazole is not a simple process but rather a cascade of high-energy transformations initiated by the absorption of light.[3] The Grotthuss-Draper law, a foundational principle of photochemistry, dictates that light must be absorbed by a molecule for a photochemical reaction to occur. For isothiazoles, this process begins with excitation by UV light, promoting the molecule from its ground state (S₀) to a π,π* singlet excited state (S₁).[1][5]
From this excited state, the molecule undergoes a series of rapid structural rearrangements. Theoretical studies suggest several possible mechanistic pathways, including routes involving internal cyclization, ring contraction-expansion, or direct passage through a conical intersection to form the photoproduct.[5] The prevailing evidence points towards a mechanism involving high-energy intermediates that facilitate the permutation of the ring atoms, ultimately leading to the more thermodynamically stable thiazole isomer.[1][6][7] The specific pathway and efficiency of the rearrangement can be influenced by the substitution pattern on the heterocyclic ring and the solvent environment.[3]
Caption: Generalized pathway for isothiazole photorearrangement.
Section 2: Core Principles of the Experimental Setup
A successful photochemical experiment hinges on the precise control of light delivery and reaction conditions. Unlike thermally driven reactions, where temperature is the primary variable, photochemical transformations are governed by the wavelength and intensity of the incident light.[8]
The Light Source: The Engine of the Reaction
The choice of light source is paramount. Since the rearrangement is initiated by a π → π* electronic transition, a source emitting in the UV region is required.
-
Mercury-Vapor Lamps: These are common laboratory workhorses. Low-pressure mercury lamps emit primarily at 254 nm, while medium- and high-pressure lamps offer a broader spectrum of UV and visible light.[9][10]
-
Light Emitting Diodes (LEDs): Modern LED technology provides an excellent alternative, offering narrow, specific wavelength emission, low heat output, and long operational lifetimes.[11] This allows for highly selective excitation of the substrate, potentially minimizing side reactions. Wavelengths around 310 nm have been shown to be effective.[3]
Causality Note: It is crucial to understand that the electrical power rating (wattage) of a lamp is only an indirect measure of its photochemical efficacy. The critical parameter is the photon flux or irradiance —the number of photons reaching the sample per unit area per unit time.[12] A lower-wattage, focused light source can be more efficient than a high-wattage, diffuse one.[12]
The Photoreactor: The Reaction Arena
The reaction vessel must be transparent to the chosen UV wavelength.
-
Materials: Quartz is the material of choice for most UV-driven reactions as it is transparent to wavelengths below 275 nm. Pyrex glass can be used for longer UV-A wavelengths but absorbs significantly below ~275 nm.[10]
-
Design: Reactions can be performed in simple quartz tubes or flasks for small-scale batch experiments. For larger scales or for optimizing reaction parameters, continuous flow reactors are highly advantageous.[13] A flow setup ensures that all molecules in the reaction mixture receive uniform irradiation, improving consistency and scalability.[13]
-
Temperature Control: While photochemistry is not driven by heat, it's essential to maintain a constant temperature. Many lamps generate significant heat, which can be dissipated using a cooling fan or a circulating water jacket to prevent thermal side reactions.
Solvent and Atmosphere
The solvent is not merely a medium but an important experimental parameter.
-
Solvent Selection: The solvent must be transparent at the irradiation wavelength to ensure photons reach the substrate. Hydrocarbon solvents are often preferred for high-energy UV experiments.[10] The polarity of the solvent can also influence the reaction pathway and efficiency.[14]
-
Degassing: Molecular oxygen can quench excited states and lead to unwanted photo-oxidative side reactions. Therefore, it is standard practice to degas the solvent and reaction mixture by bubbling an inert gas (e.g., nitrogen or argon) through it prior to and during irradiation.
Section 3: Detailed Experimental Protocol
This protocol describes a general procedure for the photochemical rearrangement of a substituted isothiazole. Note: All photochemical reactions should be conducted in a well-ventilated fume hood, and appropriate eye protection (UV-blocking safety glasses) must be worn.
Materials and Reagents
-
Substituted Isothiazole (e.g., 4-Phenylisothiazole)
-
Anhydrous Solvent (e.g., Acetonitrile, 1,2-Dichloroethane)
-
Additive (optional, e.g., Triethylamine)[14]
-
Inert Gas (Nitrogen or Argon)
-
Standard laboratory glassware
-
Quartz photoreactor tube or flask
-
UV light source (e.g., 310 nm LED photoreactor or medium-pressure mercury lamp with appropriate filter)
-
Magnetic stirrer and stir bar
-
Cooling system (fan or water circulator)
Caption: Experimental workflow for isothiazole photorearrangement.
Step-by-Step Methodology
-
Solution Preparation: In a standard flask, prepare a dilute solution of the isothiazole substrate (typically 0.01–0.05 M) in the chosen anhydrous solvent. If an additive like triethylamine is used, it is typically added at 1.0 equivalent.[3] The use of dilute solutions is critical to ensure light can penetrate the entire sample.[10]
-
Degassing: Seal the flask and sparge the solution with a gentle stream of nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Reactor Setup: Transfer the degassed solution to the quartz photoreactor vessel containing a magnetic stir bar. Seal the vessel and maintain a positive pressure of inert gas. Position the reactor in front of the light source at a fixed, reproducible distance. If necessary, set up the cooling system to maintain the desired reaction temperature (e.g., room temperature).
-
Irradiation: Begin vigorous stirring and start the cooling system. Turn on the photochemical lamp to initiate the reaction. Shield the apparatus with aluminum foil or an appropriate safety cabinet to prevent exposure to stray UV radiation.
-
Reaction Monitoring: The progress of the reaction should be monitored periodically. Carefully withdraw small aliquots from the reaction mixture at set time intervals (e.g., every 30-60 minutes). Analyze the aliquots by a suitable technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the consumption of the starting material and the formation of the product.[15][16]
-
Work-up: Once the reaction has reached completion (or optimal conversion), turn off the lamp. Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purification and Characterization: Purify the resulting crude product by standard laboratory techniques, typically silica gel column chromatography, to isolate the pure thiazole product. Characterize the final product using NMR, MS, and IR spectroscopy to confirm its structure and purity.
Section 4: Data Analysis and Characterization
Performance Metrics
-
Conversion (%): The percentage of the starting isothiazole that has been consumed.
-
Yield (%): The percentage of the starting material that has been converted into the desired thiazole product.
-
Quantum Yield (Φ): For rigorous quantitative studies, the quantum yield is the ultimate measure of a photochemical reaction's efficiency.[17] It is defined as the number of molecules reacted divided by the number of photons absorbed.[18] Its determination requires specialized equipment and actinometry to precisely measure the photon flux.[12][19] A quantum yield less than 1 indicates that competing non-reactive pathways (like fluorescence or heat dissipation) are occurring after light absorption.[17]
Representative Reaction Conditions
The optimal conditions for photochemical rearrangement are highly dependent on the substrate. The following table summarizes data from the literature to provide a starting point for experimental design.
| Substrate | Wavelength (λ) | Solvent | Additive | Yield (%) | Reference |
| 4-Phenylisothiazole | Broadband Hg Lamp | Benzene | Triethylamine | Predominant Rearrangement | [14] |
| 5-Phenylisothiazole | Broadband Hg Lamp | Benzene | Triethylamine | Predominant Rearrangement | [14] |
| 2,4-Diphenylthiazole | 310 nm | 1,2-Dichloroethane | None | 20% (to 3,4-Diphenylisothiazole) | [3] |
| 4-Methyl-5-phenylisothiazole | 310 nm | Methanol | None | 65% (to 4-Methyl-5-phenylthiazole) | [3] |
| Isothiazole | Broadband Hg Lamp | Propylamine | - | Partial Conversion to Thiazole | [20] |
Section 5: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Incorrect wavelength; substrate not absorbing light. 2. Light source too weak or too far away. 3. Presence of quenching species (e.g., oxygen). 4. Solvent is absorbing the incident light. | 1. Check the UV-Vis absorption spectrum of the starting material and match it with the lamp's emission spectrum. 2. Decrease the distance between the lamp and reactor; check lamp age/output. 3. Ensure thorough degassing of the reaction mixture. 4. Use a solvent that is transparent at the irradiation wavelength. |
| Formation of Side Products/Decomposition | 1. Irradiation wavelength is too high in energy (e.g., short-wave UV-C). 2. Over-irradiation after reaction completion. 3. Reaction temperature is too high. 4. Solvent is participating in the reaction. | 1. Use a longer wavelength light source (e.g., 310 nm instead of 254 nm) or use appropriate filters. 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Implement more efficient cooling of the reactor. 4. Switch to a more inert solvent like a hydrocarbon.[10] |
| Irreproducible Results | 1. Inconsistent reactor geometry or distance from the lamp. 2. Fluctuations in lamp output. 3. Inconsistent degassing. | 1. Use a fixed, rigid setup for the lamp and reactor. 2. Allow the lamp to warm up to a stable output before starting the reaction; monitor photon flux with actinometry for quantitative work.[12] 3. Standardize the degassing procedure (time, gas flow rate). |
Conclusion
The photochemical rearrangement of isothiazoles is a potent synthetic tool that aligns with the modern demands for efficient and sustainable chemistry. By understanding the interplay between the reaction mechanism, light source, and experimental parameters, researchers can unlock novel synthetic pathways to valuable heterocyclic compounds. This guide provides a robust framework for implementing this technology, encouraging its wider adoption and further exploration in the fields of chemical synthesis and drug discovery.
References
-
Su, M.-D. (2014). A model study on the photochemical isomerization of isothiazoles and thiazoles. Physical Chemistry Chemical Physics, 16(35), 18974-18983. Available at: [Link]
-
HepatoChem. (n.d.). Evaluating Light Sources in Photochemistry. Available at: [Link]
-
Fiveable. (n.d.). Quantum yield determination and interpretation | Photochemistry Class Notes. Available at: [Link]
-
Slideshare. (n.d.). LIGHT SOURCE IN PHOTO CHEMISTRY. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Photochemistry. Available at: [Link]
-
Su, M.-D. (2014). A model study on the photochemical isomerization of isothiazoles and thiazoles. Semantic Scholar. Available at: [Link]
-
Wikipedia. (n.d.). Photochemistry. Available at: [Link]
-
Myasnichenko, Y. B., et al. (2020). Determining the quantum yield of photochemical reactions in crystals from simultaneous effects of photothermal and photochemical bending of needle-shaped crystals. Physical Chemistry Chemical Physics, 22(34), 19047-19055. Available at: [Link]
-
Perfectlight Technology. (2022). An Analysis of LED Light Sources Commonly Used in Photochemical Experiments. Available at: [Link]
-
Ruffoni, A., et al. (2024). Photochemical permutation of thiazoles, isothiazoles and other azoles. Nature, 637(8047), 860-867. Available at: [Link]
-
Jäger, M., et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Reaction Chemistry & Engineering, 3(4), 461-467. Available at: [Link]
-
Taylor & Francis Group. (n.d.). The Photochemistry of Pyrazoles and Isothiazoles. In Organic Photochemistry. Available at: [Link]
-
Singh, A. K., et al. (2022). A spectroscopic method for monitoring photochemical reactions in the gas phase. MethodsX, 9, 101861. Available at: [Link]
-
ASTM International. (n.d.). Photochemical Reaction Detection in HPLC. In Progress in Analytical Luminescence. Available at: [Link]
-
MDPI. (2022). Application of Spectroscopy Techniques for Monitoring (Bio)Catalytic Processes in Continuously Operated Microreactor Systems. Processes, 10(9), 1845. Available at: [Link]
-
Oregon Medical Laser Center. (1998). Quantum Yield. Available at: [Link]
-
Vernin, G., et al. (1970). Isothiazole photoisomerisation. Journal of the Chemical Society D: Chemical Communications, (24), 1681-1682. Available at: [Link]
-
Wikipedia. (n.d.). Quantum yield. Available at: [Link]
-
Mattay, J., & Griesbeck, A. (Eds.). (1991). Photochemical Key Steps in Organic Synthesis: An Experimental Course Book. Wiley. Available at: [Link]
-
Oelgemöller, M. (2023). A Collection of Experimental Standard Procedures in Synthetic Photochemistry. Chemistry International, 45(1), 24-27. Available at: [Link]
-
American Chemical Society. (n.d.). Open-Source Photochemistry in the Organic Chemistry Teaching Laboratory. ACS Omega. Available at: [Link]
-
Academia.edu. (n.d.). (PDF) The chemistry of isothiazoles. Available at: [Link]
-
Royal Society of Chemistry. (2017). Online monitoring of a photocatalytic reaction by real-time high resolution FlowNMR spectroscopy. Chemical Communications, 53(94), 12656-12659. Available at: [Link]
-
ResearchGate. (n.d.). Rearrangement of heteroatoms and migration of a substituent in isothiazole and thiazole derivatives. Available at: [Link]
-
May, J., et al. (2017). Online monitoring of a photocatalytic reaction by real-time high resolution FlowNMR spectroscopy. Chemical Communications, 53(94), 12656-12659. Available at: [Link]
-
ResearchGate. (2002). (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Available at: [Link]
-
Ruffoni, A., et al. (2024). Photochemical permutation of thiazoles, isothiazoles and other azoles. ResearchGate. Available at: [Link]
-
Pavlik, J. W., et al. (1983). Phototransposition chemistry of methylisothiazoles and methylthiazoles. The Journal of Organic Chemistry, 48(19), 3285-3291. Available at: [Link]
-
Dabas, R. (2024). Light-driven method simplifies synthesis of complex heterocycles. Chemistry World. Available at: [Link]
-
Ruffoni, A., et al. (2024). Photochemical permutation of thiazoles, isothiazoles and other azoles. IDEAS/RePEc. Available at: [Link]
-
Hoffmann, N. (2008). Photochemical Reactions as Key Steps in Organic Synthesis. Chemical Reviews, 108(3), 1052-1103. Available at: [Link]
-
Maeda, K., & Kojima, T. (1978). Mechanism of the Photorearrangements of Phenylthiazoles. Journal of the Chemical Society, Perkin Transactions 1, 685-689. Available at: [Link]
-
Gemoets, H. P. L., et al. (2020). Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry. Chemical Reviews, 120(17), 9695-9782. Available at: [Link]
-
Govaerts, S., et al. (2013). Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles. Organic Letters, 15(24), 6246-6249. Available at: [Link]
Sources
- 1. Photochemical permutation of thiazoles, isothiazoles and other azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Light-driven method simplifies synthesis of complex heterocycles | Research | Chemistry World [chemistryworld.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A model study on the photochemical isomerization of isothiazoles and thiazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. A model study on the photochemical isomerization of isothiazoles and thiazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LIGHT SOURCE IN PHOTO CHEMISTRY | PPTX [slideshare.net]
- 10. Photochemistry - Wikipedia [en.wikipedia.org]
- 11. An Analysis of LED Light Sources Commonly Used in Photochemical Experiments_industry trends-Perfectlight [perfectlight.com.cn]
- 12. hepatochem.com [hepatochem.com]
- 13. Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Online monitoring of a photocatalytic reaction by real-time high resolution FlowNMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC07059D [pubs.rsc.org]
- 17. fiveable.me [fiveable.me]
- 18. Quantum Yield [omlc.org]
- 19. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 20. Isothiazole photoisomerisation - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for In Vitro Bioactivity Profiling of 3-Methyl-5-phenylisothiazole
Document ID: AN-MPI-2026-01
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro assays to characterize the biological activity of 3-Methyl-5-phenylisothiazole. The isothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory activities.[1][2] This guide moves beyond simple protocol recitation, offering insights into the scientific rationale behind assay selection, detailed step-by-step methodologies, and robust data interpretation frameworks. Protocols are designed to be self-validating, ensuring data integrity and reproducibility. Key areas covered include cytotoxicity, antimicrobial efficacy, enzyme inhibition, and preliminary metabolic safety assessment, reflecting the known biological landscape of phenylisothiazole analogues.[3][4][5]
Introduction: The Isothiazole Scaffold in Drug Discovery
The isothiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a diverse array of biologically active agents. Notably, the phenylthiazole substructure is present in antifungal drugs like isavuconazole, highlighting its clinical relevance.[4] Derivatives of the isothiazole and phenylthiazole core have demonstrated a remarkable spectrum of activities, including:
-
Anticancer/Cytotoxic Effects: Against various human cancer cell lines.[1][5][6]
-
Antimicrobial Properties: Exhibiting both antibacterial and antifungal action.[7][8][9]
-
Enzyme Inhibition: Targeting key enzymes such as monoamine oxidase (MAO), c-Met kinase, and lanosterol 14α-demethylase (CYP51).[3][4][10][11]
-
Anti-inflammatory Activity: Modulating inflammatory pathways.[12][13]
Given this precedent, this compound represents a compound of interest for broad biological screening. The following application notes provide the foundational assays to build a comprehensive bioactivity profile.
General Workflow for Bioactivity Screening
A logical, tiered approach is recommended to efficiently screen this compound. This workflow prioritizes foundational assays for general toxicity before proceeding to more specific mechanistic studies.
Caption: General workflow for in vitro screening of this compound.
Foundational Assays: Cytotoxicity and Antimicrobial Screening
Application Note: Assessing General Cytotoxicity
Scientific Rationale: Before investigating specific therapeutic activities, it is crucial to establish the compound's inherent cytotoxicity against a representative non-cancerous cell line. This baseline toxicity profile helps differentiate between targeted anticancer activity and non-specific cell death. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a robust, colorimetric method for assessing cell metabolic activity.[14] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[14][15]
Protocol 2.1: MTT Cytotoxicity Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound on cell viability.
Materials:
-
Human fibroblast cell line (e.g., NIH/3T3) or other relevant normal cell line.
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound (powder).
-
Dimethyl sulfoxide (DMSO), cell culture grade.
-
MTT solution: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS).
-
Solubilization Buffer: 10% SDS in 0.01 N HCl.
-
96-well flat-bottom cell culture plates.
-
Microplate reader (570 nm absorbance).
-
Doxorubicin or another cytotoxic agent (positive control).
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create serial dilutions of the stock solution in complete growth medium to achieve final desired concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0 µM). The final DMSO concentration in all wells should be ≤0.5% to avoid solvent toxicity.
-
-
Cell Seeding:
-
Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6]
-
-
Compound Treatment:
-
After 24 hours, remove the medium and add 100 µL of the medium containing the various concentrations of the test compound.
-
Include "vehicle control" wells (medium with 0.5% DMSO) and "positive control" wells (e.g., Doxorubicin).
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
Visually confirm the formation of purple formazan crystals.
-
Carefully remove the medium and add 150 µL of Solubilization Buffer to each well to dissolve the formazan crystals.[14]
-
Gently pipette to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value.
| Parameter | Description | Typical Value |
| IC₅₀ | Concentration for 50% inhibition of cell viability | Compound-dependent |
| Vehicle Control | 0.5% DMSO in medium | 100% Viability (by definition) |
| Positive Control | Doxorubicin (1 µM) | <20% Viability |
Application Note: Antimicrobial Susceptibility Testing
Scientific Rationale: Isothiazole and phenylthiazole derivatives are well-documented antimicrobial agents.[7][9][16] The most fundamental assay to determine a compound's antimicrobial potency is the broth microdilution method to find the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] This assay is a critical first step in evaluating potential new antibiotics or antifungals.
Protocol 2.2: Broth Microdilution for MIC Determination
Objective: To determine the MIC of this compound against a panel of pathogenic bacteria and fungi.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Fungal strains (e.g., Candida albicans ATCC 90028).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.
-
RPMI-1640 medium for fungi.
-
96-well round-bottom plates.
-
This compound (10 mM stock in DMSO).
-
Standard antibiotics (e.g., Vancomycin for S. aureus, Ciprofloxacin for E. coli, Fluconazole for C. albicans).
-
Bacterial/fungal inoculum standardized to 0.5 McFarland (~1-2 x 10⁸ CFU/mL).
Procedure:
-
Compound Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth (CAMHB or RPMI-1640). A typical final concentration range is 64 to 0.125 µg/mL.
-
-
Inoculum Preparation:
-
Prepare a suspension of the microorganism in sterile saline equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[7]
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to each well of the plate containing the compound dilutions.
-
Include a "growth control" well (inoculum + broth, no compound) and a "sterility control" well (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Analysis: The result is reported directly as the MIC value in µg/mL.
| Microorganism | Test Medium | Positive Control | Expected MIC (Control) |
| S. aureus | CAMHB | Vancomycin | 0.5 - 2 µg/mL |
| E. coli | CAMHB | Ciprofloxacin | 0.004 - 0.015 µg/mL |
| C. albicans | RPMI-1640 | Fluconazole | 0.25 - 1 µg/mL |
Targeted Bioactivity Assays
Application Note: Enzyme Inhibition Profiling
Scientific Rationale: Many isothiazole-containing compounds exert their biological effects by inhibiting specific enzymes. For example, various derivatives have shown potent inhibition of monoamine oxidases (MAO-A and MAO-B), which are involved in neurotransmitter metabolism.[10] A fluorometric assay using a specific substrate that becomes fluorescent upon enzyme action is a highly sensitive method to screen for enzyme inhibitors and determine their potency (IC₅₀).
Protocol 3.1: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the IC₅₀ of this compound against human recombinant MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., Amplex® Red reagent).
-
Horseradish peroxidase (HRP).
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4).
-
This compound (10 mM stock in DMSO).
-
Known MAO inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B) as positive controls.
-
Black 96-well microplates.
-
Fluorescence microplate reader (Ex/Em ~545/590 nm).
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the test compound and positive controls by serial dilution in assay buffer.
-
Prepare a reaction cocktail containing the MAO substrate and HRP in assay buffer.
-
-
Assay Protocol:
-
To each well of a black 96-well plate, add the test compound at various concentrations.
-
Add the MAO-A or MAO-B enzyme to the wells and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind.
-
Initiate the reaction by adding the substrate/HRP reaction cocktail.
-
Include "no inhibitor" controls (enzyme + substrate) and "background" controls (substrate, no enzyme).
-
-
Data Acquisition:
-
Measure the fluorescence intensity every 1-2 minutes for 20-30 minutes in kinetic mode.
-
Data Analysis:
-
Determine the rate of reaction (slope of fluorescence vs. time) for each concentration.
-
Calculate the percentage of inhibition for each concentration:
-
% Inhibition = (1 - (Rate_Sample / Rate_NoInhibitorControl)) * 100
-
-
Plot % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Caption: Workflow for a fluorometric enzyme inhibition (IC₅₀) assay.
Preliminary Safety and Metabolism Assessment
Application Note: Assessing Metabolic Bioactivation Potential
Scientific Rationale: A critical consideration for isothiazole-containing drug candidates is their potential for metabolic bioactivation by cytochrome P450 (CYP) enzymes. This process can form reactive intermediates that covalently bind to proteins or are trapped by glutathione (GSH).[3] Such events can lead to idiosyncratic drug toxicity. An in vitro assay using human liver microsomes (HLM) in the presence of NADPH and GSH is a standard method to assess this risk early in development. The disappearance of the parent compound and the formation of a GSH adduct are monitored by LC-MS/MS.
Protocol 4.1: Glutathione (GSH) Trapping in Human Liver Microsomes
Objective: To determine if this compound is bioactivated to a reactive intermediate capable of being trapped by glutathione.
Materials:
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B).
-
Glutathione (GSH).
-
Phosphate buffer (100 mM, pH 7.4).
-
This compound (10 mM stock in DMSO).
-
Acetonitrile with 0.1% formic acid (stopping solution).
-
LC-MS/MS system.
Procedure:
-
Incubation Setup:
-
Prepare four sets of incubation tubes:
-
Complete System: HLM + Compound + GSH + NADPH
-
No NADPH Control: HLM + Compound + GSH (no NADPH)
-
No HLM Control: Compound + GSH + NADPH (no HLM)
-
No GSH Control: HLM + Compound + NADPH (no GSH)
-
-
Pre-warm all components to 37°C.
-
-
Incubation:
-
Add buffer, HLM, GSH (or buffer), and the test compound to the tubes. Pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system (or buffer for the -NADPH control).
-
Incubate for 60 minutes at 37°C in a shaking water bath.
-
-
Sample Quenching and Processing:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile with 0.1% formic acid.
-
Vortex and centrifuge at high speed for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the parent compound (this compound). The expected mass is [M+H]⁺.
-
Search for a potential GSH adduct. The expected mass would be [M_parent - H + GSH + H]⁺, which corresponds to an increase of ~305.07 Da.
-
Compare the peak areas of the potential adduct in the complete system versus the control systems. A significantly larger peak in the complete system indicates NADPH-dependent bioactivation.
-
Data Interpretation:
-
The presence of a new peak with the mass corresponding to the GSH adduct, which is dependent on both HLM and NADPH, is strong evidence of reactive intermediate formation.[3]
-
The depletion of the parent compound can also be monitored to assess metabolic stability.
References
-
Title: In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors Source: Bioorganic Chemistry, 2019 URL: [Link]
- Title: Isothiazoles: Synthetic Strategies and Pharmacological Applications Source: Books, 2024 URL
-
Title: Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery Source: Chemical Research in Toxicology, 2010 URL: [Link]
-
Title: Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties Source: RSC Medicinal Chemistry, 2021 URL: [Link]
-
Title: Exploring novel aryl/heteroaryl-isosteres of phenylthiazole against multidrug-resistant bacteria Source: RSC Medicinal Chemistry, 2023 URL: [Link]
-
Title: Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives Source: RSC Advances, 2018 URL: [Link]
-
Title: Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors Source: RSC Medicinal Chemistry, 2023 URL: [Link]
-
Title: Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones Source: Molecules, 2022 URL: [Link]
-
Title: Design, Synthesis, Biological Activity and In Silico Evaluation of Novel Phenylthiazole Derivatives as Multifunctional Skin-Whitening Agents Source: ResearchGate (Preprint), 2022 URL: [Link]
-
Title: Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives Source: Journal of the Korean Chemical Society, 2015 URL: [Link]
-
Title: Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug Source: Semantic Scholar URL: [Link]
-
Title: Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors Source: RSC Medicinal Chemistry, 2023 URL: [Link]
-
Title: A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties Source: Semantic Scholar URL: [Link]
-
Title: Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl) Source: PubMed URL: [Link]
-
Title: Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine Source: PubMed URL: [Link]
-
Title: Exploring novel aryl/heteroaryl-isosteres of phenylthiazole against multidrug-resistant bacteria Source: RSC Publishing, 2023 URL: [Link]
-
Title: In vitro cytotoxicity assay of PBD analogs from MTT Assay. Source: ResearchGate, 2020 URL: [Link]
-
Title: Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210 Source: ACS Publications, 2024 URL: [Link]
-
Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: Molecules, 2022 URL: [Link]
-
Title: Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds Source: Molecules, 2024 URL: [Link]
-
Title: Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents Source: ResearchGate, 2019 URL: [Link]
-
Title: N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents Source: Avicenna Journal of Phytomedicine, 2017 URL: [Link]
-
Title: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment Source: European Journal of Medicinal Chemistry, 2020 URL: [Link]
-
Title: Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking Source: Future Medicinal Chemistry, 2023 URL: [Link]
-
Title: Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors Source: Scientific Reports, 2025 URL: [Link]
-
Title: The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts Source: Toxicology in Vitro, 2011 URL: [Link]
-
Title: Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives Source: Future Medicinal Chemistry, 2019 URL: [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
Introduction: The Isothiazole Scaffold - A Privileged Structure in Agrochemical Discovery
<Senior Application Scientist Note >
The imperative to secure global food supply chains necessitates the continuous innovation of crop protection agents. Heterocyclic compounds form the backbone of modern agrochemical research, and among these, the isothiazole ring stands out as a "privileged scaffold."[1] Isothiazoles are five-membered aromatic rings containing adjacent nitrogen and sulfur atoms, a configuration that imparts unique physicochemical properties.[2] Their utility is marked by low toxicity to non-target organisms, potent biological activity, and a structural framework amenable to diverse chemical modifications.[1][2]
This versatility has led to the development of isothiazole-based compounds with a wide spectrum of bioactivities, including fungicidal, insecticidal, and herbicidal effects.[3] Notably, isothiazolinones, a class of isothiazole derivatives, are recognized for their potent, broad-spectrum antimicrobial properties.[4] This document serves as a comprehensive technical guide, outlining the strategic pathway and detailed protocols for designing, synthesizing, and evaluating novel agrochemical candidates derived from the isothiazole core. We will explore the causality behind experimental choices, providing a robust framework for your research and development endeavors.
Section 1: Rational Design & Synthesis of Isothiazole-Based Compound Libraries
The foundation of a successful discovery campaign lies in the rational design and efficient synthesis of a diverse chemical library. The goal is to explore the chemical space around the isothiazole core to identify substituents that confer potent and selective biological activity.
Core Principles of Synthesis
The synthesis of isothiazole derivatives often begins with the construction of the core ring, followed by functionalization. A common and effective strategy involves the reaction of a primary amine or alcohol with an isothiazole carboxylic acid derivative, often activated as an acid chloride, to form amide or ester linkages.[5] This approach allows for the introduction of a wide variety of substituents.
Protocol: General Synthesis of Isothiazole Amide/Ester Derivatives
This protocol provides a generalized, yet robust, method for creating a library of isothiazole derivatives suitable for high-throughput screening.
Rationale: This two-step process (acid chloride formation followed by nucleophilic substitution) is a cornerstone of medicinal and agrochemical synthesis due to its high efficiency and broad applicability. Using triethylamine as a base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing unwanted side reactions.[5]
Materials:
-
Isothiazole-5-carboxylic acid (or other positional isomer)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired primary/secondary amine or alcohol
-
Triethylamine (TEA)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Step-by-Step Methodology:
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere, suspend the isothiazole carboxylic acid (1.0 equivalent) in anhydrous DCM.
-
Add thionyl chloride (1.5 equivalents) dropwise at 0°C (ice bath).
-
Allow the mixture to warm to room temperature and then reflux gently for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude isothiazole acid chloride. This intermediate is typically used immediately in the next step.
-
-
Amidation/Esterification:
-
Dissolve the desired amine or alcohol (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous THF in a separate flask.[5]
-
Cool this solution to 0°C.[5]
-
Dissolve the crude acid chloride from Step 1 in a minimal amount of anhydrous THF and add it dropwise to the amine/alcohol solution.[5]
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.[5]
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.[5]
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x volumes).[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[5]
-
Purify the crude product using column chromatography on silica gel to yield the final, pure isothiazole derivative.[5]
-
Section 2: High-Throughput Screening (HTS) for Fungicidal Activity
Once a library of compounds is synthesized, a high-throughput screening (HTS) cascade is required to efficiently identify "hit" compounds with promising biological activity.[6] For fungicidal discovery, in vitro assays measuring the direct inhibition of fungal growth are the primary screening tool.
The Logic of a Screening Cascade
A screening cascade is a multi-tier process designed to manage the large number of compounds generated. It begins with a simple, rapid primary screen to identify any compound with activity. Positive hits then proceed to more complex and resource-intensive secondary and tertiary screens to confirm activity, determine potency (e.g., EC₅₀), and evaluate the spectrum of activity against different pathogens.
Caption: High-Throughput Screening (HTS) Cascade for Agrochemical Discovery.
Protocol: Microtiter Plate-Based Fungal Growth Inhibition Assay
This protocol is a robust method for primary HTS and for determining the half-maximal effective concentration (EC₅₀) in secondary screens.[7]
Rationale: Using 96-well plates allows for the simultaneous testing of multiple compounds at various concentrations, dramatically increasing throughput.[8] Spectrophotometric measurement of optical density (OD) provides a quantitative and reproducible measure of mycelial growth.[7] Including positive (commercial fungicide) and negative (solvent) controls in every plate is essential for data normalization and quality control, ensuring the results are valid.
Materials:
-
96-well flat-bottom microtiter plates
-
Fungal pathogen of interest (e.g., Botrytis cinerea, Phytophthora infestans)
-
Liquid growth medium (e.g., Potato Dextrose Broth - PDB)
-
Test compounds dissolved in DMSO (stock solutions)
-
Commercial fungicide as a positive control (e.g., Azoxystrobin)
-
DMSO as a negative control
-
Microplate reader (spectrophotometer)
Step-by-Step Methodology:
-
Preparation of Compound Plate:
-
Create a "master plate" by dispensing your isothiazole derivatives and controls into a 96-well plate. For dose-response assays, perform serial dilutions directly in this plate.
-
For a primary screen, a single high concentration (e.g., 100 µg/mL) is sufficient.
-
-
Inoculum Preparation:
-
Grow the target fungus on agar plates until sufficient sporulation occurs.
-
Harvest spores by flooding the plate with sterile water and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a predetermined optimal level (e.g., 1 x 10⁵ spores/mL) using a hemocytometer.
-
-
Assay Execution:
-
In a new 96-well assay plate, add 180 µL of the prepared spore suspension to each well.
-
Transfer 20 µL from the compound master plate to the corresponding wells of the assay plate. This achieves a 1:10 dilution of the compounds and ensures the final DMSO concentration is low and consistent across all wells.
-
Include wells with spore suspension + DMSO only (negative control) and spore suspension + commercial fungicide (positive control).
-
-
Incubation and Data Acquisition:
-
Seal the plates to prevent evaporation and incubate at the optimal temperature for the fungus (e.g., 20-25°C) for 48-72 hours, or until robust growth is observed in the negative control wells.
-
Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound concentration relative to the negative control.
-
For dose-response assays, plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal curve to determine the EC₅₀ value.
-
Section 3: Elucidating the Mechanism of Action (MoA)
Identifying a potent "hit" is only the first step. Understanding how it works (its MoA) is critical for lead optimization and for developing strategies to manage potential resistance. Isothiazole derivatives are known to act via multiple mechanisms.
Known MoAs of Isothiazole Agrochemicals
-
Disruption of Metabolic Enzymes: The classic MoA for many isothiazolinones involves the electrophilic sulfur atom of the isothiazole ring reacting with nucleophilic thiol groups (cysteine residues) in essential enzymes.[9] This leads to rapid inhibition of key metabolic pathways like respiration and ATP synthesis, ultimately causing cell death.[10][11]
-
Oxysterol-Binding Protein (OSBP) Inhibition: Some novel isothiazole derivatives, such as the experimental compound 6u, have been shown to target the oxysterol-binding protein (OSBP) in oomycetes.[3][12] OSBP is vital for lipid metabolism and vesicle transport; its inhibition fatally disrupts fungal development.[13]
-
Systemic Acquired Resistance (SAR) Induction: Certain isothiazoles, like Isotianil, have a more indirect MoA. They act as plant elicitors, triggering the plant's own defense pathways, a process known as Systemic Acquired Resistance (SAR).[3][13] This primes the plant to better defend itself against subsequent pathogen attacks.[12]
Sources
- 1. Thiazole and Isothiazole Chemistry in Crop Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens [mdpi.com]
- 9. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onepetro.org [onepetro.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Methyl-5-phenylisothiazole Synthesis
Welcome to the technical support center for the synthesis of 3-Methyl-5-phenylisothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this specific heterocyclic synthesis. Our goal is to empower you with the scientific rationale behind the experimental steps, ensuring a higher success rate and a deeper understanding of the reaction intricacies.
Introduction to the Synthesis of this compound
This compound is a valuable heterocyclic compound with applications in medicinal chemistry and materials science. Its synthesis, while achievable through several routes, often presents challenges that can impact yield, purity, and scalability. This guide will focus on a common and reliable synthetic approach, providing detailed protocols and addressing potential pitfalls.
A prevalent method for constructing the isothiazole ring involves the reaction of a β-enaminone with a sulfur source, followed by oxidative cyclization. This approach offers good control over regioselectivity. An alternative, though sometimes less direct, route involves the thionation of an appropriate α,β-unsaturated ketone using a reagent like Lawesson's Reagent, followed by cyclization.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most common and cost-effective starting materials are benzoylacetone and a source of ammonia (to form the intermediate enaminone), followed by a sulfur transfer agent. Alternatively, one could start from 1-phenyl-1-buten-3-one and a thionating agent.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to resolve the starting materials, intermediates, and the final product. Staining with potassium permanganate can help visualize non-UV active spots. For more detailed analysis during optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide information on product formation and the presence of side products.
Q3: My final product is an oil, but I expected a solid. What should I do?
A3: The physical state of a compound can vary depending on its purity. If you obtain an oil, it may contain residual solvent or impurities. Try to purify the product further using column chromatography. If the pure product is indeed an oil at room temperature, you can verify its identity through spectroscopic methods like NMR and mass spectrometry. It is also possible to attempt crystallization from a different solvent system or by cooling to a lower temperature.
Questions on Reagents and Solvents
Q1: Does the purity of the starting benzoylacetone matter?
A1: Absolutely. Impurities in the starting materials can lead to the formation of side products, which can complicate the purification process and lower the overall yield. It is recommended to use benzoylacetone of high purity (≥98%). If you suspect impurities, you can purify it by recrystallization or distillation.
Q2: What is the best solvent for this reaction?
A2: The choice of solvent depends on the specific step of the synthesis. For the formation of the enaminone intermediate, a solvent that allows for the removal of water, such as toluene with a Dean-Stark trap, is ideal. For the subsequent cyclization step, a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be effective.
Q3: I am using Lawesson's Reagent and the reaction is sluggish. What could be the issue?
A3: Lawesson's Reagent can degrade upon prolonged exposure to moisture. Ensure that you are using a fresh, dry batch of the reagent and that your solvent is anhydrous. Additionally, the reaction temperature might be too low. Thionation reactions with Lawesson's Reagent often require heating, sometimes to the reflux temperature of the solvent (e.g., toluene or xylene).[1][2]
Troubleshooting Guide
This section is designed to address specific problems you might encounter during the synthesis of this compound.
Problem 1: Low Yield of the β-Enaminone Intermediate
Symptoms:
-
TLC analysis shows a significant amount of remaining benzoylacetone.
-
The isolated yield of the enaminone is below 50%.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have reached equilibrium, or the reaction time was insufficient. | Increase the reaction time and continue to monitor by TLC until the benzoylacetone spot disappears or remains constant. |
| Inefficient Water Removal | The formation of the enamine is a reversible reaction where water is a byproduct. If water is not effectively removed, the equilibrium will not favor product formation. | Use a Dean-Stark apparatus to azeotropically remove water. Ensure the solvent (e.g., toluene) is forming an azeotrope with water. |
| Suboptimal Temperature | The reaction may be too slow at lower temperatures. | Increase the reaction temperature to the reflux temperature of the solvent. |
| Incorrect Stoichiometry | An insufficient amount of the ammonia source was used. | Use a slight excess of the ammonia source (e.g., ammonium acetate) to drive the reaction forward. |
Problem 2: Low Yield of this compound in the Cyclization Step
Symptoms:
-
TLC shows multiple spots, indicating the formation of side products.
-
The final product yield is significantly low.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Decomposition of the Enaminone | The enaminone intermediate may be unstable under the reaction conditions. | Perform the cyclization step at a lower temperature initially and gradually increase it. Monitor the reaction closely by TLC. |
| Ineffective Sulfur Source | The sulfur source may not be reactive enough or may be of poor quality. | Ensure the sulfur source (e.g., elemental sulfur in the presence of a base, or a sulfur transfer agent) is of good quality. Consider using a more reactive sulfur source if the reaction is not proceeding. |
| Oxidation of the Product | The isothiazole ring can be susceptible to oxidation, especially at high temperatures in the presence of an oxidant. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Side Reactions | The reaction conditions might be promoting the formation of undesired side products. | Optimize the reaction conditions by screening different bases, solvents, and temperatures in small-scale trial reactions. |
Problem 3: Difficulty in Purifying the Final Product
Symptoms:
-
The crude product is a dark, viscous oil.
-
Column chromatography does not provide good separation.
-
NMR analysis shows the presence of persistent impurities.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Residual High-Boiling Solvent | Solvents like DMF or DMSO can be difficult to remove completely. | After the reaction, perform an aqueous workup to remove the high-boiling solvent. Extract the product into a lower-boiling organic solvent like ethyl acetate or dichloromethane. |
| Formation of Polymeric Byproducts | Under certain conditions, starting materials or intermediates can polymerize. | Adjust the reaction temperature and concentration to minimize polymerization. Adding the reagents slowly can also help. |
| Co-eluting Impurities | Some impurities may have similar polarity to the product, making separation by column chromatography challenging. | Try a different solvent system for column chromatography. A gradient elution might be necessary. Alternatively, consider other purification techniques like preparative TLC or crystallization. |
| Byproducts from Lawesson's Reagent | If Lawesson's Reagent was used, phosphorus-containing byproducts can be difficult to remove. | After the reaction, quench with a mild oxidizing agent (e.g., hydrogen peroxide) to convert the byproducts to more polar species that can be removed by aqueous extraction. A trituration with a solvent like diethyl ether or hexane can also help to precipitate the byproducts.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via β-Enaminone Intermediate
Step 1: Synthesis of (Z)-4-amino-4-phenylbut-3-en-2-one (β-Enaminone)
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add benzoylacetone (10.0 g, 61.7 mmol), ammonium acetate (7.14 g, 92.5 mmol), and toluene (100 mL).
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (approximately 2-4 hours).
-
Monitor the reaction by TLC (Hexane:Ethyl Acetate = 7:3) until the benzoylacetone spot has disappeared.
-
Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude enaminone, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Under an inert atmosphere (nitrogen or argon), dissolve the crude enaminone from Step 1 in anhydrous DMF (50 mL).
-
Add elemental sulfur (2.97 g, 92.5 mmol) and a suitable base (e.g., potassium carbonate, 17.0 g, 123 mmol).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC (Hexane:Ethyl Acetate = 9:1).
-
After completion, cool the reaction to room temperature and pour it into ice-water (200 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with water (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound.
Characterization Data for this compound
-
Molecular Formula: C₁₀H₉NS[4]
-
Molecular Weight: 175.25 g/mol [4]
-
Appearance: Pale yellow oil or low-melting solid.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.5-7.3 (m, 5H, Ar-H), ~7.1 (s, 1H, isothiazole-H), ~2.5 (s, 3H, CH₃). (Predicted values based on similar structures and general chemical shift knowledge).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~160 (C=N), ~150 (Ar-C), ~130-128 (Ar-CH), ~120 (isothiazole-CH), ~15 (CH₃). (Predicted values).
-
Mass Spectrometry (EI): m/z (%) = 175 (M⁺).
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Proposed reaction mechanism for isothiazole synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting synthesis issues.
References
-
Molecules. (2022). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. MDPI. Retrieved from [Link]
- Google Patents. (2009). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
-
The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]
-
Georg Thieme Verlag. (n.d.). Product Class 15: Isothiazoles. Retrieved from [Link]
- Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284–5288.
- Google Patents. (2015). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-5-phenyl-1,2-thiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of 1- and 3-methyl phenothiazines. Retrieved from [Link]
-
Molecules. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. Retrieved from [Link]
-
ResearchGate. (2019). Optimization of the reaction conditions. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from [Link]
- Google Patents. (2020). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
-
Arkivoc. (2024). Synthesis of benzo[d]isothiazoles: an update. Retrieved from [Link]
-
ACS Omega. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. American Chemical Society. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2019). 1 H-NMR Spectrum of (phenyl((5-phenylthiazol-2-yl)amino)methyl)naphthalen-2-ol (7a). Retrieved from [Link]
-
New Journal of Chemistry. (2019). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2021). General key step for the synthesis of heterocyclic chalcones. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Retrieved from [Link]
-
Encyclopedia.pub. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2013). Problem in chalcone synthesis. Retrieved from [Link]
-
Reddit. (2023). Issues during thiol synthesis. r/chemistry. Retrieved from [Link]
-
TSI Journals. (n.d.). SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS DERIVED FROM CHALCONES. Retrieved from [Link]
-
Encyclopedia.pub. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
ResearchGate. (2015). Thiazole formation through a modified Gewald reaction. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Retrieved from [Link]
-
Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
Apollo. (n.d.). Thiazole formation through a modified Gewald reaction. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 3-Methyl-5-phenylisothiazole
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-methyl-5-phenylisothiazole. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during this synthetic procedure, focusing on the identification and mitigation of common side products. Our aim is to provide not just procedural steps, but the underlying chemical principles to empower you to optimize your reactions for higher yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A common and effective method for the synthesis of this compound is the reaction of a 1,3-dicarbonyl compound, specifically benzoylacetone (1-phenylbutane-1,3-dione), with a reagent that provides both the nitrogen and sulfur atoms for the isothiazole ring. One such widely used reagent is hydroxylamine-O-sulfonic acid (HOSA). This one-pot synthesis is generally favored for its operational simplicity.[1]
Q2: I am seeing a major byproduct with a similar mass in my analysis. What is it likely to be?
The most probable significant byproduct in this reaction is the isomeric 3-methyl-5-phenylisoxazole. This arises from a competing cyclization pathway where the oxygen atom of the hydroxylamine intermediate attacks the carbonyl carbon instead of the sulfur atom. The formation of isoxazoles from 1,3-diketones is a well-established reaction. Both the desired isothiazole and the isoxazole byproduct have the same molecular weight, which can make initial mass spectrometry analysis ambiguous without further fragmentation or chromatographic separation.
Q3: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in the synthesis of this compound can stem from several factors. Key areas to investigate include the purity of your starting materials, the reaction conditions (temperature, solvent, and reaction time), and the potential for competing side reactions. In particular, the formation of the isomeric isoxazole is a major cause of reduced yield of the desired isothiazole.[2] Additionally, incomplete reaction or degradation of starting materials or the product can contribute to lower yields.
Q4: What are some of the less common, but possible, side products I should be aware of?
Beyond the primary isoxazole byproduct, other impurities can arise:
-
Unreacted Starting Materials: Incomplete conversion will leave residual benzoylacetone and other reagents in your crude product.
-
Self-Condensation of Benzoylacetone: Under certain pH and temperature conditions, 1,3-diketones can undergo self-condensation, leading to higher molecular weight impurities.[3]
-
Thiazole Isomers: While less common with the HOSA route, other synthetic approaches to sulfur-nitrogen heterocycles can sometimes yield isomeric thiazoles (1,3-thiazoles) through molecular rearrangements, although this is not a primary concern for this specific synthesis.[4]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound and Presence of a Major Impurity
Symptoms:
-
The overall isolated yield is significantly lower than expected.
-
Analytical data (e.g., NMR, LC-MS) shows a significant peak with the same mass as the desired product but with a different retention time or spectral pattern.
Probable Cause:
-
Co-formation of the isomeric 3-methyl-5-phenylisoxazole.
Mechanism of Side Product Formation:
The reaction proceeds through an intermediate formed from the reaction of benzoylacetone with hydroxylamine-O-sulfonic acid. This intermediate has two nucleophilic sites (the nitrogen and the oxygen) and two electrophilic carbonyl carbons. The desired pathway involves the attack of the sulfur (from a sulfur source, often introduced via HOSA decomposition or a separate reagent) and nitrogen to form the isothiazole ring. The competing pathway involves the intramolecular attack of the oxygen atom onto one of the carbonyls, leading to the isoxazole.
Solutions:
-
Reaction Temperature Control: Carefully control the reaction temperature. The energy barrier for the formation of the isothiazole versus the isoxazole can be temperature-dependent. Running the reaction at a lower temperature may favor the desired product.
-
pH Adjustment: The pH of the reaction medium can influence the nucleophilicity of the reacting species. Experiment with slight adjustments to the pH to see if the product ratio can be improved.
-
Order of Reagent Addition: The sequence of adding the reagents can be critical. Adding the sulfur source under conditions that favor its reaction with the diketone before significant formation of the oxime intermediate may suppress isoxazole formation.
Issue 2: Complex Mixture of Products with Multiple Unidentified Peaks
Symptoms:
-
TLC analysis shows multiple spots.
-
NMR spectrum is complex and difficult to interpret, with numerous peaks in the aromatic and aliphatic regions.
-
Mass spectrometry indicates the presence of higher molecular weight species.
Probable Cause:
-
Self-condensation of benzoylacetone.
-
Degradation of starting materials or product under harsh reaction conditions.
Solutions:
-
Purity of Starting Materials: Ensure the benzoylacetone is pure and free from acidic or basic impurities that might catalyze self-condensation. Consider purifying the diketone by recrystallization or distillation before use.[5]
-
Milder Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times. Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed to prevent the formation of degradation products.
-
Solvent Choice: The choice of solvent can impact side reactions. A solvent that promotes the desired cyclization while minimizing side reactions should be chosen. Protic solvents like ethanol are common, but exploring aprotic solvents might be beneficial if self-condensation is a major issue.
Issue 3: Difficulty in Purifying the Final Product
Symptoms:
-
Co-elution of the desired product and impurities during column chromatography.
-
Difficulty in obtaining a sharp melting point for the recrystallized product.
Probable Cause:
-
Similar polarity of this compound and the 3-methyl-5-phenylisoxazole byproduct.
-
Presence of other impurities with similar physical properties.
Solutions:
-
Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems for column chromatography. A combination of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. Fine-tuning the ratio is crucial.
-
Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina.
-
-
Recrystallization:
-
Solvent Screening: Perform small-scale recrystallization trials with a variety of solvents (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate, or mixtures) to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.
-
-
Derivative Formation: In challenging cases, consider converting the product mixture into derivatives that may be more easily separated. After separation, the derivative can be converted back to the target molecule.
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a general guideline and may require optimization.
Materials:
-
Benzoylacetone (1-phenylbutane-1,3-dione)
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Ethanol
-
Sodium acetate (or another suitable base)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoylacetone (1 equivalent) in ethanol.
-
Add sodium acetate (1.1 equivalents).
-
Slowly add a solution of hydroxylamine-O-sulfonic acid (1.1 equivalents) in water or ethanol to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Common Side Products and Their Identification
| Side Product | Structure | Molecular Weight | Key Analytical Features |
| 3-Methyl-5-phenylisoxazole | C₁₀H₉NO | 159.19 | Same as product; different NMR chemical shifts and chromatographic retention time. |
| Unreacted Benzoylacetone | C₁₀H₁₀O₂ | 162.19 | Characteristic peaks in NMR for the diketone and enol forms. |
| Benzoylacetone Self-Condensation Product | Varies | >300 | Higher mass in MS; complex NMR spectrum. |
Visualizations
Reaction Scheme and Competing Pathways
Caption: Reaction scheme showing the formation of the desired this compound and the competing formation of the 3-methyl-5-phenylisoxazole side product from a common intermediate.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
-
Singh, M. S., et al. "An operationally simple and user-friendly synthesis of 3,5-disubstituted/annulated isothiazoles from β-ketodithioesters/β-ketothioamides and NH4OAc via C=O/C=S bond functionalization under metal- and catalyst-free conditions." Organic Letters 18.10 (2016): 2451-2454. [Link]
-
Organic Chemistry Portal. "Synthesis of isothiazoles." [Link]
- Science of Synthesis. "Product Class 15: Isothiazoles." Thieme, 2002.
-
International Journal of Pharmaceutical Research and Allied Sciences. "β-diketones: Important Intermediates for Drug Synthesis." [Link]
-
ResearchGate. "A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance." [Link]
-
New Journal of Chemistry. "Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties." [Link]
-
PrepChem. "Preparation of benzoylacetone." [Link]
-
Journal of Heterocyclic Chemistry. "Isothiazoles I: 4-isothiazolin-3-ones. A general synthesis from 3,3′-dithiodipropionamides." [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 3,5-Disubstituted Isothiazoles
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3,5-disubstituted isothiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Isothiazoles are a cornerstone in medicinal chemistry, found in drugs like the antipsychotic Lurasidone, and serve as crucial intermediates in organic synthesis.[1][2] However, achieving high, reproducible yields can be a significant challenge, often plagued by side reactions and complex purification.[3][4]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience. Our goal is to empower you to diagnose issues in your experimental workflow and rationally design strategies for yield improvement.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you might have before starting or when planning a new synthetic route.
Q1: What are the primary modern strategies for synthesizing 3,5-disubstituted isothiazoles?
There are several robust methods, but they can be broadly categorized into a few key retrosynthetic approaches.[5] The most common and effective strategies include:
-
[4+1] Annulation: This is arguably one of the most straightforward and popular methods. It involves reacting a four-atom component (like a β-ketodithioester or β-ketothioamide) with a nitrogen source, typically ammonium acetate (NH₄OAc).[5][6] The reaction proceeds through a sequential imine formation, cyclization, and an aerial oxidation cascade to form the aromatic isothiazole ring.[5]
-
(3+2) Heterocyclization: This approach involves combining a three-atom fragment and a two-atom fragment.[5] A common example is the reaction of α,β-unsaturated aldehydes with ammonium thiocyanate, where the thiocyanate acts as the N-S donor.[5]
-
Multi-Component Reactions (MCRs): These elegant reactions combine three or more starting materials in a single pot to rapidly build molecular complexity. For instance, reactions using enaminoesters, elemental sulfur, and other reagents can provide selective access to isothiazoles.[7][8][9]
Q2: I'm new to isothiazole chemistry. Which synthetic method do you recommend for getting started?
For operational simplicity, reliability, and mild conditions, the [4+1] annulation using β-ketothioamides and ammonium acetate is highly recommended.[6] This method is often metal-free, carbon-economic, and proceeds in one pot, which simplifies the experimental setup.[5] Its user-friendly nature makes it an excellent starting point for accessing a wide range of 3,5-disubstituted isothiazoles.[6]
Q3: How do I select the correct starting materials to achieve my desired C3 and C5 substituents?
The substitution pattern is directly determined by the precursor in most [4+1] annulation strategies. Consider the common β-ketothioamide precursor:
-
The R¹ group attached to the carbonyl carbon will become the substituent at the C5 position of the isothiazole.
-
The R² group from the thioamide portion will become the substituent at the C3 position .
Careful selection of your starting acetophenone (to build the R¹ side) and thioester/thioamide (for the R² side) is the key to synthesizing your specific target molecule.[1]
Troubleshooting Guide: From Low Yields to Pure Products
This section is formatted to address specific experimental issues directly.
Problem 1: Consistently Low or No Product Yield
Q: My reaction is clean according to TLC, but the isolated yield is consistently below 30%. What are the most probable causes and solutions?
This is a common issue, often related to the final, rate-limiting steps of the reaction or suboptimal conditions.
-
Potential Cause A: Inefficient Aerial Oxidation.
-
The "Why": Many modern one-pot syntheses, particularly the [4+1] annulation, rely on atmospheric oxygen as the terminal oxidant to aromatize the cyclized intermediate.[5] This can be surprisingly slow and inefficient if the reaction is not adequately exposed to air.
-
Troubleshooting Steps:
-
Increase Air Exposure: Instead of a sealed flask with a condenser, use a reflux condenser that is open to the air (a drying tube is still recommended to keep moisture out).
-
Ensure Good Agitation: Vigorous stirring increases the surface area of the liquid-air interface, promoting oxygen dissolution.
-
Consider an Alternative Oxidant: If aerial oxidation remains the bottleneck, you can switch to a mild chemical oxidant. A solvent-free cyclization using chromium trioxide on silica gel has been reported as an effective alternative.[5]
-
-
-
Potential Cause B: Poor Reagent Quality or Stoichiometry.
-
The "Why": Ammonium acetate can be hygroscopic and its quality can vary. Precursors like β-ketodithioesters may degrade upon storage. Incorrect stoichiometry can halt the reaction.
-
Troubleshooting Steps:
-
Use Fresh Reagents: Use a freshly opened bottle of ammonium acetate or dry it in a desiccator. Verify the purity of your β-keto precursor by ¹H NMR before starting.
-
Re-verify Calculations: Double-check all molar calculations. It is a simple step that can often reveal an error.
-
Optimize Stoichiometry: While a slight excess of the ammonia source is common, a large excess can sometimes lead to side reactions. Try running the reaction with 1.5, 2.0, and 3.0 equivalents of NH₄OAc to find the sweet spot.
-
-
-
Potential Cause C: Suboptimal Reaction Conditions.
-
The "Why": Every substrate is different. The literature-reported temperature or solvent may not be optimal for your specific combination of substituents.
-
Troubleshooting Steps:
-
Solvent Screen: Solvents play a critical role. While ethanol or DMSO are common, screen other high-boiling polar solvents like DMF or dioxane.
-
Temperature Optimization: Monitor the reaction at different temperatures (e.g., 80 °C, 100 °C, 120 °C) via TLC to find the best balance between reaction rate and decomposition. Some challenging syntheses may require temperatures up to 135 °C.[10]
-
-
Problem 2: Multiple Byproducts and Difficult Purification
Q: My crude ¹H NMR and TLC show a complex mixture of products. How can I improve the reaction's selectivity?
A "messy" reaction points towards competing pathways or product decomposition. The key is to favor the desired reaction pathway kinetically or thermodynamically.
-
Potential Cause A: Unwanted Side Reactions.
-
The "Why": Depending on the method, side reactions like the formation of regioisomers in cycloadditions or dimerization of intermediates can compete with product formation.[4][11]
-
Troubleshooting Steps:
-
Modify the Base/Catalyst: The choice of base can be critical. In one reported synthesis, using triethylamine alone gave a mere 18% yield, but a sequential addition of DABCO and then triethylamine boosted the yield to 90% by promoting the desired pathway.[5]
-
Control Reagent Addition: For multi-component reactions, slow addition of one reagent via syringe pump can maintain its low concentration, preventing self-condensation and favoring reaction with the other components.
-
Lower the Temperature: Side reactions often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature for a longer time can significantly improve selectivity.
-
-
-
Potential Cause B: Product or Intermediate Decomposition.
-
The "Why": The isothiazole ring, while aromatic, can be susceptible to cleavage or rearrangement under harsh conditions (e.g., strong acid/base, high heat). Reductive cleavage of the isothiazole ring is a known metabolic pathway for some isothiazole-containing drugs.[2]
-
Troubleshooting Steps:
-
Run a Stability Test: Subject your purified product to the reaction conditions (solvent, temperature, base) for the standard reaction time. If you observe decomposition by TLC or NMR, the conditions are too harsh.
-
Screen Milder Conditions: Explore lower temperatures, alternative solvents, or weaker, non-nucleophilic bases (e.g., DBU, K₂CO₃).
-
Reduce Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Over-exposing the product to the reaction conditions can lead to degradation.
-
-
Visualized Workflow and Troubleshooting
To better illustrate the concepts, the following diagrams outline a general synthetic pathway and a logical troubleshooting flow.
General Synthetic Pathway: [4+1] Annulation
Caption: Key steps in the [4+1] annulation synthesis of 3,5-disubstituted isothiazoles.
Troubleshooting Decision Tree
Caption: A logical workflow for troubleshooting common isothiazole synthesis issues.
Data Summary: Comparison of Synthetic Methods
The choice of synthetic method depends on available starting materials, desired scale, and tolerance for certain reagents. The table below summarizes common approaches.
| Method Name | Starting Materials | Key Reagents/Conditions | Typical Yields | Pros | Cons |
| [4+1] Annulation [1][5] | β-Ketothioamides or β-Ketodithioesters | NH₄OAc, Reflux in EtOH or DMSO, Air atmosphere | 60-95% | Operationally simple, often metal-free, one-pot, good functional group tolerance. | Can be sensitive to air exposure; precursors may require synthesis. |
| (3+2) Heterocyclization [5] | α,β-Unsaturated Aldehydes | Ammonium Thiocyanate (NH₄SCN), DMF | 40-70% | Utilizes readily available starting materials. | Yields can be moderate; may have regioselectivity issues. |
| Three-Component Reaction [7][8] | Enaminoesters, Sulfur | Bromodifluoroacetamides or similar reagents | 70-90% | High efficiency and atom economy, rapid access to complex structures. | Can require optimization for each new set of substrates. |
| Radical Annulation [1][12] | α,β-Unsaturated N-Ts Imines | Trisulfur Radical Anion (S₃˙⁻) | 65-85% | Novel reactivity, provides access to unique substitution patterns. | Requires generation of a radical species; may not be suitable for all functional groups. |
Detailed Experimental Protocol: One-Pot Synthesis via [4+1] Annulation
This protocol is a robust and validated method for synthesizing a variety of 3,5-disubstituted isothiazoles.[5][6]
Title: Operationally Simple Synthesis of 3,5-Disubstituted Isothiazoles from β-Ketothioamides.
Materials:
-
β-Ketothioamide (1.0 equiv)
-
Ammonium Acetate (NH₄OAc, 2.0-3.0 equiv)
-
Ethanol (EtOH) or Dimethyl Sulfoxide (DMSO), anhydrous
-
Round-bottom flask
-
Reflux condenser (open to air via a drying tube)
-
Stir plate with heating
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the β-ketothioamide (1.0 equiv) and ammonium acetate (2.5 equiv).
-
Solvent Addition: Add anhydrous ethanol or DMSO to achieve a substrate concentration of 0.1-0.2 M.
-
Reaction Execution: Attach a reflux condenser and place the flask in a pre-heated oil bath at 80-100 °C. Allow the reaction to stir vigorously under an air atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting β-ketothioamide spot is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 3,5-disubstituted isothiazole.
Self-Validation: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Yields for this procedure are typically in the range of 70-95%, depending on the substrate.
References
-
[π4+π2] CYCLOADDITIONS OF ISOTHIAZOLE DERIVATIVES. (2003). HETEROCYCLES, 61, 639. [Link]
-
Isothiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]
-
Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Journal of Organic Chemistry, 55(10), 1471–1516. [Link]
-
Synthesis of 3,5‐disubstituted isothiazoles via trisulfur radical anion... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis of 3,5‐disubstituted isothiazoles from β‐keto dithioesters... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284–5288. [Link]
-
Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters - Organic Letters - Figshare. (2020). [Link]
-
Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]
-
Clerici, F., & Pocar, D. (2007). From isothiazoles to new or known heterocycles via cycloaddition reactions. AIR Unimi. [Link]
-
Request PDF: Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. (2020). ResearchGate. [Link]
-
The chemistry of isothiazoles - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Becan, L., & Wagner, E. (2012). Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. Acta Poloniae Pharmaceutica, 69(3), 457–464. [Link]
-
Crow, M. (2024). Light-driven method simplifies synthesis of complex heterocycles. Chemistry World. [Link]
-
Bera, A., et al. (2022). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry, 46(24), 11568-11577. [Link]
-
Enantioselective [3 + 2] cycloaddition and rearrangement of thiazolium salts to synthesize thiazole and 1,4-thiazine derivatives. (2021). Organic Chemistry Frontiers. [Link]
-
New Synthetic Method for 3,5-Disubstituted Isoxazole. (n.d.). Chinese Journal of Organic Chemistry. [Link]
-
Dalvie, D. K., et al. (2010). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Chemical Research in Toxicology, 23(11), 1795-1804. [Link]
-
PDF: New Synthetic Method for 3,5-Disubstituted Isoxazole. (2012). ResearchGate. [Link]
-
Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][6][12][13]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. (2022). RSC Advances. [Link]
-
PDF: Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (2002). ResearchGate. [Link]
-
Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. (2024). Royal Society of Chemistry. [Link]
-
Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 1-32. [Link]
-
Recent advances in the synthesis of isothiazoles. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
PDF: Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. (2017). ResearchGate. [Link]
-
Lee, J., et al. (2018). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 14, 2186–2193. [Link]
-
Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. (2020). Bioorganic & Medicinal Chemistry Letters, 30(19), 127427. [Link]
-
PDF: A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). ResearchGate. [Link]
-
Regiec, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(7), 401-13. [Link]
-
Lurasidone - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
The Journal of Organic Chemistry Ahead of Print - ACS Publications. (n.d.). Retrieved January 22, 2026, from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Lurasidone - Wikipedia [en.wikipedia.org]
- 3. Light-driven method simplifies synthesis of complex heterocycles | Research | Chemistry World [chemistryworld.com]
- 4. New Synthetic Method for 3,5-Disubstituted Isoxazole [cjcu.jlu.edu.cn]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Isothiazole synthesis [organic-chemistry.org]
- 7. Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. figshare.com [figshare.com]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Purification of Isothiazole Derivatives
Welcome to the Technical Support Center for the purification of isothiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important class of heterocyclic compounds. The isothiazole ring is a key scaffold in numerous pharmaceuticals and specialty chemicals, and achieving high purity is paramount for reliable downstream applications.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to empower you in your purification endeavors.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the underlying scientific principles.
Chromatography Troubleshooting
Question 1: My isothiazole derivative is showing poor separation from its impurities on a silica gel column. What are the likely causes and how can I improve the resolution?
Answer:
Poor separation in silica gel chromatography is a frequent challenge, often stemming from the similar polarities of the target compound and its impurities.[3] Here’s a systematic approach to troubleshoot this issue:
-
Cause A: Inappropriate Solvent System. The choice of eluent is critical. If the polarity of the solvent system is too high, both your compound and impurities will travel with the solvent front, resulting in no separation. Conversely, if the polarity is too low, nothing will move from the baseline.
-
Solution 1: Systematic Solvent Screening with TLC. Before committing to a column, screen a variety of solvent systems using Thin Layer Chromatography (TLC).[3] A good starting point for many isothiazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or acetone.[4] Aim for an Rf value of 0.25-0.35 for your target compound to ensure good separation on the column.[5]
-
Solution 2: Introduce a Different Solvent. If simple binary mixtures of hexanes/ethyl acetate are not effective, introducing a solvent with different selectivity, such as dichloromethane or methanol, can alter the interactions with the stationary phase and improve separation.[3]
-
-
Cause B: Co-eluting Impurities. Common impurities in isothiazole synthesis include unreacted starting materials (e.g., enamines, thiones) and side-products (e.g., isomers, over-chlorinated species in the synthesis of compounds like 3,4-dichloroisothiazole-5-carbonitrile).[6][7] These may have very similar polarities to your desired product.
-
Solution 1: Gradient Elution. A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can be highly effective in separating compounds with close polarities.[3]
-
Solution 2: Alternative Stationary Phases. If silica gel fails to provide adequate separation, consider switching to a different stationary phase. Alumina (basic or neutral) can be a good option, especially for basic isothiazole derivatives that may interact strongly with the acidic silanol groups on silica.[3][8] For highly polar compounds, reversed-phase chromatography (C18) or Hydrophilic Interaction Liquid Chromatography (HILIC) are powerful alternatives.[5][8]
-
Question 2: My basic nitrogen-containing isothiazole derivative is streaking badly on the TLC plate and giving broad peaks during column chromatography. What is happening and how can I fix it?
Answer:
Streaking and peak tailing of basic heterocycles on silica gel are classic signs of strong, undesirable interactions between the basic nitrogen of your isothiazole derivative and the acidic silanol groups (Si-OH) on the silica surface.[8] This leads to poor chromatographic performance.
-
Solution 1: Add a Basic Modifier. To mitigate this, add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia in methanol to your mobile phase.[3][8] These modifiers will compete for the acidic sites on the silica, preventing your compound from sticking and resulting in sharper peaks and less streaking.[8]
-
Solution 2: Use an Alternative Stationary Phase. As mentioned previously, switching to a less acidic stationary phase like neutral or basic alumina, or even a bonded phase like amino- or cyano-silica, can be very effective.[8] For analytical purposes, end-capped C18 columns are often used in reversed-phase HPLC to minimize these interactions.[9]
Question 3: My highly polar isothiazole derivative is not eluting from the silica gel column, even with highly polar solvent systems.
Answer:
This indicates that your compound is too polar and is irreversibly adsorbing to the silica gel.[3]
-
Solution 1: Drastically Increase Mobile Phase Polarity. You can try highly polar mobile phases such as dichloromethane/methanol/ammonia mixtures.[3]
-
Solution 2: Switch to Reversed-Phase Chromatography. This is often the best solution for very polar compounds.[5] In reversed-phase chromatography, the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Your polar compound will have less affinity for the stationary phase and will elute. Adding a modifier like formic acid or trifluoroacetic acid can improve peak shape.[3]
-
Solution 3: Consider HILIC. Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of very polar compounds and is an excellent alternative.[8][10]
Crystallization Troubleshooting
Question 4: My isothiazole derivative "oils out" instead of forming crystals upon cooling. What should I do?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid above its melting point.[11][12][13] This is a common problem, especially if the compound has a low melting point or if there are significant impurities present.[11][13]
-
Cause A: Solution is Supersaturated or Cooled Too Quickly.
-
Cause B: Presence of Impurities. Impurities can disrupt the crystal lattice formation.
-
Solution 1: Pre-purification. A quick filtration through a plug of silica gel to remove baseline impurities before crystallization can be effective.[3]
-
Solution 2: Scratching and Seeding. Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.[3][11] Alternatively, add a seed crystal of the pure compound to induce crystallization.[3]
-
Question 5: I have a very low recovery of my crystalline isothiazole derivative. What are the common pitfalls?
Answer:
Low recovery is a frustrating issue that can often be traced back to a few key experimental parameters.[13][14]
-
Cause A: Using Too Much Solvent. This is the most common reason for low recovery.[12][14] The goal is to create a saturated solution at the solvent's boiling point, so using the minimum amount of hot solvent is crucial.
-
Cause B: Premature Crystallization During Hot Filtration. If your compound crystallizes in the funnel during the removal of insoluble impurities, you will lose a significant amount of product.
-
Solution: Use a slight excess of hot solvent to keep the compound dissolved during filtration, and then evaporate the excess before cooling.[11]
-
-
Cause C: Significant Solubility in Cold Solvent. The ideal recrystallization solvent should have poor solubility for your compound when cold.
-
Solution: If your compound is still quite soluble at low temperatures, you may need to find a different solvent or a co-solvent system (a "good" solvent and a "poor" solvent).[3]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common classes of impurities I should expect in my isothiazole derivative synthesis?
A1: Impurities are typically related to the synthetic route. Common sources include:
-
Unreacted Starting Materials: Such as α-aminonitriles, dithioacids, or enamino thiones.[15]
-
Side-Products: Isomeric products, over-halogenated species in reactions involving chlorination, or products from competing reaction pathways.
-
Degradation Products: The isothiazole ring is generally stable and aromatic, but can be susceptible to ring-opening by strong nucleophiles like certain amines or hydrazines.[16] It is also important to consider the stability of your compound to the pH and temperature conditions of your purification.
Q2: How do I choose the best purification technique for my isothiazole derivative?
A2: The choice depends on the physical state and properties of your compound and the nature of the impurities.[3]
-
Crystallization: Ideal for solid compounds that are thermally stable and where there is a significant difference in solubility between the compound and its impurities in a chosen solvent.[3]
-
Column Chromatography: A versatile technique for both solid and liquid compounds, especially when dealing with multiple impurities or impurities with similar properties to the product.[3]
-
Distillation: Suitable for volatile, thermally stable liquid isothiazole derivatives.
-
Acid-Base Extraction: Can be very effective for purifying isothiazole derivatives with basic or acidic functional groups by separating them from neutral impurities.[8]
Q3: My isothiazole derivative is an oil. How can I purify it?
A3: Purifying oils can be challenging.
-
Column Chromatography: This is the most common method for purifying oils.
-
Conversion to a Solid Derivative: If your oily compound has a suitable functional group, you can sometimes convert it to a solid salt (e.g., a hydrochloride salt for a basic amine) which can then be purified by recrystallization. The pure salt can then be neutralized to regenerate the pure oily compound.
-
Kugelrohr Distillation: For small quantities of high-boiling, thermally stable oils, a Kugelrohr apparatus can be used for distillation under high vacuum.
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Column Chromatography of Isothiazole Derivatives
This protocol provides a general workflow for the purification of an isothiazole derivative using silica gel column chromatography.
Step 1: TLC Analysis and Solvent System Selection
-
Dissolve a small amount of your crude isothiazole derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber with a pre-screened solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize the spots under UV light and/or with a suitable stain.
-
Adjust the solvent system until the desired compound has an Rf value of approximately 0.25-0.35.[5]
Step 2: Column Packing
-
Choose an appropriately sized column (a good rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude compound by weight).
-
Pack the column with silica gel using either the "dry packing" or "wet packing" method. Ensure the packing is uniform and free of air bubbles.
Step 3: Sample Loading
-
Dissolve the crude compound in a minimum amount of the chromatography eluent or a more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
Step 4: Elution and Fraction Collection
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in an organized manner (e.g., in test tubes or vials).
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
Step 5: Isolation of the Pure Compound
-
Combine the fractions containing the pure compound.
-
Remove the solvent using a rotary evaporator to yield the purified isothiazole derivative.
Table 1: Recommended Solvent Systems for Column Chromatography of Isothiazole Derivatives
| Compound Class | Stationary Phase | Recommended Solvent System | Reference(s) |
| General Isothiazoles | Silica Gel | Petroleum Ether / Ethyl Acetate | [4] |
| Basic Isothiazoles | Silica Gel | Hexanes / Ethyl Acetate with 0.1-1% Triethylamine | [3][8] |
| Basic Isothiazoles | Alumina (Neutral or Basic) | Hexanes / Ethyl Acetate | [8] |
| Polar Isothiazoles | C18 Silica (Reversed-Phase) | Water / Acetonitrile with 0.1% Formic Acid | [3][5] |
| Highly Polar Isothiazoles | HILIC (Amino or Diol) | Acetonitrile / Water | [8][10] |
Protocol 2: General Procedure for Recrystallization of Isothiazole Derivatives
This protocol outlines the steps for purifying a solid isothiazole derivative by recrystallization.
Step 1: Solvent Selection
-
Place a small amount of the crude solid in several test tubes.
-
Add a small amount of different solvents to each tube and observe the solubility at room temperature and upon heating.
-
The ideal solvent will dissolve the compound when hot but not when cold.[17]
Step 2: Dissolution
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent.[3]
Step 3: Hot Filtration (if necessary)
-
If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.[3]
Step 4: Crystallization
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
Step 5: Isolation and Drying
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a desiccator or a vacuum oven.
Table 2: Recommended Solvents for Recrystallization of Isothiazole Derivatives
| Compound Class | Recommended Solvent(s) | Reference(s) |
| Isothiazole Carbonitriles | Cyclohexane, Hexane, Ethanol, Methanol, Water, Ethanol/Water, Acetone/Hexane | [3] |
| 5-Cyano-3,4-dichloroisothiazole | Cyclohexane | [7] |
| General Isothiazoles | Petroleum Ether | [8] |
| 5-Aminothiazole derivatives | DMF/Water, Hexane/Ethyl Acetate | [18] |
Part 4: Visual Workflows
Diagram 1: Troubleshooting Workflow for Column Chromatography
Caption: A logical workflow for troubleshooting common issues in column chromatography.
Diagram 2: Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of an appropriate purification method.
References
- BenchChem. (2025).
- BenchChem. (2025).
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved January 22, 2026, from [Link]
- Bera, A., Patra, P., Azad, A., Ali, S. A., Manna, S. K., Saha, A., & Samanta, S. (n.d.). Neat synthesis of isothiazole compounds, studies on their synthetic applications and photophysical properties.
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved January 22, 2026, from [Link]
-
University of Rochester. (n.d.). Recrystallization. Retrieved January 22, 2026, from [Link]
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of Rochester. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed.
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- University of Rochester. (n.d.). How To Purify an organic compound via recrystallization or reprecipitation?.
- University of Rochester. (n.d.).
- Bayer Aktiengesellschaft. (2008). Process for the preparation of 3,4-dichloro-isothiazole-carboxylic acid.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. JOCPR.
- Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
- Biotage. (2023, January 30).
- Alam, M. A. (n.d.). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Semantic Scholar.
- ChemicalBook. (2025, July 24). 3,4-DICHLOROISOTHIAZOLE-5-CARBOXYLIC ACID | 18480-53-0.
- ChemicalBook. (2022, December 30). 3,4-Dichloroisothiazole-5-carbonitrile | 18480-52-9.
- Mailey, E. A. (1967). 3, 4-dichloroisothiazoles and process for making them.
- Elgazwy, A.-S. S. H. (n.d.). The chemistry of isothiazoles.
- Shishkina, I., & et al. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- Hubei Chengyu Pharmaceutical Co., Ltd. (n.d.). Preparation method of 3, 4-dichloro 5-cyanoisothiazole.
- Regiec, A., Machoń, Z., Międzybrodzki, R., & Szymaniec, S. (n.d.). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed.
- Oxford Academic. (n.d.). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds.
- Wikipedia. (n.d.). Isothiazole.
- Chrom Tech, Inc. (2025, October 20).
- Rotachrom Technologies. (2024, November 7).
- BenchChem. (n.d.).
- R Discovery. (2024, July 19). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- ResearchGate. (2019, May 11). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
- MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids.
- OSTI.GOV. (1984, December 31).
- House, D. (2017, December 2).
- MDPI. (2021, January 4).
- Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis.
- ResearchGate. (2025, August 7).
- Google Patents. (n.d.). METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL.
Sources
- 1. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DE102005031348B4 - Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid - Google Patents [patents.google.com]
- 7. US3341547A - 3, 4-dichloroisothiazoles and process for making them - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. biotage.com [biotage.com]
- 11. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. jocpr.com [jocpr.com]
Technical Support Center: Troubleshooting Photochemical Experiments with Phenylisothiazoles
Welcome to the technical support center for photochemical experiments involving phenylisothiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of these light-induced reactions. Here, we move beyond simple protocols to provide in-depth, evidence-based troubleshooting strategies rooted in the fundamental photochemical principles of these fascinating heterocyclic compounds.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
Before delving into specific troubleshooting scenarios, it's crucial to grasp the core photochemical behaviors of phenylisothiazoles.
Q1: What are the primary photochemical reactions of phenylisothiazoles?
Phenylisothiazoles primarily undergo two competing photoreactions upon UV irradiation: phototransposition (isomerization) and photocleavage. The dominant pathway is highly dependent on the substitution pattern of the phenyl group on the isothiazole ring.[1] These reactions proceed from the excited singlet state, S1(π,π*), of the molecule.
-
Phototransposition: This involves the rearrangement of the atoms within the isothiazole ring to form various thiazole isomers. Several mechanistic pathways can be involved, including an electrocyclic ring closure-heteroatom migration pathway and an N2-C3 interchange pathway.[1]
-
Photocleavage: This process involves the breaking of the weak S-N bond in the isothiazole ring.[1] This can lead to the formation of reactive intermediates and potentially undesired side products.
Q2: How does the position of the phenyl group influence the photoreactivity?
The position of the phenyl group (3-, 4-, or 5-) on the isothiazole ring has a profound effect on the molecule's photochemical behavior and reactivity. This is primarily due to the ability of the phenyl group to stabilize intermediates formed during the reaction.
| Phenylisothiazole Isomer | Primary Photochemical Pathway(s) | Quantum Yield of Consumption (Φc) | Key Characteristics |
| 3-Phenylisothiazole | Phototransposition (competing pathways) | 0.13[1] | Less reactive than the 4- and 5-isomers. Product distribution is not significantly affected by solvent polarity or the presence of triethylamine (TEA).[1] |
| 4-Phenylisothiazole | Phototransposition (exclusively N2-C3 interchange) & Photocleavage | 0.41[1] | The most reactive of the three isomers due to the stabilization of the diradical intermediate by the β-phenyl group.[1] |
| 5-Phenylisothiazole | Phototransposition (competing pathways) & Photocleavage | 0.20[1] | Reactivity and product distribution are highly sensitive to solvent polarity and the presence of triethylamine (TEA).[1] |
Q3: What is the role of triethylamine (TEA) and solvent polarity in these reactions?
Triethylamine (TEA) and the polarity of the solvent can significantly influence the reaction pathway and product distribution, particularly for 5-phenylisothiazole.[1][2]
-
For 5-Phenylisothiazole: The presence of TEA and a more polar solvent enhances the N2-C3 interchange reaction pathway for phototransposition.[1][2] For instance, irradiation in benzene (a non-polar solvent) without TEA yields a mixture of phototransposition products, but in the presence of TEA, 5-phenylthiazole becomes the major product.[1] In a highly polar solvent like 2,2,2-trifluoroethanol (TFE) with TEA, the reaction becomes highly regioselective, yielding almost exclusively 5-phenylthiazole.[1]
-
For 3-Phenylisothiazole: The product distribution is not significantly affected by the addition of TEA or changes in solvent polarity.[1][2]
-
For 4-Phenylisothiazole: This isomer undergoes phototransposition exclusively via the N2-C3 interchange pathway, and its reactivity is less influenced by these parameters compared to the 5-isomer.[1]
Section 2: Troubleshooting Common Experimental Issues
This section addresses specific problems you might encounter during your photochemical experiments with phenylisothiazoles and provides actionable solutions based on established scientific principles.
Issue 1: Low or No Conversion of the Starting Material
Symptoms: Analysis of the reaction mixture (e.g., by TLC, GC, or HPLC) shows a large amount of unreacted starting material even after prolonged irradiation.
Potential Causes & Solutions:
-
Inadequate Light Source:
-
Causality: Phenylisothiazoles absorb in the UV region, and the light source must emit at a wavelength that overlaps with the substrate's absorption spectrum. Low-pressure mercury lamps, commonly used in Rayonet reactors, emit strongly at 254 nm, which is effective for these reactions.[1]
-
Troubleshooting Steps:
-
Verify the emission spectrum of your lamp.
-
Ensure the lamp is functioning correctly and has not exceeded its operational lifetime.
-
Check that the reaction vessel is made of a material transparent to the lamp's wavelength (e.g., quartz for 254 nm).
-
-
-
Presence of Quenchers:
-
Causality: Dissolved oxygen is a notorious quencher of excited states in photochemical reactions, leading to a decrease in the quantum yield. Impurities in the solvent or starting material can also act as quenchers.
-
Troubleshooting Steps:
-
Deoxygenate the reaction mixture: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-30 minutes before and during irradiation.
-
Use high-purity solvents and reagents: Purify solvents and the starting phenylisothiazole if necessary. For example, benzene can be refluxed over calcium hydride and distilled, while diethyl ether can be purified by refluxing over sodium/benzophenone.[1]
-
-
-
Low Quantum Yield of the Specific Isomer:
-
Causality: As noted in the table above, the quantum yield of consumption varies significantly between the isomers, with 3-phenylisothiazole being the least reactive.
-
Troubleshooting Steps:
-
For isomers with lower quantum yields, longer irradiation times will be necessary.
-
Monitor the reaction progress over time to determine the optimal irradiation period.
-
-
Issue 2: Complex Product Mixture and Low Yield of Desired Isomer
Symptoms: The reaction yields a complex mixture of products that is difficult to separate, with a low yield of the target photoisomer.
Potential Causes & Solutions:
-
Competing Reaction Pathways:
-
Causality: As discussed, 3- and 5-phenylisothiazole can undergo multiple phototransposition pathways, leading to a mixture of thiazole isomers.[1] 5-Phenylisothiazole can also undergo photocleavage.[1][2]
-
Troubleshooting Steps:
-
For 5-Phenylisothiazole: To favor the formation of 5-phenylthiazole, add triethylamine (TEA) to the reaction mixture and use a polar solvent like methanol or 2,2,2-trifluoroethanol (TFE).[1]
-
For 3-Phenylisothiazole: Since the product distribution is less sensitive to reaction conditions, optimizing for a single product is more challenging. Focus on efficient purification techniques.
-
-
-
Formation of Side Products from Photocleavage:
-
Causality: The photocleavage of the S-N bond can lead to reactive intermediates that can form various side products. For example, 5-phenylisothiazole can photocleave to 2-cyano-1-phenylethenethiol.[1][2]
-
Troubleshooting Steps:
-
Trapping Experiments: To confirm the presence of photocleavage products, a trapping agent can be added. For instance, the 2-cyano-1-phenylethenethiol intermediate from 5-phenylisothiazole can be trapped with benzyl bromide to form 2-cyano-1-phenylethen-1-ylbenzyl thioether, which can be isolated and characterized.[1][2]
-
Minimize Over-irradiation: Prolonged exposure to UV light can lead to the secondary photodecomposition of the desired products. Monitor the reaction and stop it once the optimal conversion has been reached.
-
-
-
Photodegradation of Products:
-
Causality: The desired photoisomers may themselves be photolabile, leading to further degradation upon extended irradiation. For example, 4-phenylthiazole, a product of 3-phenylisothiazole photolysis, can be unstable upon prolonged irradiation in the presence of TEA.[1]
-
Troubleshooting Steps:
-
Monitor Product Formation Over Time: Take aliquots from the reaction mixture at different time points and analyze them to determine the time at which the concentration of the desired product is at its maximum.
-
Consider a Flow Reactor: For larger-scale reactions, a continuous flow reactor can minimize over-irradiation and improve product selectivity by ensuring a uniform residence time in the irradiated zone.
-
-
Issue 3: Difficulty in Isolating and Purifying Products
Symptoms: The components of the reaction mixture are difficult to separate by standard column chromatography.
Potential Causes & Solutions:
-
Similar Polarity of Isomers:
-
Causality: The various thiazole and isothiazole isomers produced in the reaction often have very similar polarities, making them challenging to separate.
-
Troubleshooting Steps:
-
Preparative Layer Chromatography (PLC): This technique offers higher resolution than standard column chromatography and has been successfully used for the separation of phenylisothiazole photoisomers.[1] Silica gel plates (e.g., Kieselgel 60 F254) with a suitable solvent system (e.g., a mixture of dichloromethane and hexane) can be effective.[1]
-
High-Performance Liquid Chromatography (HPLC): For analytical and semi-preparative scale separations, reversed-phase HPLC can be a powerful tool. A C18 column with a mobile phase gradient of acetonitrile and water or a buffer is a good starting point.
-
Optimize Solvent System for Chromatography: Systematically screen different solvent systems for TLC to find one that provides the best separation of the components before attempting preparative chromatography.
-
-
Section 3: Experimental Protocols and Workflows
Protocol 1: General Procedure for Photolysis of Phenylisothiazoles
This protocol is a general guideline and should be optimized for each specific phenylisothiazole isomer and desired outcome.
-
Preparation of the Reaction Mixture:
-
Dissolve the phenylisothiazole in a high-purity solvent (e.g., benzene, cyclohexane, methanol, or TFE) in a quartz reaction vessel. The concentration is typically in the range of 0.02 M.[1]
-
If required, add triethylamine (TEA) to the solution (e.g., at a concentration of 0.015 M).[1]
-
Deoxygenate the solution by bubbling a gentle stream of nitrogen or argon through it for at least 15-30 minutes. Maintain a positive inert gas atmosphere throughout the reaction.
-
-
Irradiation:
-
Place the reaction vessel in a photochemical reactor, such as a Rayonet reactor equipped with low-pressure mercury lamps (e.g., 254 nm).[1]
-
Ensure the reaction mixture is stirred continuously to ensure homogeneous irradiation.
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC, GC, or HPLC.
-
-
Work-up and Purification:
-
Once the desired conversion is achieved, stop the irradiation.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue using preparative layer chromatography or column chromatography. A typical solvent system for silica gel is a mixture of dichloromethane and hexane.[1]
-
Characterize the purified products using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
-
Workflow for Troubleshooting Low Product Yield
Caption: A logical workflow for troubleshooting low product yield in phenylisothiazole photochemical experiments.
Section 4: Mechanistic Insights and Visualization
A deeper understanding of the reaction mechanisms can aid in predicting and controlling the outcome of your experiments.
Photochemical Pathways of 5-Phenylisothiazole
The photochemical behavior of 5-phenylisothiazole is particularly illustrative of the competing reaction pathways.
Caption: Competing photochemical pathways for 5-phenylisothiazole.
References
-
Pavlik, J. W., & Tongcharoensirikul, P. (2000). Photochemistry of 3- and 5-Phenylisothiazoles. Competing Phototransposition Pathways. The Journal of Organic Chemistry, 65(12), 3626–3632. [Link]
-
Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. (2019). Frontiers in Chemistry, 7. [Link]
-
Pavlik, J. W., & Tongcharoensirikul, P. (2000). Photochemistry of 3- and 5-phenylisothiazoles. Competing phototransposition pathways. The Journal of Organic Chemistry, 65(12), 3626–3632. [Link]
Sources
Technical Support Center: Stability of 3-Methyl-5-phenylisothiazole Under Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methyl-5-phenylisothiazole. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound, particularly in acidic environments. Our goal is to equip you with the scientific rationale behind experimental observations and to offer robust protocols for ensuring the integrity of your work.
Introduction: The Duality of Isothiazole Stability
Isothiazoles are a class of heterocyclic compounds recognized for their significant biological activity and are integral scaffolds in medicinal chemistry.[1][2] The isothiazole ring is generally considered a stable aromatic system due to the delocalization of π-electrons, which imparts a degree of resistance to degradation.[3][4] However, like all molecules, this compound is not entirely inert, and its stability can be compromised under certain experimental conditions, particularly in strongly acidic media, which are often employed in forced degradation studies to predict long-term stability and identify potential degradation products.[5][6][7] Understanding the nuances of its behavior in acidic environments is crucial for accurate experimental design, data interpretation, and formulation development.
Frequently Asked Questions (FAQs)
Here we address common questions and concerns regarding the stability of this compound in acidic conditions.
Q1: Is this compound expected to be stable in my acidic reaction or formulation buffer?
A1: Generally, this compound exhibits good stability in mildly acidic to neutral aqueous solutions at ambient temperature. The aromatic character of the isothiazole ring provides a significant barrier to spontaneous degradation.[3] However, the term "acidic conditions" is broad. Stability is contingent on several factors including pH, temperature, acid concentration, and the presence of other reactive species. For instance, studies on similar isothiazolinone compounds have shown them to be stable in acidic media but susceptible to degradation under alkaline conditions.[8] It is always recommended to perform preliminary stability studies under your specific experimental conditions.
Q2: I am observing a loss of my this compound peak in my HPLC analysis after treatment with strong acid (e.g., 1N HCl) at elevated temperatures. What is happening?
A2: The observation of compound loss under these conditions is indicative of acid-catalyzed degradation. While the isothiazole ring is relatively stable, the nitrogen atom can be protonated in a sufficiently acidic environment. This protonation can make the ring more susceptible to nucleophilic attack by water, potentially leading to ring-opening hydrolysis. The S-N bond is often the most labile linkage in the isothiazole ring under such conditions. The elevated temperature accelerates this degradation process.
Q3: What are the likely degradation products of this compound in strong acid?
A3: While specific degradation product identification for this compound requires experimental analysis, a plausible degradation pathway involves the hydrolytic cleavage of the S-N bond. This would likely result in the formation of a β-mercapto-α,β-unsaturated ketone or related tautomers. The initial protonation of the nitrogen atom facilitates the attack of a water molecule on the sulfur atom, leading to the opening of the heterocyclic ring. Further reactions of the initial ring-opened product could lead to a variety of secondary degradants.
Q4: How can I confirm if my compound is degrading and not just precipitating out of solution?
A4: This is a critical troubleshooting step. Before concluding degradation, ensure the observed loss is not due to solubility issues. You can verify this by:
-
Visual Inspection: Check for any precipitate in your sample.
-
Solvent Modification: Try diluting your sample with a compatible organic solvent in which this compound is highly soluble before HPLC analysis. If the peak area is restored, the issue is likely solubility.
-
Mass Balance Analysis: In a forced degradation study, a decrease in the parent compound peak should be accompanied by the appearance of new peaks corresponding to degradation products. If the total peak area (parent + new peaks) remains constant, it suggests degradation. A loss in total peak area might indicate the formation of non-chromophoric products or precipitation.
Troubleshooting Guide: Investigating Stability Issues
This section provides a structured approach to diagnosing and resolving stability problems with this compound in acidic media.
Initial Assessment of Stability
If you suspect instability, a systematic investigation is key. The following workflow outlines the steps to confirm and characterize the degradation.
Caption: Workflow for the initial assessment of this compound stability.
Protocol 1: Forced Degradation Study - Acid Hydrolysis
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability profile.
Objective: To assess the stability of this compound under acidic stress conditions.
Materials:
-
This compound
-
1N Hydrochloric Acid (HCl)
-
1N Sodium Hydroxide (NaOH)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
LC-MS system for peak identification
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Condition:
-
In a clean vial, add a known volume of the stock solution.
-
Add an equal volume of 1N HCl.
-
Gently mix the solution.
-
-
Control Sample: Prepare a control sample by adding an equal volume of water instead of 1N HCl to the stock solution.
-
Incubation:
-
Incubate both the stressed and control samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). It is advisable to take time points (e.g., 2, 4, 8, 24 hours) to monitor the kinetics of degradation.
-
-
Neutralization: After incubation, cool the samples to room temperature and neutralize the stressed sample with an equivalent amount of 1N NaOH.
-
Analysis:
-
Dilute both samples with a suitable mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Analyze the stressed sample by LC-MS to determine the mass of the parent compound and any degradation products.
-
Data Interpretation:
| Observation | Potential Cause | Next Steps |
| Single peak, no change in area vs. control | Stable under tested conditions | Consider more stringent conditions (higher temp., longer time) if necessary. |
| Decreased parent peak area, new peaks appear | Acid-catalyzed degradation | Characterize new peaks by LC-MS. Propose degradation pathway. |
| Decreased parent peak area, no new peaks | Degradants are not UV-active or are insoluble | Use a universal detector (e.g., CAD, ELSD) or check for precipitate. |
| Broad or distorted peaks | On-column degradation or interaction | Modify HPLC method (e.g., adjust mobile phase pH). |
Visualizing the Proposed Degradation Pathway
The following diagram illustrates a plausible mechanism for the acid-catalyzed hydrolysis of the isothiazole ring.
Caption: Proposed mechanism for the acid-catalyzed degradation of this compound.
Concluding Remarks
While this compound is a relatively stable molecule, it is not immune to degradation under forced acidic conditions. A thorough understanding of its stability profile is paramount for the development of robust synthetic methods and stable pharmaceutical formulations. The troubleshooting guide and protocols provided here offer a framework for systematically investigating and addressing potential stability issues. By employing these strategies, researchers can ensure the quality and reliability of their work with this important heterocyclic compound.
References
- Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
- Anonymous. (2025). The effects of pH on the degradation of isothiazolone biocides.
- Anonymous. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Who we serve.
- Elgazwy, A.-S. S. H. (n.d.). The chemistry of isothiazoles.
- Anonymous. (n.d.). Isothiazole chemistry. V. Acylation and acyl migration in 3-hydroxyisothiazole.
- Potkin, V. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications.
- Anonymous. (n.d.). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed.
- Anonymous. (n.d.). Overview of the Chemistry of 2-Thiazolines | Chemical Reviews.
- Anonymous. (n.d.). Thiazole - Wikipedia. Wikipedia.
- Anonymous. (n.d.). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC.
- Anonymous. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- Anonymous. (n.d.). Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Pharmaguideline.
- Anonymous. (n.d.). Chemistry of the thiazoles. Unknown Source.
- Anonymous. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Unknown Source.
- Anonymous. (2016).
- Anonymous. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Anonymous. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Anonymous. (n.d.). Real-Time Monitoring of Degradation Pathways – StabilityStudies.in. StabilityStudies.in.
- Anonymous. (n.d.).
- Anonymous. (n.d.). Analytical methods for isothiazolinones determination in different products.
- Anonymous. (n.d.). Ring-opening reactions of dihydrothiazoles. Benchchem.
- Anonymous. (n.d.). Product Class 15: Isothiazoles. Unknown Source.
- Anonymous. (n.d.). Heterocyclic compound - Wikipedia. Wikipedia.
- Anonymous. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Unknown Source.
- Anonymous. (n.d.). The Journal of Organic Chemistry Ahead of Print.
- Anonymous. (n.d.). Isothiazole - Wikipedia. Wikipedia.
- Anonymous. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Unknown Source.
- Anonymous. (2006). Quantum chemical studies on protonation of some substituted thiazole derivatives.
- Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Who we serve.
- Anonymous. (n.d.). Isothiazole synthesis. Organic Chemistry Portal.
- Anonymous. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.
- Anonymous. (n.d.). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI.
- Anonymous. (n.d.). 3-Methyl-5-phenyl-1,2-thiazole | C10H9NS | CID 600269. PubChem.
- Anonymous. (n.d.).
- Anonymous. (n.d.). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. PubMed.
- Anonymous. (n.d.). Kinetic study on the hydrolysis of thiazolium cations. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Anonymous. (2025). This compound | CAS#:1732-45-2 | Chemsrc. Chemsrc.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 5. pharmtech.com [pharmtech.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Isothiazole Synthesis & Metal Contamination Control
Welcome to the Technical Support Center dedicated to addressing the critical issue of metal contamination in isothiazole synthesis. Isothiazoles are a vital class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and agrochemicals.[1] However, their synthesis can be fraught with challenges, particularly the introduction of unwanted metal impurities that can compromise yield, purity, and, most importantly, the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of isothiazole synthesis while maintaining stringent control over metal contamination.
Part 1: Troubleshooting Guide for Metal Contamination
Metal contamination can manifest in various ways during and after your synthesis. This section provides a problem-oriented approach to diagnosing and resolving these issues.
Problem 1: Unexpected Discoloration of the Reaction Mixture or Final Product
-
Symptom: Your reaction mixture or isolated isothiazole product exhibits an unusual color (e.g., yellow, brown, black) that is not characteristic of the target compound.
-
Potential Cause & Scientific Rationale:
-
Iron Contamination: Trace amounts of iron, often leached from stainless steel reactors or spatulas under acidic conditions, can form colored complexes with organic molecules.[2][3] The presence of sulfur and nitrogen atoms in the isothiazole ring system can enhance this chelation.
-
Palladium/Rhodium Catalyst Residues: Finely divided palladium or rhodium particles from catalytic steps can appear as black or dark brown suspensions.[4] In some cases, soluble colored complexes of these metals may also form.
-
-
Recommended Solutions:
-
Initial Diagnosis (Low-Cost Screening):
-
Mitigation Strategies:
-
Use of Glass or Coated Reactors: For small-scale, sensitive reactions, switching to glass reaction vessels can eliminate the source of iron contamination.[8] For larger-scale processes, consider using glass-lined or specialized corrosion-resistant alloy reactors.
-
Inert Atmosphere: If you suspect oxidation is contributing to color formation in conjunction with metal ions, ensure your reaction is conducted under a consistently inert atmosphere (e.g., Argon or Nitrogen).[9]
-
-
Problem 2: Poor or Inconsistent Reaction Yield and/or Formation of Unidentified Byproducts
-
Symptom: Your reaction yield is significantly lower than expected, or you observe the formation of multiple, difficult-to-characterize byproducts via TLC or LC-MS analysis.
-
Potential Cause & Scientific Rationale:
-
Catalyst Poisoning or Altered Reactivity: Leached metals from equipment can interfere with the intended catalytic cycle of your primary catalyst.[9] Conversely, residual transition metals can catalyze unwanted side reactions, such as dimerization or decomposition of starting materials or products.[10] For instance, residual palladium can promote homocoupling of boronic acids in Suzuki reactions, a common method for functionalizing heterocyclic cores.[10]
-
Interaction with Isothiazole Ring: The electron-rich nature of the isothiazole ring can lead to complexation with metal ions, potentially altering its reactivity or leading to degradation pathways.[11]
-
-
Recommended Solutions:
-
Reagent and Solvent Purity Check: Before troubleshooting the reaction itself, ensure the purity of your starting materials and solvents. Trace metal impurities can sometimes be introduced from commercial reagents.
-
Transition to Metal-Free Synthesis: The most robust solution is to adopt a synthetic route that avoids the use of metal catalysts altogether. Several efficient metal-free methods for isothiazole synthesis have been developed.[12][13][14] (See Part 3 for a detailed protocol).
-
Catalyst Scavenging: If a metal-catalyzed step is unavoidable, implement a rigorous post-reaction scavenging protocol to remove the catalyst before subsequent steps or final purification.[15][16]
-
Problem 3: Difficulty in Product Purification and Failure to Meet Regulatory Metal Limits
-
Symptom: Your isothiazole product is difficult to purify via standard methods like crystallization or silica gel chromatography, and analytical testing (e.g., ICP-MS) indicates residual metal levels above the acceptable limits defined by regulatory bodies like the ICH (International Conference on Harmonization).[1]
-
Potential Cause & Scientific Rationale:
-
Strong Chelation of Metals: The nitrogen and sulfur atoms in the isothiazole ring can act as a bidentate ligand, strongly chelating to residual metal ions.[17][18] This can make the metal "travel" with the product during purification.
-
Ineffective Traditional Purification: Standard purification techniques may not be selective enough to break the strong interaction between the isothiazole product and the metal impurity.[1]
-
-
Recommended Solutions:
-
Metal Scavenging: Employ specialized metal scavengers. These are solid supports (often silica-based) functionalized with groups that have a high affinity for specific metals.[15][19][20][21][22]
-
Activated Carbon Treatment: While less selective, treatment with activated carbon can be effective in reducing a variety of metal impurities.
-
Optimize Crystallization: Carefully screen for a solvent system that maximizes the precipitation of your product while leaving the metal-product complex in the mother liquor.
-
Here is a troubleshooting workflow to guide your decision-making process:
Caption: Troubleshooting workflow for metal contamination.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary sources of metal contamination in isothiazole synthesis?
A1: Metal contamination can arise from several sources:
-
Deliberately added catalysts: Transition metals like palladium (Pd), rhodium (Rh), copper (Cu), and nickel (Ni) are commonly used in cross-coupling and cyclization reactions to form or functionalize the isothiazole ring.[23][24][25]
-
Leaching from manufacturing equipment: Stainless steel reactors, the most common type in pharmaceutical manufacturing, can leach iron (Fe), chromium (Cr), and nickel (Ni), especially under acidic or high-temperature conditions.[2][3][8]
-
Raw materials and solvents: Starting materials, reagents, and even solvents can contain trace levels of metal impurities from their own manufacturing processes.[26]
Q2: Which analytical techniques are most suitable for detecting and quantifying trace metal impurities?
A2: For accurate and sensitive quantification of trace metals, the following techniques are recommended:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis due to its exceptional sensitivity (parts-per-billion to parts-per-trillion levels) and ability to measure a wide range of elements simultaneously.
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): While generally less sensitive than ICP-MS, ICP-OES is a robust technique suitable for detecting metals at the parts-per-million level.
-
Atomic Absorption Spectroscopy (AAS): This technique is also effective for quantifying specific metals, though it is typically less sensitive than ICP-MS and analyzes one element at a time.
Q3: How can I proactively design a synthesis to avoid metal contamination from the outset?
A3: The most effective strategy is to design a "metal-free" synthesis. Recent advances in organic chemistry have led to the development of powerful synthetic methods that do not require transition metal catalysts. These often involve:
-
Condensation reactions: Utilizing simple starting materials that can be cyclized under metal-free conditions, for example, using ammonium acetate with β-ketodithioesters.[12][13][27]
-
Photoredox catalysis: Using visible light and an organic photocatalyst to facilitate reactions under mild conditions.
-
Iodine-mediated reactions: Employing hypervalent iodine reagents to promote cyclization.
Adopting such a strategy from the beginning can save significant time and resources that would otherwise be spent on challenging metal removal processes.
Q4: Are there specific challenges associated with removing metals from nitrogen and sulfur-containing heterocycles like isothiazoles?
A4: Yes, the presence of both nitrogen and sulfur atoms in the isothiazole ring can create a "soft-soft" or "soft-borderline" chelation site that has a high affinity for many transition metals, particularly palladium.[11][17] This strong binding can make it difficult to remove the metal from the desired compound. This is why specialized metal scavengers, which have an even higher affinity for the target metal, are often necessary.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for both a metal-free isothiazole synthesis and a post-synthesis metal scavenging procedure.
Protocol 1: Metal-Free Synthesis of 3,5-Disubstituted Isothiazoles
This protocol is adapted from a user-friendly and environmentally benign method for the synthesis of 3,5-disubstituted isothiazoles.[27] It relies on a sequential imine formation, cyclization, and aerial oxidation cascade under metal- and catalyst-free conditions.
Reaction Scheme:
(Acetophenone derivative) + (β-ketodithioester) --(NH₄OAc, EtOH, Reflux)--> (3,5-Disubstituted Isothiazole)
Materials:
-
Substituted Acetophenone (1.0 mmol)
-
β-ketodithioester (1.0 mmol)
-
Ammonium Acetate (NH₄OAc) (2.0 mmol)
-
Ethanol (EtOH) (5 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add the substituted acetophenone (1.0 mmol), the β-ketodithioester (1.0 mmol), and ammonium acetate (2.0 mmol).
-
Solvent Addition: Add 5 mL of ethanol to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after several hours, as determined by TLC), cool the reaction mixture to room temperature.
-
Isolation: Remove the ethanol under reduced pressure using a rotary evaporator. Add 10 mL of water to the residue and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the pure 3,5-disubstituted isothiazole.
Critical Control Points for Avoiding Metal Contamination:
-
Glassware: Ensure all glassware is thoroughly cleaned and free of any metal residues from previous experiments.
-
Stir Bar: Use a PTFE-coated magnetic stir bar and inspect it for any breaches in the coating that could expose the metal core.
-
Spatulas: Use non-metallic spatulas (e.g., ceramic or plastic) for transferring reagents.
Protocol 2: Post-Synthesis Palladium Removal Using a Thiol-Based Scavenger
This protocol describes a general procedure for removing residual palladium from a reaction mixture using a functionalized silica scavenger.
Materials:
-
Crude isothiazole product containing palladium
-
Appropriate solvent (e.g., Toluene, THF, Ethyl Acetate)
-
Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) (typically 3-10 equivalents relative to the palladium content)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (optional, but recommended)
-
Filtration apparatus (e.g., Büchner funnel or a filter cannula)
Procedure:
-
Dissolution: Dissolve the crude product containing palladium in a suitable solvent in a round-bottom flask. The concentration should be such that the mixture is easily stirrable.
-
Scavenger Addition: Add the thiol-functionalized silica scavenger to the solution. The amount to add is typically 3-10 equivalents based on the initial amount of palladium catalyst used or as determined by preliminary analysis.
-
Scavenging: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). The optimal time and temperature should be determined experimentally, but a typical duration is 2-24 hours.
-
Monitoring: The progress of palladium removal can be monitored by taking small aliquots of the solution (after filtering out the scavenger) and analyzing them by ICP-MS.
-
Filtration: Once the scavenging is complete, cool the mixture to room temperature and filter to remove the solid-supported scavenger.
-
Washing: Wash the filtered scavenger with a small amount of fresh solvent to ensure complete recovery of the product.
-
Concentration and Analysis: Combine the filtrate and washings, and concentrate under reduced pressure. Analyze the resulting material for residual palladium content to confirm it meets the required specifications.
Workflow for Scavenger Selection and Optimization:
Caption: Workflow for selecting and optimizing a metal scavenger.
Data Summary Table
| Metal Impurity | Common Sources | Potential Impact on Synthesis | Recommended Analytical Method | Primary Removal Strategy |
| Palladium (Pd) | Cross-coupling catalysts | Catalyze side reactions, discoloration (black/brown), API instability | ICP-MS | Thiol-based scavengers, Activated Carbon |
| Rhodium (Rh) | Cyclization/Annulation catalysts[12][25] | Altered catalytic activity, potential for byproduct formation | ICP-MS | Specialized scavengers, Recrystallization |
| Iron (Fe) | Leaching from stainless steel reactors[2][3] | Discoloration (yellow/brown), catalyst poisoning, byproduct formation | ICP-OES, ICP-MS, Colorimetric tests[5][28] | Use of glass-lined reactors, Chelating agents |
| Chromium (Cr) | Leaching from stainless steel reactors[2][29][30] | Potential for API degradation, toxicity concerns | ICP-MS | Use of corrosion-resistant equipment |
| Nickel (Ni) | Catalysts, Leaching from stainless steel/Hastelloy[8][23] | Contact dermatitis concerns, potential for side reactions | ICP-MS | Amine or thiol-based scavengers |
By understanding the sources of metal contamination, implementing robust analytical controls, and employing effective mitigation and removal strategies, researchers and drug developers can ensure the synthesis of high-purity isothiazole-containing molecules, safeguarding the integrity and safety of these vital compounds.
References
-
Organic Chemistry Portal. Isothiazole synthesis. [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]
-
ResearchGate. A novel and facile synthesis of 3,5-Disubstituted isothiozoles under metal free conditions using acetophenones and dithioesters | Request PDF. [Link]
-
Johnson Matthey Technology Review. oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]
-
ResearchGate. Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. [Link]
-
Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]
-
Who we serve. Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. [Link]
-
ResearchGate. One‐pot transition metal‐free synthesis of 3,5‐disubstituted and annulated isothiazoles by Singh.11. [Link]
-
ResearchGate. Synthesis of 3,5‐disubstituted isothiazoles via trisulfur radical anion.... [Link]
-
ResearchGate. Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF. [Link]
-
PMC - NIH. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]
-
Analytical Chemistry. Determination of Iron: Colorimetric o-Phenanthroline Method. [Link]
-
RELEASE OF CHROMIUM, NICKEL AND IRON FROM STAINLESS STEEL EXPOSED UNDER ATMOSPHERIC CONDITIONS AND THE ENVIRONMENTAL INTERACTION. [Link]
-
Photochemical & Photobiological Sciences (RSC Publishing). Colorimetric detection of iron and fluorescence detection of zinc and cadmium by a chemosensor containing a bio-friendly octopamine. [Link]
-
Chemistry LibreTexts. (2021, August 15). Colorimetric Fe Analysis (Experiment). [Link]
-
University of Canterbury. Determination of iron by thiocyanate colorimetry. [Link]
-
ResearchGate. Digital image-based method for iron detection using green tea (Camellia sinensis) extract as natural colorimetric reagent | Request PDF. [Link]
-
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]
-
MDPI. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. [Link]
-
ResearchGate. Leaching of iron and chromium from an indigenous ferro chromium alloy via a rotary evaporator: optimum conditions determination and kinetic analysis. [Link]
-
MDPI. Rhodium-Based Catalysts: An Impact of the Support Nature on the Catalytic Cyclohexane Ring Opening. [Link]
-
ResearchGate. Adsorption and Removal of Sulfur or Nitrogen-Containing Compounds with Metal-Organic Frameworks (MOFs). [Link]
-
Madonna University Journal System. HEAVY METAL CONTAMINATION OF PHARMACEUTICAL PRODUCTS Abstract. [Link]
-
CORE. Preparation, purification and characterization of aminopropyl-functionalized silica sol. [Link]
-
PMC - NIH. Special Issue: Sulfur-Nitrogen Heterocycles. [Link]
-
Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. [Link]
-
Journal of the Chemical Society D - RSC Publishing. Thermal elimination reactions of nitrogen and sulphur heterocycles. [Link]
-
REF Impact Case Studies. Managing risk associated with crystal polymorphism in pharmaceutical development. [Link]
-
ResearchGate. Preparation, Characterization of Thiol-functionalized Silica and Application for Sorption of Pb2+ and Cd2+ | Request PDF. [Link]
-
911Metallurgist. (2018, August 19). Preventing Chromium Leaching. [Link]
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]
-
ResearchGate. (PDF) Special Issue: Sulfur-Nitrogen Heterocycles. [Link]
-
Spectroscopy Online. (2024, March 25). Metal Ion Leaching from Stainless Steel and Hastelloy in Common Pharmaceutical Solvents and its Impact on Production and Analysis: An Interview with Jesse Bischof. [Link]
-
(2024, July 3). Protecting your drug products: Strategies for preventing metal contamination in powders. [Link]
-
Wikipedia. List of medicine contamination incidents. [Link]
-
Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link]
-
ResearchGate. REDUCTION OF CHROMIUM OXIDE IN STAINLESS STEEL SLAGS. [Link]
-
ResearchGate. Synthesis of Isothiazoles and Isoselenazoles through Rhodium-Catalyzed Oxidative Annulation with Elemental Sulfur and Selenium. [Link]
-
Semantic Scholar. Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals. [Link]
-
Arkivoc. Synthesis of benzo[d]isothiazoles: an update. [Link]
-
MDPI. Special Issue : Functionalized Silica Materials: Preparation and Applications. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. bssa.org.uk [bssa.org.uk]
- 3. researchgate.net [researchgate.net]
- 4. onyxipca.com [onyxipca.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Special Issue: Sulfur-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothiazole synthesis [organic-chemistry.org]
- 13. thieme-connect.com [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. mdpi.com [mdpi.com]
- 23. REF Case study search [impact.ref.ac.uk]
- 24. researchgate.net [researchgate.net]
- 25. arkat-usa.org [arkat-usa.org]
- 26. Site Unavailable [journal.madonnauniversity.edu.ng]
- 27. researchgate.net [researchgate.net]
- 28. Colorimetric detection of iron and fluorescence detection of zinc and cadmium by a chemosensor containing a bio-friendly octopamine - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 29. Preventing Chromium Leaching - 911Metallurgist [911metallurgist.com]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Resolving Isomeric Mixtures of Isothiazole Photoproducts
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complex challenge of separating and identifying isomeric mixtures resulting from isothiazole photoreactions. The photochemical rearrangement of isothiazoles can lead to a variety of structurally similar isomers, making their resolution and characterization a significant analytical hurdle.[1][2] This document provides practical, field-tested advice in a direct question-and-answer format to help you troubleshoot common issues and establish robust analytical workflows.
Part 1: Frequently Asked Questions - Understanding the Isomer Challenge
This section addresses foundational questions about the nature of isothiazole photoproducts and the analytical strategies required to resolve them.
Q1: Why is resolving a mixture of isothiazole photoproducts so challenging?
The primary challenge lies in the fundamental nature of isomers: they are compounds that share the same molecular formula and thus the same exact mass.[3] Photochemical reactions of isothiazoles can induce complex rearrangements, yielding a mixture of regioisomers and structural isomers (e.g., 4-phenylisothiazole rearranging to 4-phenylthiazole).[1] These isomers often possess very similar physicochemical properties, such as polarity, solubility, and vapor pressure. This similarity makes them difficult to separate using standard chromatographic techniques and hard to differentiate with mass spectrometry alone, creating what is known as the "isomer problem" in analytical chemistry.[3]
Q2: What are the primary analytical techniques for tackling this problem?
A multi-modal approach combining high-resolution separation with unambiguous spectroscopic identification is essential. The standard workflow involves:
-
Separation: High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for separating non-volatile isomers in the liquid phase. Gas Chromatography (GC) can also be used, particularly for more volatile or derivatized isothiazoles.[4][5]
-
Identification: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation of isomers, as it provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule.[6][7]
-
Confirmation: Mass Spectrometry (MS), especially when coupled with chromatography (LC-MS/GC-MS), provides molecular weight confirmation and fragmentation data that can help differentiate isomers.[8][9]
The synergy between these techniques is critical for success. Chromatography separates the mixture, while spectroscopy provides the definitive structural evidence.
Q3: What kind of isomers can I expect from a photoreaction of an isothiazole?
Photolysis can induce a cascade of structural rearrangements.[2] Depending on the starting material and reaction conditions (like solvent and sensitizers), you can expect several types of isomers. A common reaction is the rearrangement of the isothiazole ring itself. For instance, irradiation of 5-phenylisothiazole can yield 4-phenylthiazole, 3-phenylisothiazole, and 2-phenylthiazole, among other products.[1] Understanding these potential pathways is crucial for anticipating the separation challenge and guiding the structural identification process.
Part 2: Chromatographic Separation - A Troubleshooting Guide
Effective separation is the cornerstone of resolving isomeric mixtures. This section focuses on troubleshooting common HPLC issues.
Q4: My isothiazole isomers are co-eluting on a standard C18 column. What should I try next?
Co-elution on a C18 column is a frequent problem because isomers often have very similar hydrophobicity. When this occurs, you need to introduce a different separation mechanism or enhance the existing one.
Solutions:
-
Modify Mobile Phase: Systematically adjust the mobile phase composition. Small changes in the percentage of the organic modifier (e.g., acetonitrile, methanol) or the pH of the aqueous phase can significantly impact selectivity. For ionizable isothiazoles, adjusting the pH can alter their retention and potentially resolve co-eluting peaks.
-
Change Column Chemistry: This is the most effective strategy. If a C18 column (which separates primarily based on hydrophobic interactions) fails, switch to a column with a different stationary phase to introduce alternative interactions. A Phenyl column, for example, provides pi-pi interactions with aromatic analytes and can offer dramatically different selectivity for aromatic isothiazole isomers.[10]
-
Adjust Temperature: Lowering the column temperature can sometimes improve resolution, although it will also increase retention times and backpressure.[11]
-
Reduce Flow Rate: Decreasing the flow rate can increase column efficiency and may improve the separation of closely eluting peaks.[11]
Q5: I'm seeing poor peak shape (tailing or fronting) for my isothiazole analytes. What are the common causes and solutions?
Poor peak shape compromises resolution and quantification. Peak tailing is the most common issue.
Table 1: Troubleshooting Poor Peak Shape in HPLC
| Problem | Probable Causes | Recommended Solutions | Source(s) |
| Peak Tailing | 1. Secondary Interactions: Unwanted interactions between basic analytes and acidic residual silanols on the silica support. 2. Column Overload: Injecting too much sample mass. 3. Mismatched Injection Solvent: Sample dissolved in a solvent much stronger than the mobile phase. | 1. Modify Mobile Phase: Add a buffer to control pH or increase the ionic strength. For basic compounds, operating at a lower pH can help. 2. Reduce Sample Concentration: Dilute the sample and reinject. 3. Solvent Matching: Dissolve the sample in the mobile phase or a weaker solvent whenever possible. | [11][12] |
| Peak Fronting | 1. Column Overload: Often seen with high concentrations of early-eluting peaks. 2. Poor Sample Solubility: Sample precipitating on the column. | 1. Reduce Sample Concentration: Dilute the sample. 2. Change Injection Solvent: Ensure the sample is fully dissolved in a compatible solvent. | |
| Split Peaks | 1. Partially Blocked Frit: Contamination at the head of the column. 2. Column Void/Channeling: A damaged column bed. 3. Injection Solvent Effect: Severe mismatch between sample solvent and mobile phase. | 1. Use a Guard Column/Filter: Protect the analytical column. Try back-flushing the column. 2. Replace the Column: This is often an irreversible failure. 3. Match Injection Solvent: Dissolve the sample in the mobile phase. | [11] |
Q6: Is GC-MS a viable option for my isothiazole photoproducts?
Yes, GC-MS can be a very effective technique, especially for providing high-resolution separation and valuable mass spectral data. However, there are key considerations:
-
Volatility and Thermal Stability: The analytes must be volatile and thermally stable enough to be analyzed by GC without decomposition in the heated injector.
-
Derivatization: Some isothiazoles, particularly those with polar functional groups, may exhibit poor peak shape or low volatility. Derivatization can improve their chromatographic performance.[13]
-
Method Development: A method for determining five isothiazolinone biocides in water was successfully developed using GC-MS after a solid-phase extraction pre-concentration step.[4][13] This demonstrates the technique's suitability for the compound class.
Part 3: Spectroscopic Characterization - A Guide to Isomer Identification
Once you achieve chromatographic separation, you must definitively identify the structure of each isomer.
Q7: I've separated two isomers by HPLC, but their mass spectra are nearly identical. How can I definitively identify them?
This is a classic scenario where mass spectrometry reaches its limit for isomer differentiation. The definitive solution is Nuclear Magnetic Resonance (NMR) spectroscopy .[7] While MS provides the mass (which is identical for isomers), NMR reveals the precise connectivity of atoms within the molecule. Even subtle differences in the position of a substituent on the isothiazole ring will result in distinct and predictable differences in the ¹H and ¹³C NMR spectra.[8]
Q8: What NMR experiments are most useful for distinguishing between isothiazole regioisomers?
A combination of 1D and 2D NMR experiments is typically required for unambiguous assignment.[6][14]
-
¹H NMR: This is the starting point. The chemical shift (ppm) and coupling constants (J-values) of the protons provide initial clues about their electronic environment and proximity to other protons.[8]
-
¹³C NMR: This experiment shows the chemical shifts of the carbon atoms, providing complementary information.
-
2D Experiments (COSY, HSQC, HMBC): These are often essential for solving the structure.
-
COSY (Correlation Spectroscopy) shows which protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular skeleton.[6]
-
Table 2: Hypothetical ¹H NMR Data for Differentiating Methylisothiazole Isomers
| Isomer | H-3 Chemical Shift (ppm) | H-4 Chemical Shift (ppm) | H-5 Chemical Shift (ppm) | Methyl (CH₃) Shift (ppm) | Key Differentiator | Source(s) |
| 3-Methylisothiazole | --- | ~7.2 ppm | ~8.7 ppm | ~2.5 ppm | Absence of a signal for H-3; distinct shifts for H-4 and H-5. | [8][15] |
| 4-Methylisothiazole | ~8.5 ppm | --- | ~8.7 ppm | ~2.3 ppm | Absence of a signal for H-4; protons at C3 and C5 are singlets (or narrow doublets). | [8][15] |
| 5-Methylisothiazole | ~8.5 ppm | ~7.1 ppm | --- | ~2.6 ppm | Absence of a signal for H-5; H-3 and H-4 show characteristic coupling. | [8][15] |
| Note: Chemical shifts are approximate and can vary based on solvent and other substituents. |
Part 4: Protocols & Workflows
This section provides standardized protocols and visual workflows to guide your experimental design.
Experimental Workflow for Isomer Resolution & Identification
The following diagram outlines the comprehensive workflow for tackling an isomeric mixture of isothiazole photoproducts.
Caption: Overall workflow from photoreaction to isomer identification.
Protocol 1: Systematic HPLC Method Development for Isothiazole Isomers
This protocol outlines a systematic approach to developing a robust separation method.
Objective: To achieve baseline resolution (Rs > 1.5) for all isomeric photoproducts.
Materials:
-
HPLC system with UV or MS detector
-
Columns: C18 (e.g., 250 x 4.6 mm, 5 µm), Phenyl (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)
-
HPLC-grade water
-
Buffers (e.g., phosphate, formate) and pH modifiers (e.g., formic acid, phosphoric acid)[16][17]
-
Isomeric mixture sample, dissolved in a weak solvent (e.g., initial mobile phase)
Methodology:
-
Initial Scouting (C18 Column):
-
Set up a broad gradient run on the C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV (scan 210-400 nm to find optimal wavelength) or MS.
-
Rationale: This initial run determines the approximate elution conditions and complexity of the mixture. Formic acid is a common MS-compatible modifier.[16]
-
-
Evaluate and Optimize:
-
Assess the scouting chromatogram. If peaks are unresolved, proceed with optimization.
-
Optimize Gradient: If isomers are closely eluting, flatten the gradient around the elution time to increase separation (e.g., change from a 5%/min to a 1%/min ramp).
-
Change Organic Modifier: Replace Acetonitrile with Methanol. Methanol has different solvent properties and can alter selectivity.
-
Rationale: Systematic adjustments to the gradient and solvent are the fastest way to improve resolution on a given column.[12]
-
-
Change Column Chemistry:
-
If optimization on the C18 column fails, switch to the Phenyl column.
-
Repeat the initial scouting gradient from Step 1.
-
Rationale: A different stationary phase introduces new separation mechanisms (pi-pi interactions) that are highly likely to change the elution order and resolve isomers that co-elute based on hydrophobicity alone.[10]
-
-
Fine-Tune and Validate:
-
Once a promising separation is achieved, perform fine-tuning of flow rate, temperature, and gradient slope to maximize resolution.
-
Validate the method for robustness by making small, deliberate changes to the conditions.
-
Decision Tree for HPLC Troubleshooting
Use this diagram to diagnose and solve common HPLC separation issues.
Caption: A decision tree for troubleshooting common HPLC issues.
Protocol 2: Sample Preparation for NMR Analysis of Isolated Isomers
Objective: To prepare a pure, isolated isomer fraction for high-resolution NMR analysis.
Materials:
-
Isolated isomer fraction from preparative HPLC.
-
Rotary evaporator or vacuum centrifuge.
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
5 mm NMR tube.
-
Internal standard (e.g., Tetramethylsilane - TMS), if quantitative analysis is needed.
Methodology:
-
Solvent Removal:
-
Take the collected HPLC fraction (typically in ACN/water or MeOH/water) and remove the solvent using a rotary evaporator or a vacuum centrifuge. Be cautious with temperature to avoid degrading the sample.
-
Rationale: The protonated solvents from HPLC will interfere with the ¹H NMR spectrum and must be removed completely.
-
-
Sample Dissolution:
-
Dissolve the dried residue (typically 5-10 mg) in approximately 0.6 mL of a suitable deuterated solvent.[8] Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Add a small amount of internal standard (e.g., TMS at 0.03% v/v) if required for referencing the chemical shift to 0 ppm.[8]
-
Rationale: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing a large solvent peak from obscuring the analyte signals.
-
-
Transfer to NMR Tube:
-
Carefully transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the liquid height is sufficient for the instrument's detector (typically ~4-5 cm).
-
-
Acquisition:
-
Acquire standard ¹H and ¹³C spectra, followed by any necessary 2D experiments (COSY, HSQC, HMBC) to confirm the structure.
-
For ¹³C NMR, a longer relaxation delay (e.g., 5 seconds) may be needed to accurately integrate all carbon signals, especially quaternary carbons.[8]
-
References
- A Spectroscopic Showdown: Differentiating Isothiazole Regioisomers. Benchchem.
- Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. PubMed.
- Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster | Request PDF.
- Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry | Request PDF.
- Liquid Chromatography Troubleshooting Guide. Shimadzu.
- Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Sigma-Aldrich.
- Isothiazole(288-16-4) 1H NMR spectrum. ChemicalBook.
- Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
- How NMR Helps Identify Isomers in Organic Chemistry?.
- Analysis of isothiazolinones in environmental waters by gas chrom
- Resolving the Isomer Problem: Tackling Characteriz
- Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into swe
- Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies.
- Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications.
- Rp-Hplc Method Development and Validation for Estimation of Bisoprolol and Hydrochlorothiazide. IJFMR.
- Light-driven method simplifies synthesis of complex heterocycles. Chemistry World.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Light-driven method simplifies synthesis of complex heterocycles | Research | Chemistry World [chemistryworld.com]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. shimadzu.at [shimadzu.at]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Isothiazole(288-16-4) 1H NMR [m.chemicalbook.com]
- 16. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. ijfmr.com [ijfmr.com]
Technical Support Center: Enhancing Regioselectivity in Isothiazole Functionalization
Welcome to the Technical Support Center for Isothiazole Functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isothiazole chemistry. Here, we address common challenges and provide practical, field-tested solutions to enhance the regioselectivity of your reactions. Our approach is rooted in a deep understanding of reaction mechanisms and a commitment to providing robust, validated protocols.
Introduction: The Isothiazole Ring - A Privileged Scaffold with Reactivity Quirks
The isothiazole ring is a vital heterocyclic motif in medicinal chemistry and materials science, prized for its unique electronic properties and diverse biological activities. However, the selective functionalization of the isothiazole nucleus presents a significant synthetic challenge. The three carbon positions (C3, C4, and C5) exhibit distinct reactivity profiles, often leading to mixtures of regioisomers. Understanding the electronic nature of the ring is paramount to controlling functionalization.
The C5 position is generally the most acidic and susceptible to deprotonation, making it a prime target for lithiation and subsequent electrophilic quench. The C4 position is often targeted through halogenation-lithiation exchange or cross-coupling reactions. The C3 position, being adjacent to the electron-rich sulfur atom, can also be functionalized, though it often requires specific strategies. This guide will provide you with the knowledge and tools to selectively target these positions and troubleshoot common issues that arise during your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: Regioselective Lithiation and Electrophilic Quench
Question 1: My lithiation of an unsubstituted isothiazole is giving me a mixture of C5 and C3 isomers, with low overall yield. How can I improve C5 selectivity?
Underlying Principle: The C5 proton of isothiazole is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms. However, under certain conditions, competitive deprotonation at C3 can occur. Furthermore, isothiazoles can be unstable to strong bases at elevated temperatures, leading to ring-opening and decomposition.[1]
Troubleshooting Protocol:
-
Temperature is Critical: Isothiazole lithiation is highly temperature-sensitive. Performing the reaction at room temperature can lead to ring fragmentation.[1] It is crucial to maintain a low temperature throughout the addition of the organolithium reagent and the subsequent electrophilic quench.
-
Actionable Step: Cool your reaction vessel to -78 °C using a dry ice/acetone bath before adding the organolithium reagent. Maintain this temperature for the entire duration of the reaction.
-
-
Choice of Organolithium Reagent: While n-butyllithium (n-BuLi) is commonly used, sterically hindered bases like lithium diisopropylamide (LDA) can sometimes offer improved selectivity by favoring the more accessible C5 proton.
-
Actionable Step: If n-BuLi gives poor selectivity, attempt the reaction with freshly prepared LDA at -78 °C.
-
-
Solvent Effects: The choice of solvent can influence the aggregation state of the organolithium reagent and the stability of the lithiated intermediate. Tetrahydrofuran (THF) is a common choice.
-
Actionable Step: Ensure your THF is anhydrous. The presence of water will quench the organolithium reagent and lead to low yields.
-
-
Addition Rate: Slow, dropwise addition of the organolithium reagent can help to control the exotherm and minimize side reactions.
-
Actionable Step: Use a syringe pump for the slow addition of the organolithium reagent over a period of 30-60 minutes.
-
Experimental Protocol: Highly Regioselective C5 Lithiation of Isothiazole
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous THF (10 mL) and isothiazole (1.0 mmol).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the desired electrophile (e.g., iodomethane, 1.2 mmol) dropwise and continue stirring at -78 °C for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL) at -78 °C.
-
Allow the mixture to warm to room temperature, and then extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Workflow for Troubleshooting Poor C5-Lithiation Selectivity
Caption: Troubleshooting workflow for C5-lithiation issues.
Section 2: Regioselective Halogenation
Question 2: I am trying to brominate a 3-substituted isothiazole and I'm getting a mixture of 4-bromo and 5-bromo isomers. How can I selectively obtain the 4-bromo product?
Underlying Principle: Direct electrophilic bromination of isothiazoles often leads to a mixture of isomers, with the regioselectivity being highly dependent on the directing effects of existing substituents and the reaction conditions. For many substituted isothiazoles, the C4 position is the kinetically favored site for electrophilic attack.
Troubleshooting Protocol:
-
Choice of Brominating Agent: The reactivity of the brominating agent can significantly impact selectivity. Milder reagents often provide better control.
-
Actionable Step: Instead of using elemental bromine (Br₂), which is highly reactive, switch to N-bromosuccinimide (NBS). NBS is a milder source of electrophilic bromine and can improve regioselectivity.[2]
-
-
Solvent and Temperature: The reaction medium and temperature play a crucial role. Non-polar solvents at lower temperatures can enhance selectivity by minimizing over-reaction and side product formation.
-
Actionable Step: Perform the reaction in a non-polar solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) at 0 °C to room temperature. Avoid high temperatures which can lead to radical reactions and loss of selectivity.
-
-
Catalyst Influence: In some cases, a catalytic amount of an acid or a Lewis acid can promote the desired regioselectivity. However, this should be approached with caution as it can also lead to decomposition.
-
Actionable Step: If using NBS alone is not sufficient, consider adding a catalytic amount of a proton source like acetic acid.
-
Experimental Protocol: Regioselective C4-Bromination of 3-Methylisothiazole
-
In a round-bottom flask, dissolve 3-methylisothiazole (1.0 mmol) in chloroform (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 mmol) portion-wise over 15 minutes.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with chloroform (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography to isolate the 4-bromo-3-methylisothiazole.
Table 1: Comparison of Bromination Conditions for 3-Substituted Isothiazoles
| Brominating Agent | Solvent | Temperature (°C) | Major Product | Typical Yield (%) | Reference |
| Br₂ | Acetic Acid | 25 | Mixture of 4- and 5-bromo | Variable | [3] |
| NBS | CCl₄ | 25-77 | 4-Bromo | 70-85 | |
| NBS | Acetonitrile | 60 | 4-Bromo | ~96 (for similar systems) |
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
Question 3: My Suzuki-Miyaura coupling of a 4-bromoisothiazole is sluggish and gives significant amounts of the de-brominated starting material. What can I do to improve the reaction?
Underlying Principle: Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, issues such as low reactivity, catalyst deactivation, and side reactions like protodehalogenation can arise. The success of the reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.
Troubleshooting Protocol:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. Electron-rich and bulky phosphine ligands often promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Actionable Step: If you are using Pd(PPh₃)₄ with poor results, switch to a more active catalyst system such as Pd(OAc)₂ with a Buchwald-type ligand (e.g., SPhos, XPhos) or a palladacycle precatalyst.[4]
-
-
Base Selection: The base plays a crucial role in the transmetalation step. The choice of base should be tailored to the substrates.
-
Actionable Step: If a weak base like Na₂CO₃ is not effective, try a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize its surface area.
-
-
Solvent System: A mixture of an organic solvent and water is often used. The solvent system must be thoroughly degassed to prevent catalyst oxidation.
-
Actionable Step: Use a mixture of dioxane and water or toluene and water. Degas the solvent mixture thoroughly by bubbling with argon or nitrogen for at least 30 minutes before adding the catalyst.
-
-
Boronic Acid Quality: Boronic acids can undergo decomposition (protodeboronation).
-
Actionable Step: Use fresh, high-purity boronic acid. If the quality is suspect, consider converting it to the corresponding trifluoroborate salt, which is more stable.
-
Workflow for Optimizing Suzuki-Miyaura Coupling
Caption: Decision tree for troubleshooting Suzuki-Miyaura reactions.
Section 4: Purification of Regioisomers
Question 4: I have synthesized a mixture of isothiazole regioisomers that are difficult to separate by standard column chromatography. What are my options?
Underlying Principle: Regioisomers of substituted isothiazoles can have very similar polarities, making their separation by conventional silica gel chromatography challenging.
Troubleshooting Protocol:
-
Optimize Chromatographic Conditions:
-
Actionable Step: Experiment with different solvent systems. A shallow gradient or isocratic elution with a solvent mixture that provides a good separation on TLC should be used. Sometimes, adding a small amount of a third solvent (e.g., a few drops of acetic acid or triethylamine for acidic or basic compounds, respectively) can improve separation.
-
-
Alternative Stationary Phases:
-
Actionable Step: If silica gel is ineffective, consider using other stationary phases such as alumina (basic or neutral), or reverse-phase C18 silica.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Actionable Step: For challenging separations, preparative HPLC is a powerful technique. Both normal-phase and reverse-phase columns can be used. Method development on an analytical scale is recommended before scaling up.[5]
-
-
Crystallization:
-
Actionable Step: If one of the isomers is a solid, fractional crystallization can be an effective purification method. Experiment with different solvents and solvent mixtures to induce selective crystallization of one isomer.
-
-
Derivative Formation:
-
Actionable Step: In some cases, it may be possible to selectively react one isomer to form a derivative with significantly different properties, allowing for easy separation. The protecting group can then be removed to yield the pure isomer.
-
References
-
B. Iddon, Lithiation of Five-membered Heteroaromatic Compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles, ResearchGate. [Link]
-
Y. Li, et al., Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification, Molecules, 2018. [Link]
-
D. B. Collum, et al., A Protocol for Safe Lithiation Reactions Using Organolithium Reagents, J. Vis. Exp., 2016. [Link]
-
Yoneda Labs, Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
R. V. Kaberdin, V. I. Potkin, Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications, Russian Chemical Reviews, 2002. [Link]
-
M. A. Ansari, et al., Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents, Molecules, 2022. [Link]
-
Organic Chemistry Portal, Isothiazole synthesis. [Link]
-
N. Bumagin, V. Potkin, Functionalized isoxazole and isothiazole ligands: design, synthesis, palladium complexes, homogeneous and heterogeneous catalysis in aqueous media, ResearchGate. [Link]
-
A. E. Mekky, et al., New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking, Molecules, 2019. [Link]
-
J. Wu, et al., Thiazole and Isothiazole Chemistry in Crop Protection, J. Agric. Food Chem., 2025. [Link]
-
D. A. Nagib, et al., Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach, Isr. J. Chem., 2016. [Link]
-
A. D'Onofrio, et al., Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions, Molecules, 2019. [Link]
-
A.-S. S. Hamad Elgazwy, The chemistry of isothiazoles, Tetrahedron, 2003. [Link]
-
S. D. Van Hoof, et al., Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities, ChemRxiv, 2023. [Link]
-
Y. Riadi, et al., Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry, Molecules, 2021. [Link]
-
T. Grisez, et al., Synthesis and Functionalization of Thiazolo[c]isothiazoles, J. Org. Chem., 2026. [Link]
-
Chromatography Today, Easy purification of isomers with prepacked glass columns. [Link]
-
J. Wu, et al., Thiazole and Isothiazole Chemistry in Crop Protection, ACS Publications. [Link]
-
A. E. Mekky, et al., New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking, MDPI. [Link]
-
Y. Ivanova, et al., Synthesis of benzo[d]isothiazoles: an update, Arkivoc, 2024. [Link]
-
Y. Suo, et al., Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography, J. Chromatogr. B Analyt. Technol. Biomed. Life Sci., 2013. [Link]
-
S. S. Gholap, et al., Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst, Molecules, 2017. [Link]
-
K. Wang, et al., Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles, RSC Adv., 2023. [Link]
-
C. W. Coley, et al., Multitask Prediction of Site Selectivity in Aromatic C-H Functionalization Reactions, J. Am. Chem. Soc., 2020. [Link]
-
J. A. E. M. de Wight, et al., Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors, Org. Biomol. Chem., 2024. [Link]
-
S. Farcas, et al., the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc, ResearchGate. [Link]
-
M. A. Alam, et al., A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance, Med & Analy Chem Int J, 2019. [Link]
-
X. Song, et al., Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives, RSC Adv., 2018. [Link]
-
W.-W. Chen, et al., Preparation of Thioanisole Biscarbanion and C–H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles, Eur. J. Org. Chem., 2021. [Link]
-
V. A. Soloshonok, et al., ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS, Ukrainian Chemistry Journal, 2021. [Link]
-
Y. Ito, et al., Preparative separation of isomeric sulfophthalic acids by conventional and pH-zone-refining counter-current chromatography, J. Chromatogr. A, 1999. [Link]
-
M. Z. Brzeziński, et al., New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity, Pharmazie, 1999. [Link]
Sources
Validation & Comparative
A Comparative Analysis of Isothiazole Synthesis Methods: A Guide for Researchers
Introduction: The Enduring Significance of the Isothiazole Scaffold
The isothiazole (or 1,2-thiazole) ring is a five-membered heteroaromatic system that commands significant attention in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique electronic properties, arising from the juxtaposition of nitrogen and sulfur atoms, impart a range of biological activities. Isothiazole derivatives are integral components of antibacterial agents, including certain penicillins and cephalosporins, and have shown efficacy as anti-inflammatory, anticonvulsive, and antithrombotic agents.[1] Furthermore, their applications extend to herbicides and the stabilization of photomaterials.[1]
Given the broad utility of this scaffold, the efficient and selective synthesis of isothiazole derivatives is a critical endeavor for researchers in drug discovery and chemical development. The choice of synthetic route can profoundly impact yield, purity, scalability, and the accessible substitution patterns. This guide provides a comparative analysis of the most prominent and emerging methods for isothiazole synthesis, offering insights into the underlying mechanisms and practical considerations to aid in method selection.
Chapter 1: Foundational Strategies for Isothiazole Ring Construction
The classical methods for isothiazole synthesis remain workhorses in many laboratories, valued for their reliability and use of accessible starting materials.
The Hurd-Mori Synthesis: Cyclization of α-Methylene Ketone Hydrazones
The Hurd-Mori reaction is a well-established method for synthesizing 1,2,3-thiadiazoles through the cyclization of hydrazone derivatives with thionyl chloride (SOCl₂).[2][3] While primarily known for thiadiazoles, modifications and analogous reactions can lead to isothiazole systems. The core principle involves the reaction of a compound with an active methylene group adjacent to a carbonyl, which is first converted to a hydrazone. Subsequent treatment with a sulfur source and cyclizing agent forms the heterocyclic ring.
Mechanistic Rationale: The reaction proceeds via the formation of an N-acyl or N-tosyl hydrazone, which then undergoes cyclization with thionyl chloride.[2] The choice of substituents on the hydrazone is critical for directing the regioselectivity of the cyclization.
Advantages:
-
Utilizes readily available ketone starting materials.[3]
-
A robust and often high-yielding reaction.[3]
Limitations:
-
Primarily oriented towards 1,2,3-thiadiazoles, requiring specific substrates for isothiazole formation.
-
The use of thionyl chloride requires careful handling due to its corrosive nature.[3]
Caption: Conceptual workflow of the Hurd-Mori synthesis approach.
Gewald Aminothiophene Synthesis and Subsequent Cyclization
The Gewald reaction is a powerful multi-component reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene.[4] While this reaction directly produces thiophenes, it serves as a crucial starting point for isothiazole synthesis through subsequent modification and ring closure. A modified Gewald approach, using specific α-substituted acetonitriles, can lead directly to thiazoles, highlighting the fine balance of reactivity.[5][6]
Mechanistic Rationale: The reaction initiates with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[4] The substituent on the α-carbon of the nitrile starting material is a key determinant of the final product, with certain groups favoring thiazole over thiophene formation.[5]
Advantages:
-
High degree of convergence in a one-pot reaction.
-
Builds highly functionalized heterocyclic systems.
-
Mild reaction conditions and readily available starting materials.
Limitations:
-
The standard reaction yields aminothiophenes, requiring further steps for isothiazole synthesis.
-
Regioselectivity can be an issue depending on the substrates.
Synthesis from Enamines and Sulfur Reagents
A versatile and widely used strategy involves the reaction of enamines, enaminoesters, or enaminones with a sulfur source. These reactions often proceed through a (4+1) annulation strategy, where a four-atom component (the enamine derivative) reacts with a single sulfur/nitrogen atom source.[7]
A notable example is the reaction of β-ketodithioesters or β-ketothioamides with ammonium acetate (NH₄OAc).[7] This metal-free approach relies on a cascade of imine formation, cyclization, and aerial oxidation to construct the C-N and S-N bonds in a single pot.[7]
Mechanistic Rationale: The enamine provides the C-C-C-N backbone. The sulfur transfer reagent, often in combination with an ammonia source, delivers the S and N atoms required to close the isothiazole ring. The reaction is typically driven by the formation of the stable aromatic ring system.
Advantages:
-
Often proceeds under metal-free conditions.[7]
-
Good functional group tolerance.
-
Directly assembles the isothiazole core.
Limitations:
-
The synthesis of the enamine precursors can sometimes be challenging.
Caption: General strategy for isothiazole synthesis from enamines.
Chapter 2: Modern and Emergent Synthetic Strategies
Recent advances in organic synthesis have opened new avenues for constructing the isothiazole ring, often with improved efficiency, selectivity, and substrate scope.
Multi-Component Reactions (MCRs)
Modern synthetic chemistry increasingly leverages multi-component reactions (MCRs) to build molecular complexity in a single step. A recently developed three-component strategy employs enaminoesters, fluorodibromoamides/esters, and elemental sulfur to selectively form isothiazoles.[8][9][10] This method is notable for proceeding via C-F bond cleavages and the formation of new C-S, C-N, and N-S bonds.[8][10]
Advantages:
-
High atom economy and operational simplicity.
-
Rapid construction of complex molecules.[9]
-
High selectivity for isothiazole or thiazole products by tuning reaction conditions.[9]
Transition-Metal Catalyzed Approaches
Transition-metal catalysis, particularly involving rhodium, has enabled novel disconnections for isothiazole synthesis. One such method is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with various nitriles.[7][11] This reaction proceeds through a rhodium α-thiavinyl carbenoid intermediate to furnish 3,4,5-functionalized isothiazoles.[7]
More recently, C-H activation has emerged as a powerful tool. A rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur provides an efficient route to benzo[d]isothiazoles, showcasing the power of C-H functionalization in heterocyclic synthesis.[12]
Advantages:
-
Access to unique substitution patterns not easily achieved through classical methods.
-
High efficiency and selectivity.
-
Milder reaction conditions in some cases.
Limitations:
-
Cost and toxicity of some metal catalysts.
-
Requires careful optimization of ligands and reaction conditions.
Chapter 3: Comparative Analysis and Method Selection
Choosing the optimal synthetic method depends on several factors, including the desired substitution pattern, availability of starting materials, scalability, and cost.
Quantitative Comparison of Key Methods
| Method Type | Key Reactants | Typical Conditions | Yields | Advantages | Disadvantages |
| Hurd-Mori Type | α-Methylene Ketone Hydrazone, SOCl₂ | Reflux in solvent like CH₂Cl₂[3] | Good to Excellent | Readily available starting materials | Use of corrosive SOCl₂, primarily for thiadiazoles |
| Gewald-Type | Ketone/Aldehyde, α-Cyanoester, Sulfur, Base | One-pot, often mild (RT to 50°C) | Good to Excellent | High convergence, functionalized products | Often produces thiophenes requiring further steps |
| Enamine Condensation | Enaminone/β-Keto thioamide, NH₄OAc | Metal-free, often requires heating | Moderate to Good[7] | Atom-economical, metal-free, one-pot cascade[7] | Precursor synthesis can be multi-step |
| Three-Component | Enaminoester, Fluorodibromo-reagent, Sulfur | Often mild, photocatalysis can be used[9] | Good to Excellent[9] | High selectivity, rapid complexity generation | Newer method, substrate scope still expanding |
| Rh-Catalyzed | 1,2,3-Thiadiazole, Nitrile | Requires Rh catalyst, elevated temperatures | Good to Excellent[7] | Access to diverse substitution patterns | Cost of catalyst, ligand optimization needed |
Decision-Making Workflow for Method Selection
To assist researchers, the following workflow provides a logical path for selecting an appropriate synthetic strategy.
Caption: A workflow to guide the selection of an isothiazole synthesis method.
Experimental Protocols
Protocol 1: Synthesis of a 3,5-Disubstituted Isothiazole via (4+1) Annulation
This protocol is adapted from a reported metal-free synthesis using β-ketothioamides and ammonium acetate.[7]
-
To a round-bottom flask: Add the β-ketothioamide (1.0 mmol) and ammonium acetate (2.0 mmol).
-
Add Solvent: Add 5 mL of a suitable solvent such as ethanol or DMF.
-
Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into ice-water and stir until a precipitate forms.
-
Isolation: Filter the solid product, wash with cold water, and dry under vacuum.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: General Procedure for Rh-Catalyzed Transannulation
This protocol is a general representation based on the rhodium-catalyzed reaction of 1,2,3-thiadiazoles with nitriles.[7]
-
Inert Atmosphere: To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the 1,2,3-thiadiazole (0.5 mmol), the rhodium catalyst (e.g., [Rh(cod)Cl]₂, 2.5 mol%), and the appropriate ligand.
-
Add Reagents: Add the nitrile (1.5 mmol, used as solvent or with a co-solvent) via syringe.
-
Reaction: Seal the tube and heat the mixture to the specified temperature (e.g., 120-140 °C) for 12-24 hours.
-
Cooling & Concentration: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired isothiazole.
Conclusion and Future Outlook
The synthesis of isothiazoles has evolved from classical cyclization reactions to sophisticated, highly efficient modern methodologies. While foundational methods like the Hurd-Mori and Gewald reactions remain relevant, the advent of multi-component and transition-metal-catalyzed strategies has significantly expanded the toolkit for chemists. These newer methods offer access to previously challenging substitution patterns and improve the overall efficiency of synthesis.
Future developments will likely focus on further enhancing the sustainability of these reactions, for example, through the use of more benign solvents, earth-abundant metal catalysts, and photochemical or electrochemical methods that minimize waste and energy consumption. As the demand for novel, biologically active molecules continues to grow, innovation in heterocyclic synthesis, particularly for privileged scaffolds like isothiazole, will remain a vibrant and critical area of chemical research.
References
-
Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284–5288. [Link]
-
ResearchGate. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters | Request PDF. [Link]
-
Figshare. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters - Organic Letters. [Link]
-
Academia.edu. (n.d.). (PDF) The chemistry of isothiazoles. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. [Link]
-
Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2). [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
Turner, S., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883. [Link]
-
Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. [Link]
-
Wikipedia. (n.d.). Gewald reaction. [Link]
-
PubMed. (2015). Thiazole Formation Through a Modified Gewald Reaction. [Link]
-
ResearchGate. (2022). Recent advances in the synthesis of isothiazoles. [Link]
-
ResearchGate. (n.d.). (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. [Link]
-
Science of Synthesis. (n.d.). Product Class 15: Isothiazoles. [Link]
-
PubMed. (n.d.). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. [Link]
-
ResearchGate. (2015). Gwald reaction : what are best procedures & work up steps for synthesis of 2-thioxo thiazole derivatives? [Link]
-
Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
Arkivoc. (2024). Synthesis of benzo[d]isothiazoles: an update. [Link]
-
Stanetty, P., et al. (2000). Synthesis of Pyrrolo[2,3-d][8][9][10]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 5(7), 896-904. [Link]
-
ResearchGate. (n.d.). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. [Link]
Sources
- 1. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole formation through a modified Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. figshare.com [figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Isothiazole synthesis [organic-chemistry.org]
- 12. arkat-usa.org [arkat-usa.org]
A Comparative Guide to the Definitive Structural Validation of 3-Methyl-5-phenylisothiazole Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural determination of novel chemical entities is the bedrock of credible research. Within medicinal chemistry, the isothiazole scaffold is a privileged heterocycle, forming the core of numerous bioactive compounds.[1][2] However, its synthesis can often yield regioisomers, where a subtle shift in substituent placement—for instance, between 3-methyl-5-phenylisothiazole and 5-methyl-3-phenylisothiazole—can lead to profoundly different biological and physical properties.
This guide provides an in-depth, technically-grounded comparison of the essential analytical techniques required to validate the structure of this compound derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, demonstrating how an integrated, multi-technique workflow creates a self-validating system for achieving irrefutable structural proof.
The Analytical Gauntlet: An Orthogonal Approach to Validation
No single technique is sufficient for the complete structural elucidation of a novel derivative. A robust validation strategy relies on orthogonal methods—a series of independent analytical techniques where the results of one corroborate and build upon the last. This workflow is not merely a checklist; it is a logical progression from confirming basic properties to defining precise atomic connectivity.
Mass Spectrometry: The Molecular Weight Gatekeeper
Mass spectrometry (MS) serves as the foundational first pass in any structural validation workflow.[1] Its primary role is to confirm the molecular weight and, by extension, the molecular formula of the synthesized compound.
Expert Rationale: For a target like this compound (C₁₀H₉NS), high-resolution mass spectrometry (HRMS) should yield a molecular ion peak [M+H]⁺ at m/z 176.0534, confirming the elemental composition. While techniques like Electron Ionization (EI) can produce fragmentation patterns, relying on these alone to distinguish regioisomers is fraught with peril.[3] Fragmentation pathways can be complex and may not be sufficiently unique to provide conclusive evidence of substituent placement.[4] Therefore, MS is a necessary, but insufficient, tool for isomeric validation.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrument Setup: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer for high-resolution analysis.
-
Infusion: Introduce the sample into the ion source via direct infusion at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the spectrum in positive ion mode, scanning a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-500).
-
Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and compare the exact mass to the theoretical calculated mass for the molecular formula C₁₀H₉NS. The mass error should be below 5 ppm.
NMR Spectroscopy: The Cornerstone of Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of a molecule in solution. For distinguishing this compound from its 5-methyl-3-phenyl isomer, a combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is definitive.
Expert Rationale: The chemical environment of every proton and carbon atom is unique, resulting in a distinct spectral fingerprint. The key to differentiating the isomers lies in how the methyl and phenyl groups influence the chemical shifts of the isothiazole ring atoms and, crucially, in observing long-range correlations between these groups and the ring.
¹H and ¹³C NMR: The Initial Fingerprint
One-dimensional NMR provides the initial, high-level view of the molecular structure. The chemical shift of the lone proton on the isothiazole ring (H4) is a critical diagnostic marker.
-
In This compound , the H4 proton is adjacent to the electron-withdrawing phenyl group, which will deshield it, shifting it further downfield.
-
In the 5-methyl-3-phenylisothiazole isomer, H4 is adjacent to the methyl group, resulting in a more upfield chemical shift.
Similarly, the ¹³C NMR spectrum will show distinct shifts for the ring carbons, particularly the substituted C3 and C5 quaternary carbons.[5]
2D NMR: Providing Unambiguous Proof of Connectivity
While 1D NMR provides strong clues, 2D correlation experiments provide the irrefutable evidence required for publication and intellectual property claims.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps every proton directly to the carbon it is attached to in a single bond.[6][7][8] It serves to definitively assign the ¹H and ¹³C signals for the C4-H4 pair and the methyl group.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate arbiter for isomer identification. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[6][8] The logic is as follows:
-
For This compound , the key correlation is a ²J coupling between the methyl protons and the C3 carbon . A ³J correlation to C4 will also be observed.
-
For the alternative 5-Methyl-3-phenylisothiazole isomer, the methyl protons would instead show a ²J correlation to the C5 carbon .
-
The presence of the Me → C3 correlation and the absence of a Me → C5 correlation is a self-validating piece of data that conclusively identifies the 3-methyl-5-phenyl structure.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Spectrometer Setup: Use a spectrometer with a minimum field strength of 400 MHz for adequate signal dispersion.
-
1D Spectra Acquisition:
-
2D Spectra Acquisition:
-
Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Assign all peaks, focusing on the key diagnostic correlations identified above.
Comparative Data Summary
The following table summarizes the predicted key diagnostic NMR data used to differentiate between the two primary regioisomers. These values are based on established principles of substituent effects on the isothiazole ring system.[5]
| Parameter | This compound (Expected) | 5-Methyl-3-phenylisothiazole (Alternative) | Rationale for Difference |
| ¹H: H4 Shift (ppm) | ~7.5 - 7.8 | ~7.0 - 7.3 | H4 is deshielded by the adjacent phenyl group at C5. |
| ¹H: -CH₃ Shift (ppm) | ~2.5 - 2.7 | ~2.4 - 2.6 | Minor difference, but the electronic environment varies. |
| ¹³C: C3 Shift (ppm) | ~158 - 162 | ~165 - 170 | C3 is directly attached to the methyl group. |
| ¹³C: C5 Shift (ppm) | ~150 - 155 | ~148 - 152 | C5 is directly attached to the phenyl group. |
| Key HMBC Cross-Peak | -CH₃ protons ↔ C3 | -CH₃ protons ↔ C5 | This 2-bond correlation is the definitive proof of connectivity. |
X-ray Crystallography: The Gold Standard
For novel compounds of significant interest, or when spectroscopic data remains ambiguous, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure.[10] It generates a three-dimensional map of electron density, allowing for the direct visualization of the atomic arrangement in the solid state.[11][12]
Expert Rationale: While NMR provides definitive connectivity in solution, X-ray crystallography provides absolute stereochemistry and solid-state conformation. It is considered the "gold standard" because it is a direct observation method, leaving no room for interpretation regarding atom-to-atom connectivity.[13] Obtaining a publication in a top-tier journal or filing a robust patent often requires this level of validation for a lead compound.
Experimental Workflow: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. Slowly evaporate a solution of the highly purified compound in a suitable solvent system (e.g., hexane/ethyl acetate, dichloromethane/methanol) until single, well-formed crystals appear.
-
Crystal Mounting: Carefully select a suitable crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[12]
-
Structure Solution & Refinement: The diffraction data is processed to determine the unit cell and space group. The electron density map is calculated, from which an atomic model is built and refined to best fit the experimental data.[12][14]
Visualization of the Validation Workflow
The following diagram illustrates the logical decision-making process for the structural validation of a this compound derivative, highlighting the central role of NMR in distinguishing isomers.
Caption: A logical workflow for the structural validation of isothiazole derivatives.
Conclusion
The rigorous validation of a molecular structure like this compound is a non-negotiable standard in modern chemical research. This guide demonstrates that by employing an integrated workflow—beginning with mass spectrometry to confirm molecular formula and culminating in definitive 2D NMR experiments to establish connectivity—researchers can create a self-validating system of data. The key to differentiating regioisomers lies in the strategic application of HMBC spectroscopy to pinpoint long-range correlations that are unique to each structure. While X-ray crystallography remains the ultimate arbiter, a well-executed NMR analysis provides the robust, publication-quality evidence necessary to proceed with confidence in drug discovery and development endeavors.
References
- A Spectroscopic Showdown: Differentiating Isothiazole Regioisomers. Benchchem.
- Supporting Information for Synthetic Communications.
- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central.
- The chemistry of isothiazoles. Academia.edu.
- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. MDPI.
- 1H-NMR spectrum of compound (14) 3.3 13C-NMR study. ResearchGate.
- Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Who we serve.
- Correlations in the HSQC and HMBC spectra of 19. ResearchGate.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- HSQC and HMBC. NMR Core Facility - Columbia University.
- Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science.
- Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. PubMed Central.
- Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. SciRP.org.
- Supporting Information for Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. ACG Publications.
- Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts.
- MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
- Possible mass fragmentation pattern of compound 3. ResearchGate.
- X Ray Crystallography. PubMed Central.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.
- First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. MDPI.
- (PDF) Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. ResearchGate.
- Unveiling Molecular Architecture: A Comparative Guide to the Structural Validation of 4-Methyl-5-phenylisoxazole Derivatives. Benchchem.
Sources
- 1. (PDF) The chemistry of isothiazoles [academia.edu]
- 2. thieme-connect.com [thieme-connect.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2’-ylthio)acetohydrazide [scirp.org]
- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Bioisosteric Replacement of the Phenyl Ring in 3-Methyl-5-phenylisothiazole
Introduction: Beyond the Benzene Ring
In the landscape of medicinal chemistry, the phenyl ring is ubiquitous. It serves as a fundamental scaffold, an essential pharmacophoric element, and a key player in establishing crucial hydrophobic and π-stacking interactions with biological targets.[1] Its rigid, planar structure provides an ideal framework for orienting functional groups in three-dimensional space. However, the very properties that make the phenyl ring so useful can also be its downfall during drug development.[1]
The lipophilic nature of the benzene ring often contributes to poor aqueous solubility, and its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes is a primary source of metabolic instability, leading to rapid clearance and potential formation of reactive metabolites.[1] This guide addresses these challenges head-on, using 3-Methyl-5-phenylisothiazole as a model scaffold to explore strategic bioisosteric replacements for the terminal phenyl ring.
Bioisosterism, the strategy of substituting one chemical moiety with another that retains similar steric and electronic characteristics, is a cornerstone of modern lead optimization.[2] A successful bioisosteric swap can preserve or enhance target affinity while rectifying undesirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] This guide provides a comparative analysis of classical (aromatic heterocycles) and non-classical (sp³-rich, saturated) bioisosteres, supported by experimental data and detailed synthetic protocols to empower researchers in their quest to design safer, more effective therapeutics.
Part 1: Comparative Analysis of Aromatic Heterocyclic Bioisosteres
Replacing the phenyl ring with an aromatic heterocycle is a classical bioisosteric strategy. The introduction of heteroatoms like nitrogen or sulfur into the ring fundamentally alters its physicochemical properties without drastically changing its size or shape. This allows for the modulation of electronics, polarity, and metabolic stability while providing new opportunities for specific interactions with the target protein.
The diagram below illustrates the core strategy of replacing the phenyl group in our model compound with common five- and six-membered aromatic heterocycles.
Caption: Classical bioisosteric replacement of the phenyl ring.
Thiophene: The Close Mimic
The thiophene ring is often considered the closest bioisostere to benzene.[3] With its five-membered ring containing a sulfur atom, it is aromatic and has a similar size and planar structure.[4]
-
Rationale for Use: The primary motivation for swapping a phenyl for a thiophene ring is often to alter the metabolic profile. While still susceptible to oxidation, the sites of metabolism are different, which can be advantageous. The sulfur atom's lone pairs can also engage in different non-covalent interactions compared to a C-H group.[5]
-
Physicochemical Impact: Thiophene is slightly more polar than benzene and possesses a small dipole moment. Its electron-rich nature makes it more reactive towards electrophilic substitution than benzene.[4][5] This enhanced electron density can influence interactions with the target.[6]
-
Experimental Evidence: In a study on dopamine uptake inhibitors, the bioisosteric replacement of a phenyl ring with thiophene resulted in a compound with an essentially identical in vivo regional brain distribution, demonstrating that the thiophene ring was successfully recognized by the target transporter.[7]
Pyridine: Introducing Polarity and H-Bonding
Replacing a phenyl ring with pyridine introduces a nitrogen atom, which significantly alters the ring's electronic properties.[8] Depending on the nitrogen's position (2-, 3-, or 4-), the impact can be fine-tuned.
-
Rationale for Use: The key advantage of pyridine is the introduction of a basic nitrogen atom, which can act as a hydrogen bond acceptor.[9] This provides an opportunity to form a new, potent interaction with the target protein, potentially boosting affinity. The electron-deficient nature of the pyridine ring also makes it more resistant to oxidative metabolism compared to benzene.[10] Furthermore, the basicity of the nitrogen can be leveraged to improve aqueous solubility through salt formation.
-
Physicochemical Impact: The electronegative nitrogen atom creates a significant dipole moment and reduces the electron density of the ring, making it less susceptible to electrophilic attack.[8][11] This change in electronics can drastically alter π-stacking interactions.[12]
-
Experimental Evidence: The phenyl-to-pyridyl switch is a widely used tactic. For example, in a series of histamine H2 agonists, replacing an imidazole ring (another heterocycle) with various other heterocycles, including pyridine, was explored to modulate potency and selectivity across different histamine receptor subtypes.[13]
Pyrazole: A Modulator of Lipophilicity and H-Bonding
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. It offers a unique combination of properties that make it an attractive phenyl ring bioisostere.[14]
-
Rationale for Use: Pyrazole is significantly less lipophilic than benzene, making it an excellent choice for improving solubility and reducing LogP.[15] It possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp² nitrogen), offering versatile interaction possibilities.[16] Its pKa of ~2.5 (for the protonated form) means it is weakly basic.[17]
-
Physicochemical Impact: The presence of two nitrogen atoms reduces the aromaticity compared to benzene but creates a more polar structure.[16][17] This polarity shift is key to its utility in enhancing the drug-like properties of a molecule.
-
Experimental Evidence: The replacement of a central phenyl ring with a pyrazole in a series of antimalarial quinolones led to analogs with improved potency and better in vitro DMPK profiles.[15]
Data Summary: Physicochemical Properties of Aromatic Bioisosteres
| Property | Benzene | Thiophene | Pyridine | Pyrazole |
| cLogP | ~2.13 | ~1.81 | ~0.65 | ~0.24 |
| Dipole Moment (D) | 0 | ~0.55 | ~2.2 | ~2.2 |
| Aromaticity (RE, kJ/mol) | ~150 | ~125 | ~117 | ~140 |
| pKa (Conjugate Acid) | N/A | N/A | ~5.23 | ~2.5 |
Data compiled from various sources, including[4][8][15][17]. Values are approximate and serve for comparative purposes.
Part 2: Comparative Analysis of sp³-Rich Non-Classical Bioisosteres
The "escape from flatland" is a modern drug design philosophy that encourages moving away from flat, aromatic structures towards more three-dimensional, sp³-rich scaffolds.[18] These non-classical bioisosteres of the phenyl ring can dramatically improve physicochemical properties by increasing the fraction of sp³-hybridized carbons (Fsp³).
This strategy is most effective when the parent phenyl ring is involved in occupying a pocket rather than essential π-stacking interactions.[18]
Caption: Non-classical, sp³-rich bioisosteres of the phenyl ring.
Bicyclo[1.1.1]pentane (BCP) and Bicyclo[2.2.2]octane (BCO)
These rigid, saturated bicyclic scaffolds serve as excellent mimics of a para-substituted phenyl ring. They maintain a similar linear geometry and exit vector for substituents but are fundamentally different in their electronic nature.
-
Rationale for Use: The primary drivers for using BCP or BCO are to significantly enhance aqueous solubility and improve metabolic stability. By removing the aromatic system, the potential for CYP-mediated oxidation is drastically reduced. The increased Fsp³ character disrupts crystal packing and reduces lipophilicity.[18]
-
Physicochemical Impact: BCO provides a C1-C4 distance (2.7 Å) that is very similar to a para-substituted phenyl ring (2.8 Å), making it a near-perfect steric mimic.[18] BCP is smaller but maintains the crucial linear geometry. Both are non-polar in their hydrocarbon form but their incorporation into a larger molecule universally lowers the overall LogD and increases solubility.
-
Experimental Evidence: A compelling case study involved replacing the phenyl ring in the drug Imatinib with a 2-oxabicyclo[2.2.2]octane core.[19] This single change led to a dramatic improvement in all measured physicochemical properties, including a >10-fold increase in aqueous solubility and a significant enhancement in metabolic stability in human liver microsomes.[19]
Bridged Piperidine (BP)
A bridged piperidine moiety can also serve as a phenyl bioisostere, offering a balance of rigidity and improved drug-like properties.
-
Rationale for Use: Similar to other saturated rings, the BP moiety improves solubility and lipophilicity. The presence of the nitrogen atom, however, offers a handle for further derivatization or can serve to modulate the overall basicity and polarity of the molecule.
-
Experimental Evidence: In the development of γ-secretase modulators for Alzheimer's disease, a bridged piperidine (BP) was used as a phenyl bioisostere.[18] Compared to the parent phenyl compound which had a solubility below 0.1 µg/mL and a LogD > 4, the BP-containing analog showed a remarkable increase in solubility to 104 µg/mL and a reduction in lipophilicity (LogD = 3.6), while also being the most potent compound in the series.[18]
Data Summary: Impact of Non-Classical Bioisosteres on Drug Properties
The following table summarizes experimental data from a γ-secretase modulator program, showcasing the profound impact of replacing a phenyl linker with sp³-rich bioisosteres.[18]
| Linker Moiety | Potency (IC₅₀, nM) | Solubility (µg/mL) | Lipophilicity (LogD) |
| Phenyl | 130 | < 0.1 | > 4.0 |
| Bicyclo[1.1.1]pentane (BCP) | 110 | 1.9 | 3.8 |
| Bicyclo[2.2.2]octane (BCO) | 150 | 0.3 | 3.9 |
| Bridged Piperidine (BP) | 42 | 104 | 3.6 |
Part 3: Experimental Protocols
A robust and versatile synthetic strategy is crucial for exploring these bioisosteric replacements. The Suzuki-Miyaura cross-coupling reaction is an ideal choice, allowing for the efficient formation of C-C bonds between a halogenated isothiazole core and a wide variety of commercially available (hetero)arylboronic acids.[20][21]
Caption: General workflow for synthesizing bioisostere analogs.
Protocol 1: Synthesis of 5-Aryl-3-methylisothiazole Analogs via Suzuki-Miyaura Coupling
This protocol describes a general method for coupling various (hetero)aryl boronic acids to a 5-bromo-3-methylisothiazole core.
Materials:
-
5-Bromo-3-methylisothiazole
-
(Hetero)arylboronic acid (e.g., thiophene-2-boronic acid, pyridine-3-boronic acid) (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 5-bromo-3-methylisothiazole (1.0 mmol), the desired (hetero)arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and anhydrous K₂CO₃ (3.0 mmol).
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (10 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 5-aryl-3-methylisothiazole analog.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion and Outlook
The judicious replacement of a phenyl ring is a powerful strategy for overcoming common liabilities in drug discovery. As demonstrated with the this compound scaffold, a range of validated options is available to the medicinal chemist.
-
Aromatic heterocycles like pyridine and pyrazole offer a nuanced approach to modulate properties, introducing polarity and specific hydrogen bonding opportunities to enhance solubility and potency.
-
sp³-rich non-classical bioisosteres like BCP and bridged piperidines provide a more radical solution, often leading to dramatic improvements in solubility and metabolic stability by "escaping flatland."
The choice of a specific bioisostere is highly contextual and depends on the specific optimization goals for a given project.[1] By understanding the distinct physicochemical profiles and synthetic accessibility of each replacement, researchers can make informed decisions to accelerate the development of drug candidates with superior properties and a higher probability of clinical success.
References
-
Thiophene: An Overview of Its Properties. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
-
Thiophene: Structure, Properties, Reactions. (n.d.). Scribd. Retrieved from [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET. Retrieved from [Link]
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI. Retrieved from [Link]
-
Thiophene. (n.d.). Britannica. Retrieved from [Link]
-
The pyridine/benzene stability 'paradox'? (2017). Chemistry Stack Exchange. Retrieved from [Link]
-
Effects of Heteroatoms on Aromatic π−π Interactions: Benzene−Pyridine and Pyridine Dimer. (n.d.). ACS Publications. Retrieved from [Link]
-
Why is pyridine less aromatic than benzene? (n.d.). Homework.Study.com. Retrieved from [Link]
-
Thiophene vs. benzene: how π-spacer engineering transforms photocatalytic hydrogen evolution. (2025). RSC Publishing. Retrieved from [Link]
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (n.d.). RSC Publishing. Retrieved from [Link]
-
Suzuki–Miyaura cross-coupling of 4- or 5-halo-1,2,3-triazoles with arylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Pyrazole. (n.d.). Britannica. Retrieved from [Link]
-
Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. (n.d.). Semantic Scholar. Retrieved from [Link]
-
An “Ideal” Bioisoster of the para-substituted Phenyl Ring. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Chemistry and Therapeutic Review of Pyrazole. (2017). ResearchGate. Retrieved from [Link]
-
Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists. (1989). PubMed. Retrieved from [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. (2022). NTNU. Retrieved from [Link]
-
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). undark.org. Retrieved from [Link]
-
Phenyl and Biphenyl Molecular Metaphors in Drug Design. (n.d.). Baruch S. Blumberg Institute. Retrieved from [Link]
-
3-Methyl-5-phenyl-1,2-thiazole. (n.d.). PubChem. Retrieved from [Link]
-
Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. (2021). PubMed Central. Retrieved from [Link]
- Preparation method of 3-methyl-5-phenyl-amyl alcohol. (n.d.). Google Patents.
-
Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (2021). PubMed. Retrieved from [Link]
-
Equilibrium pKa Table (DMSO Solvent and Reference). (n.d.). Organic Chemistry Data. Retrieved from [Link]
Sources
- 1. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blumberginstitute.org [blumberginstitute.org]
- 3. Thiophene | Organic Chemistry, Aromatic Compounds, Sulfur Compounds | Britannica [britannica.com]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
- 6. Thiophene vs. benzene: how π-spacer engineering transforms photocatalytic hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. homework.study.com [homework.study.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 14. Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica [britannica.com]
- 15. researchgate.net [researchgate.net]
- 16. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 17. mdpi.com [mdpi.com]
- 18. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Differentiating 3- and 5-Phenylisothiazole Isomers: A Comparative Spectroscopic Analysis
Introduction
Isothiazoles are five-membered heterocyclic compounds containing adjacent nitrogen and sulfur atoms, a scaffold that is integral to numerous pharmacologically active agents and functional materials. When substituted, the precise positioning of functional groups on the isothiazole ring can dramatically alter a molecule's biological activity, reactivity, and physical properties. Distinguishing between positional isomers, such as 3-phenylisothiazole and 5-phenylisothiazole, is therefore a critical step in chemical synthesis and drug development.
This guide provides an in-depth spectroscopic comparison of these two isomers. We will explore how the placement of the phenyl group at the C3 versus the C5 position creates distinct and identifiable signatures across a range of analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. By grounding our analysis in the fundamental principles of molecular structure and electronics, this document serves as a practical reference for researchers, scientists, and drug development professionals who require unambiguous characterization of phenylisothiazole derivatives.
Molecular Structure and Electronic Influence
The core difference between 3-phenylisothiazole and 5-phenylisothiazole lies in the point of attachment of the phenyl ring to the isothiazole core. This seemingly simple structural change has profound electronic consequences that are the root of their spectroscopic differences.
-
In 3-phenylisothiazole , the phenyl ring is directly attached to the carbon atom (C3) situated between the nitrogen and sulfur atoms. This position allows for potential electronic communication and conjugation with the N=C bond system.
-
In 5-phenylisothiazole , the phenyl group is attached to the carbon (C5) adjacent to the sulfur atom. This placement creates a different conjugated system, influencing the electron density distribution across the entire heterocyclic ring.
These variations in electron density and conjugation pathways directly impact the local magnetic environments of protons and carbons (affecting NMR), the vibrational modes of chemical bonds (affecting IR), the stability and fragmentation of the molecular ion (affecting MS), and the energy of electronic transitions (affecting UV-Vis).
Comparative Spectroscopic Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shifts (δ) of the isothiazole ring protons are highly sensitive to the location of the phenyl substituent. The analysis is predicated on the general principle that protons on carbons adjacent to nitrogen in a heteroaromatic system are typically deshielded (shifted downfield) compared to those adjacent to sulfur.
In an unsubstituted isothiazole ring, the protons typically appear in distinct regions. The introduction of the phenyl group perturbs these shifts.
-
3-Phenylisothiazole: This isomer has two protons on the isothiazole ring, at the C4 and C5 positions.
-
The H5 proton, being adjacent to the sulfur atom, is expected to be more shielded (upfield) than the H4 proton.
-
The H4 proton is adjacent to the carbon bearing the phenyl group.
-
-
5-Phenylisothiazole: This isomer also has two protons on the isothiazole ring, at the C2 and C4 positions.
-
The H2 proton, positioned between the nitrogen and sulfur atoms, is expected to be the most deshielded proton on the ring and will appear significantly downfield.
-
The H4 proton will appear at a chemical shift influenced by its proximity to both the nitrogen and the phenyl-substituted C5.
-
Table 1: Comparative ¹H NMR Spectral Data (Predicted in CDCl₃)
| Compound | Proton | Expected Chemical Shift (δ, ppm) | Key Differentiating Feature |
|---|---|---|---|
| 3-Phenylisothiazole | Phenyl-H | ~7.40-7.80 (m) | Presence of two distinct isothiazole proton signals. |
| Isothiazole H4 | ~7.50-7.70 (d) | ||
| Isothiazole H5 | ~8.60-8.80 (d) | ||
| 5-Phenylisothiazole | Phenyl-H | ~7.30-7.60 (m) | Presence of a highly downfield singlet for the H2 proton. |
| Isothiazole H4 | ~8.10-8.30 (s) |
| | Isothiazole H2 | ~8.80-9.00 (s) | |
Causality: The distinct downfield shift of the H2 proton in 5-phenylisothiazole is the most unambiguous diagnostic marker. Its position between two electronegative heteroatoms (N and S) drastically reduces its electron density, causing a strong deshielding effect that is not present in the 3-phenyl isomer.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR complements the proton data by providing a map of the carbon skeleton. The chemical shifts of the isothiazole ring carbons are directly influenced by heteroatom electronegativity and the electronic effects of the phenyl substituent.
-
3-Phenylisothiazole: The C3 carbon, directly attached to the phenyl group, will show a characteristic shift. The C5 carbon, adjacent to sulfur, is expected to be significantly downfield.
-
5-Phenylisothiazole: The C5 carbon is now the one attached to the phenyl group. The C2 carbon, analogous to its attached proton, is expected to be significantly deshielded.
Table 2: Comparative ¹³C NMR Spectral Data (Predicted in CDCl₃)
| Compound | Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| 3-Phenylisothiazole | Phenyl Carbons | ~126-134 |
| Isothiazole C3 | ~168-172 | |
| Isothiazole C4 | ~122-125 | |
| Isothiazole C5 | ~150-154 | |
| 5-Phenylisothiazole | Phenyl Carbons | ~127-132 |
| Isothiazole C2 | ~155-160 | |
| Isothiazole C4 | ~140-145 |
| | Isothiazole C5 | ~148-152 |
Causality: The chemical shifts of the carbon atoms directly bonded to the phenyl group (C3 vs. C5) and the unique downfield shift of the C2 carbon in the 5-phenyl isomer serve as reliable distinguishing features.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds. While the spectra of both isomers will share many features due to the common phenyl and isothiazole groups, subtle differences, particularly in the fingerprint region (1500-600 cm⁻¹), can be diagnostic.
Table 3: Comparative FT-IR Spectral Data (KBr Pellet)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Present in both isomers. |
| Aromatic C=C Stretch | 1600-1450 | Multiple bands, present in both. The pattern may differ slightly. |
| Isothiazole Ring Stretch (C=N, C=C) | 1550-1400 | The precise position and intensity of these bands will be sensitive to the substitution pattern, providing a key distinguishing feature. |
| Phenyl C-H Out-of-Plane Bend | 770-730 and 720-680 | Characteristic of monosubstituted benzene rings; expected in both.[1] |
| C-S Stretch | 750-600 | Often weak and can be difficult to assign definitively, but its position may shift between isomers.[2] |
Causality: The primary differentiating power of IR lies in the unique pattern of skeletal vibrations of the substituted isothiazole ring in the fingerprint region. The different connectivity in the 3- and 5-phenyl isomers leads to distinct vibrational coupling and, therefore, a unique spectral "fingerprint."
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. Both isomers have the same molecular formula (C₉H₇NS) and will therefore exhibit the same molecular ion peak (M⁺). The key to differentiation lies in the relative abundances of the fragment ions.[3][4]
-
Molecular Ion (M⁺): For both isomers, this will appear at an m/z of 161.
-
Fragmentation Pathways: The initial fragmentation of the isothiazole ring is expected to differ based on the position of the stable phenyl group.
-
3-Phenylisothiazole: May favor fragmentation pathways that cleave the C4-C5 and N-S bonds, potentially leading to the loss of acetylene (C₂H₂) or related fragments. A significant fragment corresponding to the benzonitrile cation (C₆H₅CN⁺, m/z 103) is plausible.
-
5-Phenylisothiazole: Fragmentation may be initiated by cleavage of the C-S bonds. A characteristic fragmentation could involve the loss of the thioformyl radical (HCS·) or cleavage to produce a phenyl-substituted thiirene cation. The fragmentation of the single bond between the phenyl group and the thiazole ring can produce ions with m/z = 77, but the corresponding M-77 ion is not typically observed.[5]
-
Table 4: Comparative Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) (Predicted) |
|---|---|---|
| 3-Phenylisothiazole | 161 | 134 (M-HCN), 103 (C₆H₅CN⁺), 77 (C₆H₅⁺) |
| 5-Phenylisothiazole | 161 | 134 (M-HCN), 117 (C₇H₅S⁺), 77 (C₆H₅⁺) |
Causality: The stability of potential cationic fragments dictates the fragmentation pathway. The different arrangement of atoms in the two isomers leads to different low-energy fragmentation routes, resulting in a unique mass spectrum for each.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures electronic transitions, typically π→π* transitions in conjugated systems. The wavelength of maximum absorbance (λ_max) is sensitive to the extent of conjugation.
-
3-Phenylisothiazole: The phenyl group is conjugated with the C=N bond of the isothiazole ring.
-
5-Phenylisothiazole: The phenyl group is conjugated with the C=C bond of the isothiazole ring.
The difference in the conjugated pathway will likely result in a shift in the λ_max. It is plausible that the system in 5-phenylisothiazole allows for slightly more effective electronic delocalization, which would lead to a small bathochromic (red) shift in its λ_max compared to the 3-phenyl isomer. This effect is often subtle and can be influenced by the solvent.
Experimental Protocols
To ensure reproducibility and accuracy, the following standardized protocols for spectroscopic analysis are recommended.
General Sample Preparation
-
Purity: Ensure samples are of high purity (>98%), as determined by a preliminary technique like GC-MS or LC-MS, to avoid spectral artifacts.
-
Solvents: Use high-purity deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆) and spectroscopic grade solvents for UV-Vis (e.g., Ethanol, Acetonitrile).
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the phenylisothiazole isomer in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Use a standard single-pulse experiment with a spectral width of -2 to 12 ppm.
-
Set the relaxation delay to 2-5 seconds to ensure quantitative integration.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., zgpg30).
-
Use a spectral width of 0 to 200 ppm.
-
A higher sample concentration and a larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade KBr powder in an agate mortar.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent disc.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder and record the spectrum from 4000 to 400 cm⁻¹. Collect at least 32 scans for a high-quality spectrum.
Protocol 3: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample (in solution or via a direct insertion probe) into the mass spectrometer.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Data Acquisition: Scan a mass range from m/z 40 to 300 to detect the molecular ion and key fragments.
Protocol 4: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound (~10⁻⁵ M) in a spectroscopic grade solvent (e.g., ethanol).
-
Blank Correction: Record a baseline spectrum using a cuvette containing only the solvent.
-
Data Acquisition: Record the absorption spectrum of the sample solution from approximately 200 to 400 nm. Identify the wavelength(s) of maximum absorbance (λ_max).
Visualizing the Analysis
The following diagrams illustrate the experimental workflow and the structural basis for the spectroscopic differences.
Caption: General workflow for the spectroscopic differentiation of phenylisothiazole isomers.
Caption: Structural basis for the key diagnostic signal in ¹H NMR spectroscopy.
Summary of Key Differentiating Features
| Technique | 3-Phenylisothiazole Signature | 5-Phenylisothiazole Signature |
| ¹H NMR | Two doublets for isothiazole protons (H4, H5). | A highly deshielded singlet for the H2 proton (>8.8 ppm). |
| ¹³C NMR | Distinctive shifts for C3, C4, and C5. | Diagnostic downfield shift for the C2 carbon. |
| IR | Unique fingerprint region (1500-600 cm⁻¹). | A different, but also unique, fingerprint region. |
| MS | M⁺ at m/z 161 with a characteristic fragmentation pattern (e.g., strong m/z 103). | M⁺ at m/z 161 with a different fragmentation pattern (e.g., m/z 117). |
References
-
Jisha S P. "Synthesis Of 5-Heteroyl-4- Phenylthiazole.” IOSR Journal of Applied Chemistry (IOSR-JAC), 16(1), (2023): pp 43-45. [Link]
-
PubChem. "2-Phenylthiazole." National Center for Biotechnology Information. [Link]
-
PubChem. "5-Phenylthiazole." National Center for Biotechnology Information. [Link]
-
Di Paola, C., et al. "Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210." Journal of Medicinal Chemistry, 2022. [Link]
-
Brilla, C., & Abbs Fen Reji, T.F. "Synthesis and Biological Evaluation of Some Substituted Phenylthiazolylnaphthylmethanone Derivatives." International Journal of Chemical Sciences, 21(2). [Link]
-
Wang, Y., et al. "Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors." RSC Medicinal Chemistry, 2024. [Link]
-
Lipunova, G. N., et al. "Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy." Molecules, 2023. [Link]
-
PubChem. "Thiazole, 4-phenyl-." National Center for Biotechnology Information. [Link]
-
University of California, Los Angeles. "Table of Characteristic IR Absorptions." [Link]
-
Palibroda, N., et al. "ELECTRON IONISATION MASS SPECTRA OF SOME 5(2-PHENYLTHIAZOL-4-YL)-3-MERCAPTO[3][6]TRIAZOLE AND 5(2-PHENYL-4-METHYLTHIAZOL-5-YL)-3-MERCAPTO[3][6]TRIAZOLE DERIVATIVES." [Link]
-
Sharma, V. P. "13C-NMR Studies of Some Heterocyclically Substituted Chromones." Asian Journal of Chemistry, 16(3-4), 1471-1474, 2004. [Link]
-
ResearchGate. "1 H-NMR Spectrum of (phenyl((5-phenylthiazol-2-yl)amino)methyl)naphthalen-2-ol (7a)." [Link]
-
Al-Ghorbani, M., et al. "Synthesis and Biological Evaluation of New 3-Phenylthiazolidin-4-One and 3-Phenylthiazole Derivatives as Antimicrobial Agents." Polycyclic Aromatic Compounds, 2022. [Link]
-
Patel, B., et al. "Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents." ACS Omega, 2023. [Link]
-
Al-Wahaibi, L. H., et al. "Exploring novel aryl/heteroaryl-isosteres of phenylthiazole against multidrug-resistant bacteria." RSC Advances, 2023. [Link]
-
Heard, D. M., et al. "Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid." Molbank, 2023. [Link]
-
Sharma, V. P. "13C-NMR Studies of Some Heterocyclically Substituted Chromones." Asian Journal of Chemistry, 16(3-4), 1471-1474, 2004. [Link]
-
ResearchGate. "1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl)." [Link]
-
Al-Azab, F., et al. "Design, Synthesis, and Antifungal Activity of Some Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents." Pharmaceuticals, 2022. [Link]
-
Al-Wahaibi, L. H., et al. "Exploring novel aryl/heteroaryl-isosteres of phenylthiazole against multidrug-resistant bacteria." RSC Advances, 2023. [Link]
-
Liu, B., et al. "Hydroxyphenyl-Benzothiazole Based Full Color Organic Emitting Materials Generated by Facile Molecular Modification." RSC Advances, 2016. [Link]
-
Skorka, L., et al. "Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation." International Journal of Molecular Sciences, 2022. [Link]
-
Li, Y., et al. "Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety." Molecules, 2023. [Link]
-
University of California, Santa Cruz. "IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups." [Link]
-
Gholinejad, M., et al. "Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition." RSC Advances, 2016. [Link]
-
Heard, D. M., et al. "Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid." Molbank, 2023. [Link]
-
ResearchGate. "1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand." [Link]
-
ResearchGate. "A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies." [Link]
-
NIST. "Search for Species Data by Molecular Weight." NIST WebBook. [Link]
-
ResearchGate. "13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine." [Link]
-
ResearchGate. "Theoretical FT-IR spectrum of benzothiazole." [Link]
-
NIST. "5-Ethylthiazole." NIST WebBook. [Link]
Sources
assessing the purity of synthesized 3-Methyl-5-phenylisothiazole
As a Senior Application Scientist, I've observed that the successful application of any synthesized compound, particularly in the sensitive fields of drug discovery and materials science, is fundamentally predicated on its purity. The presence of uncharacterized impurities—be they starting materials, by-products, or degradation products—can confound biological assays, compromise material integrity, and lead to non-reproducible results. This guide provides a comprehensive, comparative framework for (CAS: 1732-45-2), a heterocyclic scaffold of growing interest.
The Foundational Role of Purity in Synthesized Heterocycles
3-Methyl-5-phenylisothiazole is a versatile building block in organic synthesis.[1] Isothiazole derivatives, in general, are explored for a wide range of pharmaceutical applications.[1][2] However, the synthetic routes to such compounds can often yield a variety of structurally similar impurities. The core challenge lies not just in quantifying the main component but also in detecting and identifying these minor components, as even trace impurities can possess high biological activity, potentially leading to misleading structure-activity relationship (SAR) data.[3] Therefore, a multi-faceted analytical approach is not just recommended; it is a requisite for scientific rigor.
A Comparative Overview of Key Purity Assessment Techniques
No single technique is sufficient for unequivocally establishing purity. A combination of a high-resolution separation technique (like HPLC or GC) and a high-specificity identification technique (like MS or NMR) is the gold standard. The following table provides a top-level comparison of the most common and effective methods.
| Technique | Primary Purpose | Strengths | Limitations | Typical Application |
| Melting Point Analysis | Preliminary purity check | Fast, inexpensive, requires minimal sample.[4] | Insensitive to small amounts of impurities; not quantitative; identity is only suggestive.[5] | Quick verification after synthesis and recrystallization. |
| HPLC-UV | Quantitative purity determination | High resolution and sensitivity; robust and reproducible; the gold standard for % purity.[6][] | Requires a chromophore; co-eluting impurities can be missed; impurity identification is not direct. | Final purity assessment (>95%) for batch release and biological testing. |
| GC-MS | Separation and identification of volatile components | Excellent separation for volatile compounds; provides molecular weight and fragmentation data for impurity identification.[8][9] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[9] | Analysis of volatile starting materials, by-products, and residual solvents. |
| ¹H NMR Spectroscopy | Structural confirmation and impurity detection | Provides detailed structural information; can detect and quantify impurities with unique signals; non-destructive.[3][10] | Less sensitive than chromatographic methods; overlapping signals can complicate analysis; requires pure reference standards for quantification.[3] | Structure confirmation and detection of major impurities or isomers. |
| LC-MS | High-sensitivity impurity identification | Combines HPLC's separation with MS's identification power; excellent for detecting and identifying trace impurities.[6] | Quantitative response can vary significantly between compounds; complex instrumentation. | Impurity profiling and identification of unknown peaks from HPLC analysis. |
Experimental Protocols & Methodologies
The following sections provide detailed, field-tested protocols. The key to a self-validating system is the inclusion of controls and system suitability tests to ensure the data generated is reliable.
Melting Point Analysis: The First Line of Inquiry
Melting point is a fundamental physical property that provides a rapid, albeit qualitative, assessment of purity.[11] Pure crystalline solids exhibit a sharp, well-defined melting point, whereas impure substances melt over a wider range and at a lower temperature, a phenomenon known as melting point depression.[12][13]
-
Sample Preparation: Ensure the synthesized this compound is a thoroughly dried, crystalline powder.[4] Pack a small amount (1-3 mm) into a capillary tube, ensuring tight packing by tapping the tube on a hard surface.[4]
-
Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.
-
Initial Screening: Heat the sample rapidly to determine an approximate melting range.
-
Precise Measurement: For a new sample, repeat the measurement with a slow heating rate (1-2 °C per minute) starting from about 20 °C below the approximate melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). This is the melting range.[14]
-
Broad or Depressed Range: Indicates the presence of impurities, which disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces.[12] This initial check is crucial; if a broad range is observed, further purification (e.g., recrystallization) is warranted before proceeding to more resource-intensive analyses.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the cornerstone of purity determination in the pharmaceutical industry.[6] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[13] For this compound, a reversed-phase (RP-HPLC) method is most suitable.
Caption: HPLC Purity Assessment Workflow.
-
System Preparation:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A) is a good starting point for method development.[16] Example Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm (or a wavelength determined by UV-Vis scan of the compound).
-
Column Temperature: 30 °C.
-
-
Solution Preparation:
-
Standard Solution: Accurately weigh ~10 mg of a certified reference standard of this compound into a 100 mL volumetric flask and dissolve in acetonitrile to make a ~100 µg/mL solution.[16]
-
Sample Solution: Prepare the synthesized sample in the same manner.
-
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. This ensures the system is running precisely.[16]
-
Analysis: Inject the sample solution in duplicate.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity using the area percent normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Why C18? The C18 (octadecyl) stationary phase is nonpolar. This compound, with its phenyl and isothiazole rings, has significant nonpolar character, leading to good retention and separation on a C18 column.
-
Why a Gradient? A gradient elution (changing mobile phase composition) is used to ensure that both more polar (early eluting) and more nonpolar (late eluting) impurities are effectively separated and eluted from the column within a reasonable time.
-
Self-Validation: The system suitability test is a critical step.[16] It validates that the instrument is performing correctly before the sample is analyzed, making the resulting data trustworthy.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatiles and Identification
GC-MS is a powerful hybrid technique that separates volatile compounds via GC and identifies them based on their mass-to-charge ratio (m/z) and fragmentation pattern using MS.[6][10] It is particularly useful for identifying residual solvents or volatile by-products from the synthesis. The analysis of related isothiazolinone compounds by GC-MS has been well-documented.[8][9]
Caption: GC-MS Impurity Identification Workflow.
-
System Preparation:
-
GC Column: A nonpolar column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is a versatile choice.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Injector: Splitless mode, 250 °C.
-
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
MS Parameters:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Analysis: Inject 1 µL of the sample solution.
-
Data Interpretation:
-
Examine the Total Ion Chromatogram (TIC) for peaks other than the main product.
-
For each impurity peak, analyze its mass spectrum. The molecular ion peak (M+) will suggest its molecular weight.
-
Compare the fragmentation pattern to a spectral library (e.g., NIST) to tentatively identify the impurity.[8]
-
-
Why EI at 70 eV? This is a standard condition that produces reproducible fragmentation patterns, which are crucial for comparing against established mass spectral libraries for identification.
-
Expert Insight: While library matching is a powerful tool, it is not definitive. A skilled analyst must evaluate the quality of the match and consider whether the proposed structure is chemically plausible given the synthesis reaction conditions.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides the most detailed structural information about a molecule.[10] For purity assessment, ¹H NMR is particularly useful because the integral (area under a peak) is directly proportional to the number of protons giving rise to that signal. This allows for the quantification of impurities relative to the main compound, provided they have non-overlapping signals. The use of quantitative ¹H NMR (qNMR) is a well-established method for purity determination.[3]
-
Sample Preparation: Accurately weigh a precise amount of the sample (e.g., 10-20 mg) and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a known amount of an internal standard (e.g., maleic acid) if performing qNMR.
-
Data Acquisition:
-
Acquire the spectrum on a high-field NMR spectrometer (≥400 MHz is recommended for better resolution).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any proton to be integrated. A D1 of 30 seconds is a safe starting point for accurate integration.
-
-
Data Processing:
-
Fourier transform, phase, and baseline correct the spectrum.
-
Integrate the peaks corresponding to the main compound and any visible impurities.
-
-
Purity Check: Look for small peaks that do not correspond to the structure of this compound or the solvent. Common impurities include residual solvents (e.g., ethyl acetate, hexane) or starting materials.[17]
-
Quantitative Analysis: Compare the integral of a known proton signal from the main compound to the integral of a signal from an impurity. For example, if a singlet from an impurity integrates to 0.05 when a 3-proton methyl singlet from your product is set to 3.00, you can estimate the impurity level to be around 1.7% on a molar basis (0.05 / 3.00 * 100%).
Conclusion: A Synergistic Approach to Purity Assessment
The rigorous assessment of chemical purity is a cornerstone of reliable scientific research. For a compound like this compound, a single data point is insufficient. The recommended workflow begins with a rapid melting point analysis to confirm basic sample integrity. This is followed by high-resolution RP-HPLC to obtain a robust quantitative purity value (e.g., 98.5% by area). Finally, ¹H NMR and GC-MS should be used to confirm the structure of the main component and to identify any significant impurities detected by HPLC. By integrating the data from these orthogonal techniques, researchers can build a comprehensive and trustworthy purity profile, ensuring the quality and validity of their subsequent work.
References
-
Westlab Canada. (2023). Measuring the Melting Point. [Link]
-
BUCHI. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. [Link]
-
Chemistry LibreTexts. (2022). 2.1: Melting Point Analysis. [Link]
-
Mettler Toledo. (n.d.). What is Melting Point?. [Link]
-
Chemistry LibreTexts. (2021). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. [Link]
-
Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]
-
TutorChase. (n.d.). What methods are used to test the purity of organic compounds?. [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
-
ResearchGate. (2007). Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry. [Link]
-
Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Dalton Transactions Paper. [Link]
-
PubMed. (2007). Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry. [Link]
-
Preprints.org. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. [Link]
-
Journal of Heterocyclic Chemistry. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. [Link]
-
ResearchGate. (n.d.). Thin-layer chromatography in testing the purity of pharmaceuticals. [Link]
-
National Institutes of Health (NIH). (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
RSC Publishing. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. [Link]
-
MDPI. (n.d.). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. [Link]
-
Chemsrc. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 3-Methyl-5-phenyl-1,2-thiazole. [Link]
-
MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]
-
RSC Publishing. (2023). Exploring novel aryl/heteroaryl-isosteres of phenylthiazole against multidrug-resistant bacteria. [Link]
-
Arkivoc. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. [Link]
-
ResearchGate. (2019). (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. [Link]
-
CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products. [Link]
-
Journal of the Serbian Chemical Society. (n.d.). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [Link]
-
YouTube. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis of Some Substituted Phenylthiazolyl 1,3,5-Triazine Derivatives. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole. [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
ScienceDirect. (2020). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rroij.com [rroij.com]
- 11. tutorchase.com [tutorchase.com]
- 12. mt.com [mt.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. westlab.com [westlab.com]
- 15. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 16. cipac.org [cipac.org]
- 17. scs.illinois.edu [scs.illinois.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methyl-5-phenylisothiazole
This guide provides essential, experience-driven safety protocols for researchers, scientists, and drug development professionals who handle 3-Methyl-5-phenylisothiazole. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why specific personal protective equipment (PPE) and procedures are critical. By grounding our recommendations in established safety science and practical laboratory experience, we empower you to work safely and effectively.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
This compound, like many isothiazole derivatives, presents a distinct hazard profile that necessitates a meticulous approach to personal protection. The primary risks associated with this compound are:
-
Acute Toxicity (Oral): It is classified as harmful if swallowed.
-
Skin Irritation: Direct contact can cause significant skin irritation.
-
Serious Eye Irritation: The compound poses a serious risk of eye damage upon contact.
-
Respiratory Irritation: Inhalation of the powdered form may lead to respiratory tract irritation.
Given these hazards, the cornerstone of safe handling is the prevention of direct contact and inhalation. The following sections detail the specific PPE required to establish a reliable barrier between you and the chemical.
The Core Ensemble: Selecting Your Personal Protective Equipment
The selection of PPE is not a one-size-fits-all matter. The appropriate level of protection is dictated by the specific task and the potential for exposure. Below, we outline the recommended PPE for handling this compound, with a focus on material selection and the rationale behind it.
| PPE Component | Specification | Rationale and Field Insights |
| Hand Protection | Double-gloving with nitrile or butyl rubber gloves. | While no specific permeation data for this compound is readily available, nitrile and butyl rubber are recommended for handling other isothiazolinone-based products due to their broad chemical resistance.[1] Double-gloving is a best practice when handling potent or irritating compounds, as it provides an additional layer of protection against tears and pinholes.[2] |
| Eye and Face Protection | ANSI Z87.1-rated safety glasses with side shields (minimum). A full-face shield worn over safety glasses is required when there is a risk of splashes or when handling larger quantities. | Protects against accidental splashes and airborne particles. A full-face shield offers a broader area of protection for the entire face. |
| Respiratory Protection | A NIOSH-approved N95 or P100 filtering facepiece respirator (dust mask) for handling powders. For tasks with a higher potential for aerosol generation, a half-mask or full-facepiece respirator with appropriate particulate filters should be used.[2][3][4][5][6][7] | An N95 respirator is effective at filtering out at least 95% of airborne particles and is suitable for weighing and transferring small quantities of powder.[2] A P100 filter is 99.97% efficient and is oil-proof, offering a higher level of protection. A written respiratory protection program, including fit testing, is required by OSHA for mandatory respirator use.[3][4][5] |
| Protective Clothing | A long-sleeved laboratory coat is the minimum requirement. For tasks with a higher risk of contamination, a disposable, chemical-resistant gown or coveralls should be worn. | A lab coat provides a basic barrier against incidental contact. Chemical-resistant gowns or coveralls offer more comprehensive protection, especially when handling larger quantities or during procedures with a high potential for spills. |
| Foot Protection | Closed-toe shoes are mandatory in any laboratory setting. | This is a fundamental safety rule to protect feet from spills and falling objects. |
Operational Plans: Step-by-Step Guidance for Safe Handling
3.1. PPE Donning (Putting On) Procedure
The order in which you put on your PPE is crucial to ensure a proper seal and prevent contamination. The following sequence is based on guidelines from the Centers for Disease Control and Prevention (CDC).[6][7][8][9][10]
-
Gown/Lab Coat: Fully cover your torso from neck to knees and arms to the end of your wrists. Fasten in the back.
-
Respirator: Place the respirator over your nose and mouth. The straps should be secured, one above the ears and one below. Perform a user seal check as per the manufacturer's instructions.
-
Goggles/Face Shield: Place over your face and eyes and adjust to fit.
-
Gloves: Don the first pair of gloves. If wearing a gown, the cuffs of the gloves should go over the cuffs of the gown. Don the second pair of gloves over the first.
Diagram: PPE Donning Sequence
Caption: A stepwise visual guide for the correct sequence of donning PPE.
3.2. PPE Doffing (Removing) Procedure
Removing PPE correctly is critical to prevent self-contamination. The principle is to touch the potentially contaminated outer surfaces as little as possible.
-
Gloves (Outer Pair): Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand.
-
Gown and Inner Gloves: Unfasten the gown. Peeling it away from your neck and shoulders, touching only the inside. As you remove the gown, fold it inside out and simultaneously peel off the inner pair of gloves, so they are contained within the gown.
-
Perform Hand Hygiene: Immediately wash your hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Face Shield/Goggles: Remove from the back by lifting the headband.
-
Respirator: Grasp the bottom strap, then the top strap, and remove without touching the front.
-
Final Hand Hygiene: Wash your hands again thoroughly.
Diagram: PPE Doffing Sequence
Sources
- 1. Mobile App - NIOSH Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 2. ilcdover.com [ilcdover.com]
- 3. scienceequip.com.au [scienceequip.com.au]
- 4. flowsciences.com [flowsciences.com]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 7. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 8. How to Improve Powder Handling in Pharma Production | Techno Blog | Schematic [schematicind.com]
- 9. bestsafetyequipments.com [bestsafetyequipments.com]
- 10. ehs.ucr.edu [ehs.ucr.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
